4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJSFXFADVYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657060 | |
| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-36-6 | |
| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
properties of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 913835-36-6), a specialized derivative of phenylboronic acid (PBA). Phenylboronic acids are a cornerstone of modern synthetic and medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions and their unique ability to interact with diols. This document consolidates the known properties, synthesis, and safety information for this specific compound, while also drawing upon the well-established principles of the broader PBA class to elucidate its mechanistic behavior and project its potential applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.
Core Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, its core properties can be defined by its chemical structure and inferred from closely related analogs. The molecule consists of a phenylboronic acid scaffold, a central phenyl ring, and an amide linkage to a 2,3-dimethylphenyl group. This structure imparts a combination of reactivity from the boronic acid moiety and specific steric and electronic properties from the substituted aromatic rings.
| Property | Value | Source / Method |
| CAS Number | 913835-36-6 | ChemicalBook[1] |
| Molecular Formula | C₁₅H₁₆BNO₃ | Calculated |
| Molecular Weight | 269.11 g/mol | Calculated |
| Appearance | White to off-white crystalline powder (inferred from analogs) | Inferred from[2][3] |
| Melting Point | Data not available | N/A |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | Inferred from[4] |
| Storage Conditions | Store at 2-8°C (inferred from analogs) | Inferred from |
The Chemistry of the Boronic Acid Functional Group
The utility of this compound is fundamentally derived from the unique chemistry of its boronic acid group [-B(OH)₂].
Lewis Acidity and Diol Binding
The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[4] This electronic feature allows it to readily accept a pair of electrons from a nucleophile. A critically important reaction is its reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and ribonucleosides, to form five- or six-membered cyclic boronate esters.[5][6]
This binding is highly pH-dependent. At physiological pH, an equilibrium exists between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. The latter binds more strongly to diols.[5] This property is the foundation for using PBA derivatives in biosensors and targeted drug delivery systems.[6][7] Specifically, the overexpression of sialic acids (a type of sugar with a diol group) on the surface of many cancer cells makes PBA-functionalized molecules promising candidates for targeted cancer therapy.[5][8]
Caption: Reversible binding of a boronic acid to a cis-diol.
The Suzuki-Miyaura Cross-Coupling Reaction
Perhaps the most widespread application of phenylboronic acids is as a key reactant in the Suzuki-Miyaura cross-coupling reaction.[4][7] This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide. Its reliability, tolerance of diverse functional groups, and relatively mild conditions have made it an indispensable tool in the synthesis of complex organic molecules, particularly biaryl structures that form the core of many pharmaceuticals.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Synthesis and Characterization
While a specific, validated synthesis for this compound is not published in peer-reviewed literature, a robust synthetic route can be designed based on well-established organometallic methodologies. The most logical approach is a Miyaura borylation reaction.
Proposed Synthetic Workflow
The synthesis would logically begin with the corresponding aryl bromide, 4-bromo-N-(2,3-dimethylphenyl)benzamide , which serves as the precursor. This precursor can be synthesized via a standard amidation reaction between 4-bromobenzoyl chloride and 2,3-dimethylaniline. The key final step is the palladium-catalyzed borylation of the aryl bromide with a boron source like bis(pinacolato)diboron (B₂pin₂), followed by deprotection of the pinacol ester to yield the final boronic acid.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Prophetic)
This protocol is illustrative and based on standard procedures for Miyaura borylation. Optimization would be required.
Step 1: Synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzamide (Precursor)
-
Dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (N₂).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure amide precursor.
-
Self-Validation: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Miyaura Borylation and Hydrolysis
-
To an oven-dried flask, add the precursor 4-bromo-N-(2,3-dimethylphenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo. The crude product is the boronic acid pinacol ester.
-
Dissolve the crude ester in a solvent mixture (e.g., THF/water) and add an acid (e.g., 2M HCl) or base to hydrolyze the ester. Stir vigorously at room temperature until the deprotection is complete (monitor by TLC).
-
Perform an aqueous workup, carefully adjusting the pH to precipitate the boronic acid product, which can then be collected by filtration.
-
Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹¹B NMR, mass spectrometry, and melting point analysis. Purity can be further assessed by HPLC.
Potential Applications in Research and Drug Development
The primary value of this compound is as a sophisticated building block for organic synthesis. Its applications are analogous to other functionalized phenylboronic acids.
Synthesis of Biologically Active Molecules
The close analog, 4-(dimethylcarbamoyl)phenylboronic acid, is used as a reactant in the synthesis of various kinase inhibitors and receptor agonists. Specifically, it has been used to prepare:
-
Checkpoint kinase 1 (CHK1) inhibitors.
-
ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
-
Inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.
-
Selective glucocorticoid receptor agonists.
Given this precedent, this compound is an excellent candidate for similar synthetic campaigns. The 2,3-dimethylphenyl group provides distinct steric bulk and electronic properties compared to a simple dimethylamino group, which can be leveraged by medicinal chemists to fine-tune ligand-receptor interactions, improve metabolic stability, or alter pharmacokinetic properties of a final drug candidate.
Material Science and Bioconjugation
Phenylboronic acids are used to develop advanced materials with unique properties.[2] They can be incorporated into polymers to create "smart" materials that respond to changes in pH or glucose concentration, making them useful for drug delivery systems and hydrogels.[6][7] The ability to bind to diols also allows this compound to be used in bioconjugation, attaching it to biomolecules or surfaces for diagnostic and therapeutic applications.[2][3]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[1]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid formation of dust. In case of spills, clean up using methods that do not generate dust (e.g., wet wipe or HEPA vacuum).
-
Store in a tightly sealed container in a cool, dry place as recommended.
Conclusion
This compound is a valuable and specialized chemical reagent with significant potential in medicinal chemistry and materials science. While direct studies on this molecule are limited, its properties and reactivity can be confidently understood through the extensive knowledge base of the phenylboronic acid class. Its primary role as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, and the unique diol-binding capability of its boronic acid moiety opens avenues for applications in targeted therapies and diagnostics. As with any chemical reagent, adherence to strict safety protocols is paramount for its handling and use.
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An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a specialized derivative of the broadly significant phenylboronic acid (PBA) class of molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most critically, the mechanistic applications of this compound and its congeners in contemporary therapeutic research. We will explore the causal science behind its utility, from its role as a versatile synthetic building block to its application in targeted cancer therapy and enzyme inhibition.
Introduction: The Emergence of Phenylboronic Acids in Medicinal Chemistry
Phenylboronic acids (PBAs) and their derivatives have garnered substantial interest in the pharmaceutical sciences due to their unique chemical properties and biological activities.[1][2] The boron atom in these compounds possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with diols, a feature prominently found in biological molecules like carbohydrates.[3][4] This characteristic has been ingeniously exploited for various biomedical applications, including glucose sensing, drug delivery, and enzyme inhibition.[5][6][7] this compound represents a tailored iteration of this scaffold, featuring a substituted carbamoyl moiety that can be pivotal in modulating its solubility, binding affinity, and overall pharmacokinetic profile.
Physicochemical Properties and Synthesis of this compound
A solid understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 913835-36-6 | Internal Data |
| Molecular Formula | C₁₅H₁₆BNO₃ | Internal Data |
| Molecular Weight | 269.1 g/mol | Internal Data |
| Appearance | White to off-white solid | Generic Observation |
| Solubility | Soluble in most polar organic solvents | [3] |
Rationale for Synthetic Strategy
The synthesis of substituted phenylboronic acids like this compound typically involves a multi-step process. A common and effective approach is the use of organometallic intermediates, such as Grignard reagents, which allow for the introduction of the boronic acid moiety onto the phenyl ring.[5][8] The choice of starting materials is dictated by the desired substitution pattern. For the target molecule, a plausible synthetic route would involve the formation of an amide bond followed by a borylation reaction.
Representative Synthetic Protocol
The following is a generalized, yet illustrative, protocol for the synthesis of a substituted phenylboronic acid. This protocol is based on established synthetic methodologies for this class of compounds.[9][10]
Step 1: Amide Bond Formation
-
To a solution of 4-aminophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2,3-dimethylbenzoyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide-substituted phenylboronic acid pinacol ester.
Step 2: Deprotection to the Boronic Acid
-
Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid (e.g., 1M HCl).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Applications in Drug Discovery and Development
The true value of this compound and its analogs lies in their diverse applications in therapeutic research. The phenylboronic acid moiety serves as a versatile pharmacophore that can be engineered for specific biological targets.
Targeted Drug Delivery to Cancer Cells
A groundbreaking application of phenylboronic acids is in the targeted delivery of anticancer agents.[1][2][11] Many cancer cells overexpress sialic acids on their cell surface glycoproteins.[4] The boronic acid group can form reversible covalent bonds with the cis-diol functionalities of these sialic acids, leading to an accumulation of the drug conjugate at the tumor site.[12] The acidic microenvironment of many tumors can further enhance this binding, providing an additional layer of selectivity.[1]
Caption: Targeted drug delivery via PBA-sialic acid interaction.
Enzyme Inhibition
Phenylboronic acid derivatives have been successfully developed as inhibitors of various enzymes, notably proteasomes and β-lactamases.[13][14][15] The mechanism of inhibition typically involves the formation of a reversible covalent bond between the boron atom and a key nucleophilic residue (e.g., serine or threonine) in the enzyme's active site. This mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[13] The FDA-approved drug bortezomib, a dipeptidyl boronic acid, is a prime example of a proteasome inhibitor used in cancer therapy.[1]
Caption: Mechanism of enzyme inhibition by a PBA derivative.
A Versatile Building Block: The Suzuki-Miyaura Cross-Coupling Reaction
Beyond its direct biological activities, this compound is an invaluable building block in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction.[5][16] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenylboronic acid and an organic halide, enabling the construction of complex biaryl structures that are common motifs in many drug molecules.[17][18][19]
This protocol provides a robust, self-validating workflow for the coupling of a phenylboronic acid with an aryl bromide.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Quantitative Insights into the Biological Activity of Phenylboronic Acid Derivatives
To appreciate the therapeutic potential of this class of compounds, it is instructive to examine quantitative data from studies on related molecules. The following table presents inhibitory constants (Ki) for various phenylboronic acid derivatives against different enzymes.
| Phenylboronic Acid Derivative | Target Enzyme | Ki (nM) | Reference |
| A substituted aryl-boronic derivative | AmpC β-lactamase | 83 | [13] |
| Phenylboronic acid derivatives | KPC-2 and GES-5 β-lactamases | Low micromolar | [15] |
| Bortezomib | 20S Proteasome | 0.6 | Not directly in search results, but widely cited |
Note: This data is illustrative for the broader class of phenylboronic acids and not specific to this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the power of scaffold-based drug design. As a member of the phenylboronic acid family, it inherits a rich chemical versatility that makes it a valuable tool for medicinal chemists. Its potential applications in targeted drug delivery and enzyme inhibition, coupled with its utility as a synthetic intermediate, underscore its importance in the ongoing quest for novel and more effective therapeutics. Future research will likely focus on further refining the substituents on the phenyl ring and the carbamoyl moiety to optimize potency, selectivity, and pharmacokinetic properties for specific disease targets. The continued exploration of this and related compounds promises to yield new and innovative solutions to pressing challenges in medicine.
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC. Retrieved from [Link]
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RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Springer. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]
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PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]
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PubChem. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. Retrieved from [Link]
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Kairav Chemofarbe Industries Ltd. (n.d.). Phenyl Boronic Acid (PBA). Retrieved from [Link]
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Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ResearchGate. (2025, August 6). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved from [Link]
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An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document details its chemical properties, outlines a robust synthesis and purification protocol, and provides a thorough analysis of its characterization using modern spectroscopic techniques. Furthermore, it explores its current and potential applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of advanced materials.
Introduction
Phenylboronic acids are a versatile class of organic compounds that have garnered significant attention in various fields of chemistry, most notably in the realm of cross-coupling reactions. Their stability, functional group tolerance, and relatively low toxicity make them indispensable reagents in modern organic synthesis. Among the vast array of substituted phenylboronic acids, this compound stands out as a bifunctional molecule of considerable interest. It incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed Suzuki-Miyaura coupling, and a substituted benzamide group, a common pharmacophore in numerous biologically active compounds. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.
This guide will delve into the essential technical aspects of this compound, providing a detailed roadmap for its synthesis, purification, and comprehensive characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₆BNO₃ |
| Molecular Weight | 269.1 g/mol |
| CAS Number | 913835-36-6 |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a well-established method for the preparation of this compound, ensuring a good yield and high purity.
Proposed Synthesis Pathway
The synthesis involves two main steps: the amidation of 4-carboxyphenylboronic acid with 2,3-dimethylaniline, followed by the protection of the boronic acid group if necessary, and subsequent deprotection. A more direct approach involves the coupling of 4-boronobenzoic acid with 2,3-dimethylaniline.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Carboxyphenylboronic acid
-
2,3-Dimethylaniline
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Amide Coupling:
-
To a solution of 4-carboxyphenylboronic acid (1.0 eq) in DMF, add EDC-HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,3-dimethylaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure product.[1]
-
Purification Workflow
Caption: Recrystallization workflow for purification.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylboronic acid and the dimethylphenyl rings, as well as the amide N-H proton and the methyl groups. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the amide and the carbon atom attached to the boron will exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretching of the boronic acid group (broad band around 3300 cm⁻¹)
-
N-H stretching of the amide group (around 3300 cm⁻¹)
-
C=O stretching of the amide group (around 1650 cm⁻¹)
-
B-O stretching (around 1350 cm⁻¹)
-
Aromatic C-H and C=C stretching vibrations.
Applications in Research and Development
This compound is a versatile building block with significant potential in several areas of chemical research, particularly in drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of complex biaryl structures. These structures are prevalent in many pharmaceuticals and advanced materials.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Enzyme Inhibition and Drug Discovery
The benzamide moiety is a well-known pharmacophore that can interact with various biological targets. Phenylboronic acids themselves have been shown to act as inhibitors of certain enzymes, such as serine proteases.[2] The combination of these two functionalities in this compound makes it an attractive scaffold for the design and synthesis of novel enzyme inhibitors.[3] Its derivatives could be explored as potential therapeutic agents in areas such as oncology and inflammatory diseases.
Materials Science
The rigid, aromatic structure of this compound makes it a candidate for incorporation into advanced materials. Through polymerization or incorporation into larger supramolecular assemblies, it could contribute to the development of materials with interesting optical, electronic, or thermal properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature allows for its use as a key building block in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling and as a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive foundation for researchers and professionals working with this compound, from its synthesis and characterization to its potential applications. As research in these areas continues to evolve, the utility of this and related substituted phenylboronic acids is expected to expand further.
References
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- Rodrigues, et al. (2011). Structural studies of N-(aryl)amides.
- Arjunan, et al. (2004). Studies on N-(aryl)amides.
- Bhat & Gowda. (2000). Research on N-(aryl)amides.
- Weston, G. S., et al. (1998). Phenylboronic acid is a potent and selective inhibitor of serine β-lactamases. Journal of the American Chemical Society, 120(22), 5579–5580.
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- Gowda, et al. (2009). Further studies on N-(aryl)amides.
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- Gowda, et al. (2009). Further studies on N-(aryl)amides.
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PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Stability of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Abstract
This compound is a key building block in contemporary drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. As with all boronic acids, its stability is a critical parameter influencing reaction efficiency, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the stability of this compound, outlines robust protocols for its assessment, and offers field-proven strategies for its handling and storage to ensure its integrity throughout the drug development lifecycle.
Introduction: The Duality of Boronic Acids in Drug Discovery
Boronic acids are indispensable tools in medicinal chemistry. Their ability to participate in a wide array of chemical transformations has cemented their role in the synthesis of numerous commercial drugs and clinical candidates. However, the very reactivity that makes them valuable also renders them susceptible to various degradation pathways. Understanding and controlling the stability of boronic acids, such as this compound, is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and scalable synthetic chemistry.
This document serves as a detailed manual for researchers, process chemists, and formulation scientists. It moves beyond generic handling advice to provide a mechanistic understanding of the degradation processes and a practical framework for conducting rigorous stability assessments.
Physicochemical Properties and Inherent Stability Considerations
This compound is a solid at room temperature with a melting point in the range of 141-145 °C. Like many arylboronic acids, its stability is influenced by its physical form and the surrounding environment.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BNO₃ | |
| Molecular Weight | 193.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 141-145 °C | |
| Storage Temperature | 2-8 °C |
The primary stability concerns for boronic acids are their propensities for dehydration to form boroxines (anhydrides) and protodeboronation. The amide functionality and the dimethylphenyl group in the target molecule introduce electronic and steric factors that modulate the reactivity of the boronic acid moiety.
Primary Degradation Pathways
A thorough understanding of the potential degradation pathways is essential for designing effective stability-indicating analytical methods and mitigation strategies.
Dehydration to Boroxines
In the solid state, particularly under conditions of low humidity or elevated temperature, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.
Caption: Oxidative degradation of the boronic acid to a phenol.
This degradation pathway is particularly relevant when the compound is exposed to air, especially in the presence of metal ions which can catalyze the oxidation. [1][2]
Hydrolytic Degradation (Protodeboronation)
Protodeboronation is the acid or base-catalyzed cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is an irreversible process that leads to a loss of the desired functionality.
Caption: Acid/base-catalyzed protodeboronation.
The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the aryl ring. Generally, boronic acids are most stable at a neutral pH. [3]
Recommended Storage and Handling Protocols
Based on the known reactivity of boronic acids, the following storage and handling procedures are recommended to preserve the integrity of this compound:
-
Storage Conditions : The compound should be stored in a tightly sealed container at 2-8 °C. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative degradation. [3][4]* Protection from Moisture : Due to the hygroscopic nature of many boronic acids and the potential for hydrolysis-related degradation, exposure to moist air should be avoided. [3][4]* Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. [3][4][5]
Experimental Design for a Comprehensive Stability Study
A robust stability study is crucial for defining the shelf-life and optimal storage conditions. A forced degradation study is an essential first step to identify potential degradation products and establish a stability-indicating analytical method. [6][2]
Development of a Stability-Indicating HPLC Method
The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Challenges in HPLC Analysis of Boronic Acids: A significant challenge in the reversed-phase HPLC of boronic acids is the potential for on-column hydrolysis of the corresponding boronate esters, which can complicate accurate analysis. [7][8][9]Method development should focus on minimizing this phenomenon.
Recommended HPLC Protocol:
-
Objective: To develop a stability-indicating HPLC method that separates this compound from its potential degradants.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column with low silanol activity is recommended to minimize on-column hydrolysis (e.g., Waters XTerra MS C18). [7][8]4. Mobile Phase: A gradient of acetonitrile and water is a common starting point. Critically, using a mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronic acids. [7][8]5. Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation pathways and products. [6][2][10] Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 30 minutes. [10] | Protodeboronation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 30 minutes. [10] | Protodeboronation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. [6] | Oxidative Deboronation |
| Thermal | Solid sample at 70°C for 1-2 months. [10] | Dehydration to Boroxine |
| Photolytic | Expose the sample to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light. [6] | Various |
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Structural Elucidation of Degradants
Any significant degradation products observed during the forced degradation study should be identified. High-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. [1][11] ¹H NMR for Monitoring Degradation: ¹H NMR can be a powerful tool to monitor the degradation process in solution. [3]By dissolving the compound in a deuterated solvent and subjecting it to stress conditions directly in the NMR tube, one can observe the disappearance of the parent signals and the appearance of new signals corresponding to degradation products.
Conclusion and Future Directions
The stability of this compound is a multifaceted issue that requires a systematic and scientifically rigorous approach. By understanding the primary degradation pathways—dehydration, oxidation, and protodeboronation—researchers can implement effective handling and storage strategies to maintain the compound's quality.
The experimental framework provided in this guide, centered on the development of a stability-indicating HPLC method and the execution of comprehensive forced degradation studies, offers a robust pathway for characterizing the stability profile of this important synthetic building block. The data generated from such studies are invaluable for process optimization, formulation development, and regulatory submissions, ensuring the consistent performance of this molecule in the synthesis of next-generation therapeutics.
References
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-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
-
Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- Plamthottam, M., Sane, R. T., Lee, Y., & Shah, B. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00030.
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ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
- Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS microbiology letters, 137(2-3), 129–134.
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A Technical Guide to the Solubility of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Principles, Prediction, and Experimental Determination
Abstract
Introduction: The Critical Role of Solubility for a Niche Boronic Acid
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a derivative of the widely utilized phenylboronic acid (PBA), belongs to a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1][2] Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] Furthermore, their ability to reversibly bind with cis-diols makes them invaluable in the development of sensors, diagnostics, and drug delivery systems.[3][4]
The solubility of this compound is a critical parameter that dictates its utility. In synthetic chemistry, solubility in a given solvent determines reaction kinetics, efficiency, and the ease of purification. For pharmaceutical applications, aqueous solubility is a key determinant of bioavailability and formulation strategies. This guide will provide the foundational knowledge and practical protocols to understand and quantify the solubility of this specific, substituted phenylboronic acid.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound offers clues to its potential solubility behavior.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Density |
| This compound | 913835-36-6 | C15H16BNO3 | 269.1 | 1.22 ± 0.1 g/cm³ (Predicted)[5] |
| Phenylboronic acid | 98-80-6 | C6H7BO2 | 121.93 | 1.13 ± 0.1 g/cm³ (Predicted)[6] |
| 4-(Dimethylcarbamoyl)phenylboronic acid | 405520-68-5 | C9H12BNO3 | 193.01 | N/A |
The structure incorporates both hydrophobic (the dimethylphenyl group) and hydrophilic (the boronic acid and carbamoyl groups) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.
-
Aqueous Solubility Prediction: Unsubstituted phenylboronic acid has a reported aqueous solubility of approximately 10 g/L at 20°C.[7] The introduction of substituents on the phenyl ring significantly impacts water solubility. Generally, hydrophobic groups like the dimethylphenyl moiety are expected to decrease aqueous solubility compared to the parent phenylboronic acid. However, the presence of the carbamoyl group, capable of hydrogen bonding, may partially counteract this effect. It is also crucial to consider the pH of the aqueous medium, as the acidity of the boronic acid (pKa of phenylboronic acid is 8.83) will influence its ionization state and, consequently, its solubility.[7]
-
Organic Solvent Solubility Prediction: For organic solvents, the principle of "like dissolves like" is a good starting point. Phenylboronic acid itself is soluble in most polar organic solvents like diethyl ether and ethanol but poorly soluble in nonpolar solvents such as hexanes.[7][8] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) and moderate solubility in less polar solvents like chloroform.[8] Its solubility in nonpolar hydrocarbon solvents is expected to be very low.[8]
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This equilibrium is influenced by factors such as temperature and the presence of water, which can complicate solubility measurements.[9]
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process. The ideal solubility can be predicted using the Schroeder-van Laar equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, for complex systems like substituted phenylboronic acids, deviations from ideality are common. Activity coefficient models such as the Wilson, NRTL, and Redlich-Kister equations are often employed to correlate experimental solubility data in organic solvents.[10] For aqueous systems, the Henderson-Hasselbalch equation is essential for understanding the pH-dependent solubility of ionizable compounds like boronic acids.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate determination of solubility requires robust experimental design. The following protocols are adapted from established methods for phenylboronic acids and are recommended for this compound.[10][11]
The Dynamic (Turbidimetric) Method
This method is particularly useful for determining the temperature-dependent solubility of a compound in a given solvent. It relies on visually or instrumentally detecting the temperature at which a solid-liquid suspension becomes a clear solution upon heating (the dissolution temperature).
Workflow for the Dynamic Method
Caption: Workflow for the isothermal method of solubility determination.
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution becomes saturated and that the system reaches equilibrium.
-
Prolonged Agitation: Provides sufficient time for the dissolution process to reach equilibrium. The required time should be determined experimentally by measuring the concentration at different time points until it becomes constant.
-
Constant Temperature: Solubility is highly temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: Removes any undissolved microparticles from the saturated solution, which would otherwise lead to an overestimation of the solubility.
Analytical Techniques for Concentration Determination
The choice of analytical technique for the isothermal method depends on the properties of the boronic acid and the solvent.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique that can separate the analyte from impurities and provide accurate quantification. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is often effective for phenylboronic acids.
-
UV-Vis Spectroscopy: If the boronic acid has a chromophore and does not interfere with the solvent's absorbance, a calibration curve can be created to determine the concentration of the saturated solution.
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly useful for analyzing boronic acids and their corresponding esters, as it can prevent the hydrolysis that may occur with other methods. [12]
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the generated solubility data, the following practices are essential:
-
Purity of the Compound: The purity of this compound should be confirmed before solubility studies, as impurities can significantly affect the results. Techniques like NMR, mass spectrometry, and melting point determination are recommended.
-
Equilibrium Confirmation: In the isothermal method, it is crucial to confirm that equilibrium has been reached. This can be done by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring that the measured concentration remains constant.
-
Method Validation: The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.
-
Replicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion: A Pathway to Understanding and Application
While direct, published solubility data for this compound is currently scarce, a comprehensive understanding of its solubility is achievable. By leveraging the extensive knowledge base for the broader class of phenylboronic acids, researchers can make informed predictions about its behavior in various solvents. Furthermore, the detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility. The diligent application of these methods, coupled with rigorous validation, will yield reliable data that is essential for advancing the use of this compound in organic synthesis, materials science, and drug development.
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An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid and Its Derivatives as Serine Hydrolase Inhibitors
Abstract
Boronic acids represent a privileged scaffold in medicinal chemistry, renowned for their ability to form reversible covalent bonds with the active site serine residues of various enzymes. This guide focuses on the 4-(2,3-dimethylphenylcarbamoyl)phenylboronic acid core structure, a versatile platform for developing potent and selective enzyme inhibitors. We will dissect the rationale behind its design, explore synthetic strategies for its derivatization, and provide a detailed case study on its application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this chemical class.
Introduction: The Power of the Boronic Acid Warhead
The boronic acid moiety, -B(OH)₂, is a unique functional group in drug design. Its boron atom is electrophilic and can readily interact with nucleophilic residues, such as the hydroxyl group of serine in the active site of many hydrolase and protease enzymes. This interaction forms a stable, tetrahedral boronate adduct, which mimics the high-energy transition state of substrate hydrolysis.[1][2][3] This mechanism allows boronic acid derivatives to act as potent, often reversible, transition-state analogue inhibitors.[1][4]
The 4-(phenylcarbamoyl)phenylboronic acid scaffold provides a robust and tunable framework. The core components include:
-
The Phenylboronic Acid: The primary pharmacophore that targets the enzyme's active site.
-
The Amide Linker: A rigid and stable linker that properly orients the substituent groups.
-
The Substituted Phenyl Ring: A key site for modification to enhance potency, selectivity, and pharmacokinetic properties.
The specific focus of this guide, the this compound, incorporates a dimethylphenyl group, which provides specific steric and electronic properties that can be exploited to achieve high-affinity binding to target enzymes.
Synthetic Strategies and Derivatization
The synthesis of this class of compounds is typically modular, allowing for extensive Structure-Activity Relationship (SAR) studies. The general approach involves the coupling of a substituted aniline with a boronic acid-containing carboxylic acid.
General Synthesis Scheme
A common and effective method for creating the core scaffold and its derivatives is through amide bond formation. This involves coupling 4-boronobenzoic acid with a desired substituted aniline, such as 2,3-dimethylaniline.
Sources
An In-depth Technical Guide to the Discovery, Synthesis, and Application of N-aryl-4-boronobenzamides
Abstract
The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds capable of engaging biological targets with high affinity and specificity. Among these, organoboron compounds have emerged as a validated and versatile class of molecules in drug discovery. This technical guide delves into the core aspects of a promising, yet underexplored, class of boron-containing compounds: the N-aryl-4-boronobenzamides. We will traverse the synthetic landscape, detailing robust methodologies for their creation, explore their mechanistic underpinnings as potent enzyme inhibitors, and discuss their potential in drug development, guided by structure-activity relationship (SAR) principles derived from analogous molecular frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of boron in the design of next-generation therapeutics.
Introduction: The Emergence of Boron in Medicinal Chemistry
The incorporation of boron into small molecules represents a significant advancement in medicinal chemistry. The unique electronic properties of the boron atom—specifically its empty p-orbital—allow it to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites. This mode of action has been famously validated by the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma[1][2].
The N-aryl-4-boronobenzamide scaffold combines two key pharmacophoric elements:
-
The 4-boronobenzamide core : This places the boronic acid moiety on a rigid phenyl ring, presenting it for interaction with biological targets. The amide linkage provides a key hydrogen bonding motif and a point for synthetic diversification.
-
The N-aryl substituent : This allows for extensive modification to fine-tune the compound's physicochemical properties, including solubility, metabolic stability, and target affinity. Variations in the aryl ring's electronic and steric properties are crucial for establishing a favorable structure-activity relationship (SAR).
This guide will provide a comprehensive overview of the synthesis and potential applications of this promising class of molecules.
Synthetic Methodologies: Crafting the N-aryl-4-boronobenzamide Scaffold
The synthesis of N-aryl-4-boronobenzamides can be approached through two primary, highly modular strategies. The choice of route often depends on the availability of starting materials and the desired diversity of the final compounds.
Strategy 1: Amide Coupling of 4-Carboxyphenylboronic Acid
This is the most direct approach, involving the formation of an amide bond between 4-carboxyphenylboronic acid and a diverse range of anilines. While conceptually straightforward, the presence of the boronic acid moiety requires careful selection of coupling conditions to avoid side reactions, such as the formation of boroxines (anhydrides of boronic acids).
A study has demonstrated that the direct amidation of carboxyphenylboronic acids can proceed efficiently without the need for coupling reagents, as the boronic acid can act as a catalyst, activating the carboxylic acid group of another molecule[3]. However, for broader substrate scope and higher yields, standard peptide coupling reagents are often employed.
-
Solubilization : Dissolve 4-carboxyphenylboronic acid (1.0 eq.) and the desired aniline (1.1 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Coupling Agent Addition : Add a suitable amide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)[4]. The reaction mixture is typically stirred at room temperature.
-
Alternative Coupling : Alternatively, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used[5].
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Workflow for amide coupling synthesis.
Strategy 2: Palladium-Catalyzed Cross-Coupling
This strategy offers greater flexibility, particularly for complex aryl amines. It involves first synthesizing a 4-halo-N-arylbenzamide intermediate, followed by a palladium-catalyzed borylation reaction, such as the Miyaura Borylation.[6] This route is advantageous as the amide formation is performed on a simpler, more stable starting material, and the sensitive boronic acid group is introduced in the final step.
-
Amide Formation : Synthesize the 4-bromo-N-arylbenzamide intermediate via standard amide coupling between 4-bromobenzoic acid and the desired aniline.
-
Borylation Reaction Setup : In a flame-dried flask, combine the 4-bromo-N-arylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq.)[6].
-
Solvent and Reaction : Add an anhydrous, degassed solvent like 1,4-dioxane or toluene. Purge the flask with an inert gas (e.g., Argon) and heat the mixture, typically to 80-100 °C, for several hours.
-
Reaction Monitoring : Monitor the conversion of the starting material by TLC or LC-MS.
-
Work-up and Deprotection : After completion, cool the reaction mixture, filter off the solids, and concentrate the solvent. The resulting boronic ester can often be used directly in subsequent applications or hydrolyzed to the boronic acid using an acid catalyst if required. The pinacol ester is generally more stable and easier to purify by chromatography than the free boronic acid.
Caption: Workflow for Suzuki-Miyaura borylation synthesis.
Mechanism of Action: The Boronic Acid Pharmacophore
The therapeutic potential of N-aryl-4-boronobenzamides is intrinsically linked to the boronic acid moiety, which acts as a potent, reversible covalent inhibitor of certain enzymes, particularly serine proteases.[7][8]
Serine proteases feature a catalytic triad in their active site, including a highly nucleophilic serine residue. The boronic acid, in its trigonal planar sp² hybridized state, is electrophilic. Upon entering the active site, the boron atom is attacked by the hydroxyl group of the catalytic serine. This forms a tetrahedral boronate intermediate, which is a stable mimic of the transition state of peptide bond hydrolysis.[8] This covalent interaction is typically reversible, which can be advantageous in reducing off-target effects and toxicity.
Caption: Covalent inhibition of a serine protease by a boronic acid.
Therapeutic Applications & Structure-Activity Relationships (SAR)
While the class of N-aryl-4-boronobenzamides is still emerging, the therapeutic potential can be inferred from related structures. For instance, N-arylbenzamides with different substituents at the 4-position have shown activity as inhibitors of Wip1 phosphatase and Bruton's Tyrosine Kinase (Btk), both of which are significant targets in oncology and immunology.[9][10]
The development of potent and selective inhibitors requires a systematic exploration of the Structure-Activity Relationship (SAR).
Key SAR Insights:
-
The N-Aryl Ring : This is a primary site for modification to enhance potency and selectivity.
-
Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring can modulate the pKa of the amide N-H and influence interactions with the target protein.
-
Steric Effects : The size and position of substituents (ortho, meta, para) can dictate the orientation of the molecule within the binding pocket, potentially leading to enhanced or diminished activity.
-
-
The Benzamide Core : While less frequently modified, substitutions on the benzamide ring can also impact activity.
-
The Boronic Acid : This is the key "warhead" and is generally conserved, although protection as a pinacol ester can improve stability and oral bioavailability, acting as a prodrug.
Hypothetical SAR Data for a Target Serine Protease
The table below presents a hypothetical SAR study for a series of N-aryl-4-boronobenzamides against a generic serine protease, illustrating the principles discussed.
| Compound ID | N-Aryl Substituent (R) | IC₅₀ (nM) | Rationale for Activity Change |
| 1a | Phenyl | 500 | Baseline activity |
| 1b | 4-Chlorophenyl | 150 | Electron-withdrawing group may enhance H-bonding or fit into a hydrophobic pocket. |
| 1c | 4-Methoxyphenyl | 600 | Electron-donating group may be disfavored or sterically clash. |
| 1d | 2-Chlorophenyl | 800 | Ortho-substitution may cause a steric clash, preventing optimal binding. |
| 1e | 3,4-Dichlorophenyl | 50 | Combination of electronic and steric factors leads to improved binding affinity. |
| 1f | 4-Biphenyl | 25 | Extended aromatic system may access a deeper hydrophobic pocket in the enzyme. |
Conclusion and Future Outlook
N-aryl-4-boronobenzamides represent a promising class of molecules for the development of novel enzyme inhibitors. Their modular synthesis allows for the rapid generation of diverse chemical libraries, and the validated mechanism of boronic acid-based inhibition provides a strong foundation for rational drug design.
Future research in this area should focus on:
-
High-Throughput Screening : Screening libraries of N-aryl-4-boronobenzamides against panels of therapeutically relevant enzymes (e.g., proteases, kinases) to identify novel hits.
-
Structural Biology : Obtaining co-crystal structures of lead compounds with their target enzymes to elucidate binding modes and guide further optimization.
-
Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure they possess drug-like qualities.
By leveraging the principles and methodologies outlined in this guide, researchers are well-equipped to explore the potential of N-aryl-4-boronobenzamides and contribute to the discovery of new and effective medicines.
References
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Li, P., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link][1]
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Li, W., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291. [Link][7]
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Yang, Y., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link][2]
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Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of medicinal chemistry, 52(15), 4478–4489. [Link][8]
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Wroblewska-Jez, A., et al. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Open Chemistry, 16(1), 121-127. [Link][3]
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Sikorski, J. A., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link][11]
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Pramanik, A. (2007). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link][12]
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Organic Chemistry Portal. Miyaura Borylation Reaction. organic-chemistry.org. [Link][6]
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Gunda, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 53(42), 5649–5652. [Link][5]
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Gatt, I., et al. (2022). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. Chemistry – A European Journal, 28(2). [Link][13]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical reviews, 111(11), 6557–6602. [Link]
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Fisher, D. J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic letters, 18(19), 5074–5077. [Link][14]
-
ResearchGate. (2018). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. ResearchGate. [Link][15]
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Nunes, C. M., & Monteiro, A. L. (2011). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Journal of the Brazilian Chemical Society, 22(12), 2241-2246. [Link][16]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link][17]
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Thuy, T. T., et al. (2021). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Molecules, 26(11), 3326. [Link][9]
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Google Patents. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents. [10]
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Uddin, M. R., et al. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 27(19), 6599. [Link][18]
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Google Patents. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents. [4]
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Google Patents. (2005). Synthesis of azo bonded immunoregulatory compounds. Google Patents. [19]
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Google Patents. (2002). Materials and methods for synthesizing stilbenes. Google Patents. [20]
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Ghorab, M. M., et al. (2018). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link][21]
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Methodological & Application
Strategic Application of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol Guide
Introduction: The Strategic Importance of Substituted Biaryls in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its efficiency, functional group tolerance, and mild reaction conditions in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl scaffolds—a common motif in many drug candidates.[4] This guide provides an in-depth technical overview and a detailed protocol for the application of a specialized building block, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, in Suzuki-Miyaura coupling reactions.
The unique structure of this boronic acid, featuring a sterically demanding and electronically distinct dimethylphenylcarbamoyl group, presents both opportunities and challenges in synthesis. The amide functionality can act as a crucial pharmacophore, a handle for further diversification, or a tool to modulate the physicochemical properties of the final compound. Understanding how to effectively incorporate this reagent is critical for researchers and drug development professionals aiming to expand their chemical library with novel, patentable structures. This document offers a blend of mechanistic theory, practical field-tested protocols, and troubleshooting advice to ensure successful implementation.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[1][5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid, making it sufficiently nucleophilic to participate in transmetalation.[2][7]
-
Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X). This step forms a square planar Pd(II) intermediate. The choice of ligand is critical, as bulky, electron-rich phosphines can accelerate this rate-limiting step, especially for less reactive aryl chlorides.[1][8]
-
Transmetalation : The boronic acid is activated by the base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[2][7] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The presence of water can often facilitate this step.[2][9]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Coupling with this compound
This section provides a robust, step-by-step protocol for a general Suzuki-Miyaura coupling reaction using this compound with a representative aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Stoichiometry | Key Considerations |
| Aryl Bromide | Varies | Varies | 1.0 equiv | Ensure high purity. Substrate scope can be broad. |
| This compound | 913835-36-6 | 269.11 | 1.1 - 1.5 equiv | Excess is used to drive the reaction to completion.[10][11] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 1 - 5 mol% | Catalyst choice is critical; other effective catalysts include Pd(dppf)Cl₂ or systems with Buchwald ligands.[8][12] |
| Base (e.g., K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 equiv | Must be anhydrous and finely powdered. K₃PO₄ or Cs₂CO₃ are stronger alternatives for challenging couplings.[9] |
| Solvent System (e.g., Toluene/Water) | N/A | N/A | ~0.1 M concentration | A biphasic system is common.[2] Dioxane or DMF can also be used.[1] Solvents must be degassed. |
Step-by-Step Methodology
-
Reaction Assembly: In a flame- or oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL Toluene and 2 mL Water) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure efficient mixing between the phases.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[13][14] The reaction is complete when the limiting reagent (typically the aryl bromide) is consumed.
-
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[15] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product.
-
Characterization: Confirm the structure and purity of the final biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[16]
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Base is too weak or not fully dissolved.4. Poor solubility of starting materials. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper storage.2. Flame-dry glassware thoroughly. Use high-purity, degassed solvents. Oxygen can oxidize Pd(0) to inactive Pd(II).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.4. Try a different solvent system like dioxane or DMF/water to improve solubility.[17] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High reaction temperature.3. Pd(II) pre-catalyst reduced too slowly. | 1. Ensure a rigorously inert atmosphere. Homocoupling can be an oxygen-promoted side reaction.[1]2. Lower the reaction temperature if possible without stalling the desired reaction.3. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Certain heteroaromatic substrates are prone to this. | 1. Use anhydrous base and solvents. While some water is often beneficial, excess can be detrimental.[1]2. Monitor the reaction closely and work it up promptly upon completion.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[18] |
| Cleavage of Ester or Amide Groups | 1. Base is too strong or reaction temperature is too high. | 1. Use a milder base such as K₂CO₃ or even KF if the substrate is particularly sensitive.[17] Attempt the reaction at a lower temperature. |
Conclusion
The Suzuki-Miyaura coupling with this compound offers a reliable and powerful method for synthesizing structurally complex biaryl compounds relevant to pharmaceutical and materials science research. Success in these endeavors relies on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can overcome common challenges such as low conversion and side reactions. The protocols and troubleshooting guide presented here provide a comprehensive framework to facilitate the efficient and successful application of this valuable synthetic building block.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
RSC Publishing. Suzuki–Miyaura coupling of arylboronic acids to gold(III). [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
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University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
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Application Notes and Protocols: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Medicinal Chemistry
Introduction: The Therapeutic Promise of Targeting the STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a critical surveillance mechanism for cytosolic DNA, a hallmark of pathogenic infection and cellular damage.[1][2][3] Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4][5] While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of a spectrum of inflammatory and autoimmune disorders, including systemic lupus erythematosus (SLE), psoriasis, and STING-associated vasculopathy with onset in infancy (SAVI).[1][4][6][7] Consequently, the development of small molecule inhibitors of the STING pathway has emerged as a highly promising therapeutic strategy for these debilitating conditions.[1][6][8][9]
This application note explores the potential of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid as a foundational scaffold for the discovery and development of novel STING inhibitors. We will delve into the rationale for its selection, outline detailed protocols for its evaluation, and provide insights into the experimental workflows for characterizing its potential mechanism of action.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 4-[(2,3-Dimethylphenyl)carbamoyl]benzeneboronic acid | [10] |
| Synonyms | N-(2,3-Dimethylphenyl)-4-boronobenzamide | [10] |
| CAS Number | 913835-36-6 | [10][11] |
| Molecular Formula | C15H16BNO3 | [10] |
| Molecular Weight | 269.1 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [12][13] |
| Melting Point | 141-145 °C |
The structure of this compound incorporates two key pharmacophoric elements: a phenylboronic acid moiety and a dimethylphenylcarbamoyl group. Phenylboronic acids are versatile functional groups in medicinal chemistry, known for their ability to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and targeted drug delivery systems.[14][15][16] The carbamoyl linkage provides a rigid scaffold that can be readily modified to explore structure-activity relationships (SAR). This combination of features makes it an attractive starting point for a medicinal chemistry campaign aimed at identifying potent and selective STING inhibitors.
The STING Signaling Pathway: A Target for Therapeutic Intervention
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[3][9] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds directly to the STING protein located on the endoplasmic reticulum (ER).[2][5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes.
Experimental Protocols for Evaluating STING Inhibitory Activity
The following protocols provide a comprehensive framework for assessing the potential of this compound and its analogs as STING inhibitors.
Protocol 1: In Vitro STING Binding Assay (Competitive)
Objective: To determine if the test compound can directly bind to the STING protein and compete with the natural ligand, cGAMP.
Principle: This assay utilizes a fluorescently labeled cGAMP analog and purified STING protein. The binding of the fluorescent ligand to STING results in a high fluorescence polarization (FP) signal. A compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant human STING protein (C-terminal domain)
-
Fluorescently labeled cGAMP (e.g., FAM-cGAMP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
-
Test compound: this compound dissolved in DMSO
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing FAM-cGAMP at a final concentration equal to its Kd for STING.
-
Initiate the binding reaction by adding 10 µL of a solution containing purified STING protein at a final concentration that gives an optimal FP window.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Causality Behind Experimental Choices:
-
Competitive Binding: This format directly assesses the compound's ability to interact with the cGAMP binding pocket, a common mechanism for STING inhibitors.[2][17]
-
Fluorescence Polarization: FP is a robust, homogeneous assay format that is well-suited for high-throughput screening and provides a quantitative measure of binding affinity.
Protocol 2: Cell-Based STING Reporter Assay
Objective: To evaluate the ability of the test compound to inhibit STING-dependent downstream signaling in a cellular context.
Principle: This assay employs a cell line (e.g., HEK293T or THP-1) that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK293T-ISRE-Luciferase reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
STING agonist (e.g., 2'3'-cGAMP, DMXAA for murine STING)
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
-
Test compound: this compound dissolved in DMSO
Procedure:
-
Seed the HEK293T-ISRE-Luciferase cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces a robust reporter signal (typically EC80).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Determine the IC50 value of the test compound by plotting the percent inhibition of luciferase activity against the compound concentration.
Self-Validating System:
-
Positive Control: Cells treated with the STING agonist alone.
-
Negative Control: Unstimulated cells treated with the vehicle (DMSO).
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to compound-induced cell death.
Protocol 3: Western Blot Analysis of STING Pathway Activation
Objective: To directly measure the effect of the test compound on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.
Principle: This protocol uses immunoblotting to detect the phosphorylated (active) forms of TBK1 and IRF3 in cell lysates following STING activation. A potent inhibitor will reduce the levels of p-TBK1 and p-IRF3.
Materials:
-
THP-1 or primary immune cells (e.g., bone marrow-derived macrophages)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate cells and treat with the test compound and STING agonist as described in Protocol 2.
-
After a shorter incubation period (e.g., 1-3 hours), wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (β-actin).
Expertise & Experience:
-
Kinetic Analysis: Performing a time-course experiment can provide insights into the dynamics of STING pathway inhibition.
-
Multiple Readouts: Analyzing the phosphorylation status of both TBK1 and IRF3 provides a more comprehensive picture of pathway inhibition.
Concluding Remarks
This compound represents a promising starting point for the development of novel STING inhibitors. Its chemical structure is amenable to synthetic modification, allowing for the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the initial characterization of this compound and its analogs. Successful identification of a potent and selective STING inhibitor from this chemical series could pave the way for a new class of therapeutics for a range of debilitating inflammatory and autoimmune diseases.
References
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Potential Therapeutic Value of the STING Inhibitors. MDPI. Available at: [Link]
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An overview of STING inhibitors. ResearchGate. Available at: [Link]
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Agonists and Inhibitors of the cGAS-STING Pathway. PMC - PubMed Central. Available at: [Link]
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STING inhibitors target the cyclic dinucleotide binding pocket. PNAS. Available at: [Link]
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Targeting STING oligomerization with small-molecule inhibitors. PNAS. Available at: [Link]
-
In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC - NIH. Available at: [Link]
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4-(dimethylcarbamoyl)phenylboronic acid (C9H12BNO3). PubChem. Available at: [Link]
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Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central. Available at: [Link]
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In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PubMed. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. PubMed. Available at: [Link]
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Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. PMC - NIH. Available at: [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link]
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Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]
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STING antagonists, synthesized via Povarov–Doebner type multicomponent reaction. PMC. Available at: [Link]
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Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING. PMC. Available at: [Link]
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Targeting STING oligomerization with small-molecule inhibitors. PMC - NIH. Available at: [Link]
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Potential Therapeutic Value of the STING Inhibitors. PMC - PubMed Central. Available at: [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available at: [Link]
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Application Notes: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Synthetic Chemistry
Introduction: A Versatile Building Block for Modern Synthesis
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a crucial building block in organic synthesis, particularly in the realms of drug discovery and materials science. Its unique structural features—a boronic acid moiety ready for cross-coupling and a dimethylphenylcarbamoyl group influencing steric and electronic properties—make it an invaluable tool for constructing complex molecular architectures.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, detailing its properties, key applications, and robust protocols for its use.
The boronic acid functional group is renowned for its versatility, stability, and relatively low toxicity, making organoboron compounds highly desirable in synthetic chemistry.[2] They are particularly well-known for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3][4][5] The specific substitution pattern of this compound allows for the introduction of a tailored phenylamide substructure, a common motif in biologically active molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 913835-36-6 | [6] |
| Molecular Formula | C₁₅H₁₆BNO₃ | [7] |
| Molecular Weight | 269.1 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 145 °C (literature) | [1] |
| Storage Temperature | 2-8°C | [7] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [7] |
Safety and Handling Precautions
Boronic acids, while generally less toxic than many other organometallic reagents, require careful handling to mitigate potential hazards.[2][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coats, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[9][11] Inhalation may cause respiratory tract irritation.[8][10]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Boronic acids can cause skin and serious eye irritation.[8][10][12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from moisture.[7][9] Boronic acids can be hygroscopic.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The premier application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), offering a powerful method for constructing biaryl and substituted aromatic systems.[3][4][5][13]
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., 10% Pd/C, Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Reagent Addition: To the flask, add this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., Na₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (e.g., 10% Pd/C, 5 mol%).[3][4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like DME and water, typically 4:1 to 1:1 v/v).[3][14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite to remove the catalyst.[3]
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, Et₂O).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.
Application in Drug Discovery: Synthesis of PARP Inhibitors
A significant application of boronic acids is in the synthesis of enzyme inhibitors for therapeutic use.[2][15][16] The unique electronic properties of the boron atom, with its empty p-orbital, allow it to act as a Lewis acid and form complexes with amino acid residues in enzyme active sites.[15] This is particularly relevant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[15][17]
PARP inhibitors are effective in treating cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[15][17] this compound can serve as a key intermediate in the synthesis of novel PARP inhibitors, where the phenylamide portion can be designed to interact with the nicotinamide-binding site of the enzyme.[17]
Further Synthetic Transformations
Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other valuable transformations, expanding the synthetic utility of this compound.
-
Carbonylative Suzuki Couplings: This three-component reaction involving an aryl halide, carbon monoxide, and the boronic acid provides a direct route to unsymmetrical biaryl ketones, which are important structures in pharmaceuticals.[18]
-
Chan-Lam Coupling: While less common for arylboronic acids compared to alkylboronic acids, conditions can be optimized for the copper-catalyzed coupling with N-H or O-H bonds to form C-N or C-O bonds.
-
Formation of Boronate Esters: The boronic acid can be readily converted to a variety of boronate esters (e.g., pinacol esters) by reacting with diols.[19] These esters often exhibit enhanced stability, are easier to purify, and can be used in subsequent cross-coupling reactions, sometimes with improved yields and substrate scope.
Conclusion
This compound is a highly functionalized and valuable building block for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. By understanding its properties, adhering to safety protocols, and applying the robust methodologies outlined in these notes, researchers can effectively leverage this reagent to advance their synthetic targets. The potential for its use in creating targeted therapeutics, such as PARP inhibitors, underscores its importance in modern drug discovery programs.
References
- Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. (2024). Google Scholar.
- Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
- Boric Acid Safety & Hazards.Lab Alley.
- Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C.Semantic Scholar.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.Cole-Parmer.
- Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.MDPI.
- 4-(Dimethylcarbamoyl)phenylboronic acid.Sigma-Aldrich.
- SAFETY D
- 4-(Dimethylcarbamoyl)phenylboronic acid.Chem-Impex.
- SAFETY D
- SAFETY D
- 4-(Dimethylcarbamoyl)phenylboronic acid ≥ 94%.Sigma-Aldrich.
- This compound.Chemicalbook.
- This compound CAS 913835-36-6.ChemicalBook.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Phenylboronic acid.ChemicalBook.
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.Journal of Applied Pharmaceutical Science.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.PMC - NIH.
- Phenylboronic acid – preparation and applic
- Phenylboronic acid in targeted cancer therapy and diagnosis.PMC - PubMed Central.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.Europe PMC.
- Phenylboronic acid in targeted cancer therapy and diagnosis.PubMed.
- Process for the preparation of substituted phenylboronic acids.
- Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction.
- Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery.
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Application Notes & Protocols: N-(2,3-dimethylphenyl)-4-boronobenzamide in Cross-Coupling Reactions
Introduction: The Strategic Advantage of N-(2,3-dimethylphenyl)-4-boronobenzamide in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the creation of carbon-carbon bonds remains a cornerstone. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a titan, prized for its functional group tolerance, mild conditions, and the general stability of its organoboron reagents. Within the vast toolkit of boronic acids and their derivatives, N-(2,3-dimethylphenyl)-4-boronobenzamide (also known as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid) emerges as a reagent of significant strategic value.
This technical guide provides an in-depth exploration of the application of N-(2,3-dimethylphenyl)-4-boronobenzamide in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings that govern its reactivity, provide field-proven experimental protocols, and discuss its applications in the synthesis of complex biaryl amides—a structural motif prevalent in a multitude of biologically active compounds.
Compound Profile:
| Property | Value |
| Chemical Name | N-(2,3-dimethylphenyl)-4-boronobenzamide |
| Synonym | This compound |
| CAS Number | 913835-36-6 |
| Molecular Formula | C₁₅H₁₆BNO₃ |
| Molecular Weight | 269.10 g/mol |
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of N-(2,3-dimethylphenyl)-4-boronobenzamide in forming biaryl structures is best understood through the lens of the Suzuki-Miyaura catalytic cycle. This elegant, multi-step process, driven by a palladium catalyst, facilitates the precise union of an organoboron compound with an organic halide.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This forms a new, higher-valent Palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.
-
Transmetalation: This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the desired biaryl product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Biaryl Amide Drug Scaffolds
The biaryl amide motif is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The presence of the amide functionality can contribute to favorable pharmacokinetic properties and provides a handle for further molecular elaboration. N-(2,3-dimethylphenyl)-4-boronobenzamide is an ideal reagent for the synthesis of such compounds, allowing for the direct installation of a functionalized benzamide moiety onto an aromatic or heteroaromatic core.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear rationale for the choice of reagents and conditions.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of N-(2,3-dimethylphenyl)-4-boronobenzamide with an Aryl Bromide
This protocol is a robust starting point for the coupling of N-(2,3-dimethylphenyl)-4-boronobenzamide with a variety of aryl bromides.
Materials:
-
N-(2,3-dimethylphenyl)-4-boronobenzamide
-
Aryl bromide of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-(2,3-dimethylphenyl)-4-boronobenzamide (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and facilitates the reductive elimination, often leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Its use in a toluene/water solvent system is well-established.
-
Solvent System (Toluene/Water): The biphasic solvent system is crucial. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the "ate" complex.
-
Inert Atmosphere: The Palladium(0) active catalyst is sensitive to oxidation, so an inert atmosphere is essential to prevent catalyst deactivation.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid reaction optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.
Materials:
-
N-(2,3-dimethylphenyl)-4-boronobenzamide
-
Aryl halide (bromide or chloride)
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: To a microwave vial, add N-(2,3-dimethylphenyl)-4-boronobenzamide (0.75 mmol, 1.5 equiv), the aryl halide (0.5 mmol, 1.0 equiv), PdCl₂(dppf) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and degassed water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 15-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Causality Behind Experimental Choices:
-
Catalyst (PdCl₂(dppf)): This is a highly stable and efficient pre-catalyst that is well-suited for a variety of cross-coupling reactions, including those with more challenging substrates.
-
Microwave Heating: The rapid and efficient heating provided by the microwave can dramatically accelerate the reaction rate, often leading to cleaner reactions with fewer byproducts.
Data Presentation: Optimizing Reaction Conditions
The following table provides a summary of typical reaction parameters and their impact on the yield of the cross-coupling reaction.
| Parameter | Variation | Rationale | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | A classic, versatile catalyst. | Good yields, but may require longer reaction times. |
| PdCl₂(dppf) | Stable pre-catalyst, good for a broad substrate scope. | High yields, often with shorter reaction times. | |
| Pd(OAc)₂/SPhos | Highly active system, good for challenging substrates. | Excellent yields, can be effective at lower temperatures. | |
| Base | K₂CO₃ | A common and effective base. | Good to excellent yields. |
| Cs₂CO₃ | More soluble and often more reactive than K₂CO₃. | Can improve yields with less reactive substrates. | |
| K₃PO₄ | A strong base, often used with aryl chlorides. | Effective for challenging couplings. | |
| Solvent | Toluene/H₂O | Standard biphasic system. | Generally reliable results. |
| Dioxane/H₂O | Another common and effective solvent system. | Can be beneficial for substrate solubility. | |
| DMF | A polar aprotic solvent. | Can accelerate the reaction but may be harder to remove. |
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion
N-(2,3-dimethylphenyl)-4-boronobenzamide is a highly valuable reagent for the synthesis of complex biaryl amides via the Suzuki-Miyaura cross-coupling reaction. Its use allows for the direct incorporation of a key pharmacophore into a variety of molecular scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this versatile building block in their synthetic endeavors. By understanding the mechanistic principles and carefully selecting the reaction conditions, one can achieve high yields and purity in the synthesis of novel and potentially bioactive molecules.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
N-(2,3-Dimethylphenyl) 4-boronobenzamide, 98% Purity. (n.d.). A1Suppliers. Retrieved from [Link]
-
Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. (2016). PubMed Central. Retrieved from [Link]
-
Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. (2016). PubMed. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design, synthesis and biological evaluation of biaryl amide derivatives against SARS-CoV-2 with dual-target mechanism. (2023). ResearchGate. Retrieved from [Link]
Application Notes & Protocols: Synthesis of Bioactive Molecules Using 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid in the synthesis of bioactive molecules. With a focus on its role as a key building block in palladium-catalyzed cross-coupling reactions, we explore the synthesis of (thienopyridine)carboxamides, a class of potent Checkpoint Kinase 1 (CHK1) inhibitors. This document is designed to provide medicinal chemists and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize this versatile reagent in their research endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
Arylboronic acids are foundational reagents in modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many pharmaceutical agents.[1][2] Among the vast array of commercially available boronic acids, this compound has emerged as a particularly valuable building block.
The intrinsic properties of this molecule—a boronic acid moiety for palladium-catalyzed coupling and a dimethylphenylcarbamoyl group—allow for the introduction of a specific, sterically demanding, and functionally important amide linkage into a target scaffold. The amide group can engage in crucial hydrogen bonding interactions within a biological target, such as the ATP binding site of a kinase, while the dimethylphenyl substituent can provide beneficial steric interactions and influence the overall physicochemical properties of the final compound.[3]
This application note will focus on a salient example of its use: the synthesis of (thienopyridine)carboxamides, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1).[3] CHK1 is a critical serine/threonine kinase involved in the DNA damage response pathway, making it a significant target in oncology.[4] The ability to selectively inhibit CHK1 can sensitize cancer cells to traditional DNA-damaging chemotherapies, representing a promising therapeutic strategy.[4]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[5] The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (e.g., a bromo-thienopyridine) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is crucial for the efficiency and selectivity of the reaction and can be tailored to the specific substrates.[5]
Synthesis of a (Thienopyridine)carboxamide CHK1 Inhibitor: A Representative Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a (thienopyridine)carboxamide derivative, a potential CHK1 inhibitor, via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier | Notes |
| 4-Bromo-thieno[2,3-b]pyridine-2-carboxamide | (Not readily available) | - | Custom synthesis | The halogenated heterocyclic core. |
| This compound | 405520-68-5 | 283.12 | Various | The key arylboronic acid coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | Sigma-Aldrich | Palladium(0) catalyst. Handle in an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | Anhydrous, powdered base. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Acros Organics | Anhydrous, sparged with nitrogen or argon before use. |
| Deionized Water | 7732-18-5 | 18.02 | - | Degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying the organic phase. |
| Silica Gel | 7631-86-9 | - | - | For column chromatography (230-400 mesh). |
Experimental Workflow
Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-thieno[2,3-b]pyridine-2-carboxamide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product. The starting bromo-thienopyridine should be consumed.
-
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. f. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (thienopyridine)carboxamide derivative.
-
Expected Outcome: The purified product should be a solid. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry should confirm the structure and purity.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst; Insufficient degassing; Poor quality reagents or solvents. | Use a fresh bottle of palladium catalyst or a different batch. Ensure thorough degassing of the reaction mixture and solvents. Use anhydrous solvents and dry reagents. Consider using a different palladium catalyst/ligand system, such as Pd(dppf)Cl₂. |
| Formation of Homocoupled Byproduct | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Difficult Purification | Presence of closely eluting impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or reverse-phase chromatography if necessary. Recrystallization may also be an effective purification method. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein for the synthesis of a (thienopyridine)carboxamide CHK1 inhibitor serves as a representative example of its application in drug discovery. By understanding the mechanistic principles and adhering to rigorous experimental techniques, researchers can leverage this valuable building block to construct complex molecular architectures with significant therapeutic potential.
References
-
Zhao, L., Zhang, Y., Dai, C., Guzi, T., Wiswell, D., Seghezzi, W., Parry, D., Fischmann, T., & Siddiqui, M. A. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7216–7221. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Matthews, T. P., et al. (2011). Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics. Cell Cycle, 10(1), 26-31. [Link]
-
Zabludoff, S. D., et al. (2011). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 54(17), 5958-5970. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
palladium catalysts for coupling of ortho-substituted boronic acids
An In-Depth Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of ortho-Substituted Boronic Acids
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenge of Steric Hindrance
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This reaction is integral to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. However, the efficiency of this powerful transformation can be severely hampered when employing sterically hindered substrates, particularly ortho-substituted boronic acids.
The presence of bulky groups adjacent to the reacting center introduces significant steric repulsion, which primarily impedes two critical steps in the catalytic cycle: transmetalation and reductive elimination.[3] This steric clash slows the reaction rate, often leading to low yields, incomplete conversion, and the formation of undesired byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic challenges and offers field-proven strategies and detailed protocols to successfully execute Suzuki-Miyaura couplings with sterically demanding ortho-substituted boronic acids.
The Mechanistic Hurdle: Why ortho-Substituents Pose a Problem
To overcome the challenge, one must first understand its origin within the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key phases:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires the formation of a boron "ate" complex, typically facilitated by a base.[2][4]
-
Reductive Elimination: The two organic partners (R¹ and R²) couple and are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Ortho-substituents on the boronic acid create a congested environment around the boron and, subsequently, the palladium center. This steric bulk directly inhibits the approach of the palladium complex during transmetalation and physically obstructs the conformational changes required for the final, bond-forming reductive elimination step.[3]
Core Strategy: Catalyst System Design for Hindered Substrates
Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for coupling ortho-substituted substrates because the triphenylphosphine ligand is not sufficiently bulky or electron-donating to overcome the steric barriers.[5] The key to success lies in the rational selection of a specialized catalyst system, with the ligand being the most critical component.[5]
Pillar 1: The Ligand
Modern ligands for hindered couplings are designed to be both bulky and electron-rich. This combination promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which accelerates both the oxidative addition and the challenging reductive elimination steps.[5][6]
-
Buchwald-Type Biarylphosphine Ligands: This class of ligands is the undisputed workhorse for sterically demanding couplings.[3][7] They feature a biaryl scaffold that creates a sterically demanding pocket around the palladium center.
-
Excellent Starting Points: For di- and tri-ortho-substituted biaryls, ligands such as SPhos , XPhos , and RuPhos are highly effective and should be the first choice for optimization.[3][5]
-
For Extreme Steric Hindrance: The synthesis of tetra-ortho-substituted biaryls often requires more specialized ligands. BI-DIME and AntPhos have demonstrated superior performance in these exceptionally challenging cases.[5][8][9] A recently developed ligand, HFTPhos , was specifically designed with a fluorinated aryl ring to electronically accelerate the difficult reductive elimination step.[10]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for hindered couplings. They are strong σ-donors and possess a "flexible steric bulk" that can accommodate congested transition states, offering high stability and activity.[3][11]
Pillar 2: The Palladium Precatalyst
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts offer significant advantages. Buchwald's G3 and G4 precatalysts, for example, are air-stable palladacycles that provide a reliable and efficient in situ generation of the active Pd(0) catalyst, leading to more reproducible results.[3][10]
Pillar 3: The Base and Solvent System
The choice of base and solvent is interdependent and crucial for success.[5]
-
Bases: The base activates the boronic acid by forming the nucleophilic "ate" complex.
-
Potassium Phosphate (K₃PO₄): A fine powder of K₃PO₄ is a robust and reliable choice for many hindered couplings.[3][5]
-
Stronger Bases: For less reactive partners (e.g., aryl chlorides) or particularly stubborn couplings, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) can be more effective.[3][11][12]
-
-
Solvents: Anhydrous, aprotic solvents are generally preferred to minimize protodeboronation (hydrolysis of the C-B bond).
Application Data: Catalyst Performance
The following tables summarize catalyst systems and conditions that have proven effective for the coupling of ortho-substituted boronic acids.
Table 1: Ligand Selection Guide for Hindered Couplings
| Substrate Hindrance | Recommended Ligand(s) | Typical Catalyst Loading | Key Considerations |
| Di-ortho | SPhos, XPhos, RuPhos | 0.5 - 2 mol% | Excellent general-purpose ligands for moderately hindered substrates.[3][7] |
| Tri-ortho | SPhos, XPhos, RuPhos, NHCs | 0.1 - 2 mol% | Often require slightly higher temperatures or stronger bases.[6][11] |
| Tetra-ortho | BI-DIME, AntPhos, HFTPhos | 0.025 - 1 mol% | Specialized ligands designed to overcome extreme steric repulsion.[8][9][10] |
Table 2: Example Conditions for Challenging ortho-Substituted Couplings
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [10] |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [3] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [3] |
| Aryl Bromides | Sterically Hindered Arylboronic Acids | Pd-NHC Complex | t-BuOK | Dioxane | Mild | >99 | [11] |
Experimental Protocols
The following protocols are designed to be robust starting points. Optimization may be required for specific substrate combinations. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.
Protocol 1: General Procedure for Coupling with a Buchwald Ligand (e.g., SPhos)
This protocol is suitable for coupling aryl bromides with di- or tri-ortho-substituted boronic acids.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Turnover Protocol for Tetra-ortho-Substituted Biaryls (HFTPhos)
This protocol leverages a highly active catalyst system for extremely challenging couplings.[10]
-
Vessel Preparation: To a dry reaction vial, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the HFTPhos-Pd G3 precatalyst (0.05 - 0.1 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., iPrOH/H₂O).
-
Reaction: Seal the vessel and heat to the optimized temperature (e.g., 60 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1.
Troubleshooting and Optimization
When a hindered coupling fails or proceeds with low yield, a systematic approach to optimization is crucial.
Conclusion
Successfully coupling ortho-substituted boronic acids via the Suzuki-Miyaura reaction is a frequent challenge in modern synthesis. The steric hindrance presented by these substrates requires a departure from standard protocols and a move towards specialized, highly active catalyst systems. By understanding the mechanistic bottlenecks and employing bulky, electron-rich ligands like the Buchwald biarylphosphines or N-heterocyclic carbenes, researchers can overcome these hurdles. The careful optimization of the base, solvent, and temperature, guided by the principles and protocols outlined in this guide, will empower scientists to construct sterically congested biaryl systems with high efficiency and reproducibility, accelerating discovery in both academic and industrial research.
References
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation | Organic Letters - ACS Publications. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed. Available at: [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC - NIH. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
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Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]
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Application Notes and Protocols: Bioconjugation with 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Harnessing the Unique Potential of Arylboronic Acids in Bioconjugation
Bioconjugation, the science of covalently linking biomolecules, has become a cornerstone of modern drug development, diagnostics, and materials science.[1][2][3] The rational design of these hybrid constructs demands a toolkit of chemical reactions that are not only efficient and selective but also biocompatible.[1][3] Among the array of functionalities available, boronic acids have emerged as exceptionally versatile building blocks for creating therapeutically relevant bioconjugates.[2][4] Their unique ability to form reversible covalent bonds with diols under physiological conditions offers a powerful strategy for creating stimuli-responsive systems for applications like drug delivery, live-cell imaging, and diagnostics.[1][5]
This application note focuses on a specific derivative, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid , and its application in bioconjugation. The presence of the 2,3-dimethylphenylcarbamoyl moiety is anticipated to modulate the electronic properties and steric environment of the boronic acid group, thereby influencing its reactivity, pKa, and the stability of the resulting boronate esters. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expert insights to facilitate the successful implementation of this reagent in your research.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 913835-36-6 | [6][7] |
| Molecular Formula | C15H16BNO3 | [6][8] |
| Molecular Weight | 269.1 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [6] |
| Storage | 2-8°C | [6][8] |
The Chemistry of Boronic Acid-Based Bioconjugation: A Mechanistic Overview
The cornerstone of boronic acid bioconjugation is the formation of a boronate ester through a reversible reaction with a 1,2- or 1,3-diol.[5][9] This reactivity is particularly useful for targeting glycoproteins, carbohydrates, and other biomolecules bearing cis-diol functionalities.[5][]
The reaction is highly dependent on pH.[4][9] The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[11] Ester formation preferentially occurs with the neutral form.[11] Consequently, the optimal pH for boronate ester formation is a balance between the pKa of the boronic acid and the pKa of the diol.[12][13] The stability of the resulting boronate ester is also pH-dependent, with the anionic tetrahedral ester being more stable than its neutral counterpart.[11]
The 2,3-dimethylphenylcarbamoyl substituent on the phenyl ring of the target molecule is expected to influence the pKa of the boronic acid through electronic effects. This, in turn, will affect the optimal pH for conjugation and the stability of the resulting bioconjugate. Researchers should empirically determine the optimal pH for their specific application.
Diagram of the Boronate Ester Formation Workflow
Caption: Workflow for bioconjugation via boronate ester formation.
Application: Site-Specific Antibody Labeling via Glycan Targeting
A significant application of boronic acid chemistry is the site-specific labeling of antibodies.[14] Antibodies are glycoproteins, and the Fc region contains conserved N-linked glycans with terminal cis-diol moieties, providing a handle for conjugation.[][15] This approach offers an alternative to traditional methods that target lysine or cysteine residues, which can often lead to heterogeneous products and potential loss of antibody function.[16]
The following protocol outlines a general procedure for labeling an antibody with a payload (e.g., a fluorescent dye, a drug molecule) that has been pre-functionalized with this compound.
Materials and Reagents
-
Antibody to be labeled (e.g., human IgG)
-
This compound-functionalized payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH range 7.5-8.5 (optimization required)
-
Quenching solution (optional, e.g., a competing diol like sorbitol or fructose)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Spectrophotometer for concentration determination
-
SDS-PAGE and Western blotting reagents for characterization
Step-by-Step Protocol for Antibody Conjugation
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of amines (e.g., Tris) or other nucleophiles that could interfere with the payload's functional groups if it was activated via NHS ester chemistry. Dialyze or buffer exchange the antibody into the chosen conjugation buffer if necessary.
-
Adjust the antibody concentration to 1-5 mg/mL. Higher concentrations generally lead to more efficient conjugation.
-
-
Payload Preparation:
-
Dissolve the this compound-functionalized payload in a compatible organic solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the payload stock solution to the antibody solution at a specific molar excess (e.g., 10-50 fold molar excess of payload to antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove the excess, unconjugated payload by size-exclusion chromatography (SEC) using a resin appropriate for the size of the antibody.
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterization of the Antibody-Payload Conjugate:
-
Degree of Labeling (DOL): Determine the average number of payload molecules per antibody using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and the wavelength corresponding to the maximum absorbance of the payload.
-
Purity and Integrity: Analyze the conjugate by SDS-PAGE to confirm that the antibody has not been degraded or aggregated during the conjugation process.
-
Functionality: Perform an immunoassay (e.g., ELISA) to confirm that the conjugated antibody retains its antigen-binding activity.
-
Diagram of the Antibody Labeling and Characterization Workflow
Caption: Step-by-step workflow for antibody labeling and characterization.
Advanced Application: Stimuli-Responsive Drug Delivery Systems
The reversible nature of the boronate ester bond can be exploited to create drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or the presence of high concentrations of competing diols (e.g., glucose).[17][18][19][20] This is particularly relevant in the tumor microenvironment, which is often slightly acidic compared to normal tissues.
A nanoparticle or polymer functionalized with this compound can be conjugated to a diol-containing drug. This conjugate is designed to be stable at physiological pH (around 7.4) but to dissociate at the lower pH of the tumor microenvironment, leading to targeted drug release.
General Protocol for pH-Responsive Drug Release
-
Synthesis of the Boronic Acid-Functionalized Carrier: Functionalize a suitable carrier (e.g., chitosan, hyaluronic acid, or a synthetic polymer) with this compound using standard chemical methods.[17][20]
-
Drug Conjugation: Conjugate a diol-containing drug to the functionalized carrier via boronate ester formation, following a similar protocol to the antibody labeling described above.
-
In Vitro Release Study:
-
Incubate the drug-carrier conjugate in buffers of different pH values (e.g., pH 7.4 and pH 6.5).
-
At various time points, collect aliquots and quantify the amount of released drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Diagram of the pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from a boronic acid conjugate.
Troubleshooting and Expert Recommendations
-
Low Conjugation Efficiency:
-
Optimize pH: The pH of the conjugation buffer is critical. Perform small-scale experiments across a range of pH values (e.g., 7.0 to 9.0) to find the optimal condition.
-
Increase Molar Excess of Payload: A higher concentration of the boronic acid-functionalized payload can drive the equilibrium towards product formation.
-
Increase Reaction Time or Temperature: Longer incubation times or a modest increase in temperature (e.g., to 37°C) may improve yields, but monitor for potential protein denaturation.
-
-
Precipitation During Conjugation:
-
Solubility of Payload: The this compound derivative may have limited aqueous solubility. Ensure the concentration of the organic co-solvent (e.g., DMSO) in the final reaction mixture is kept to a minimum (typically <10%).
-
Antibody Aggregation: High concentrations of the payload or suboptimal buffer conditions can lead to antibody aggregation. Analyze the reaction mixture by dynamic light scattering (DLS) or size-exclusion chromatography.
-
-
Instability of the Conjugate:
-
Hydrolysis: Boronate esters are inherently reversible in aqueous media.[3] For applications requiring long-term stability, consider strategies to stabilize the bond, such as using more sterically hindered diols or boronic acids with a lower pKa.[21]
-
Storage Conditions: Store the final conjugate in a buffer at a pH that favors the stability of the boronate ester, and at 4°C or frozen for long-term storage.
-
Conclusion
This compound represents a valuable tool for researchers in bioconjugation and drug development. Its ability to form reversible, pH-sensitive covalent bonds with diol-containing biomolecules opens up a wide range of applications, from the site-specific labeling of antibodies to the design of sophisticated, stimuli-responsive drug delivery systems. By understanding the fundamental principles of boronic acid chemistry and carefully optimizing reaction conditions, researchers can successfully leverage the unique properties of this compound to advance their scientific goals.
References
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António, J. P. M., Russo, R., Carvalho, C. P., Cal, P. M. S. D., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513–3536. [Link]
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António, J. P. M., Russo, R., Carvalho, C. P., Cal, P. M. S. D., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
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António, J., Russo, R., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Semantic Scholar. [Link]
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Cambray, S., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
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Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
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Soundararajan, S., Badawi, M. A., Short, J. M., & Wulff, G. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry, 12(4), 587–596. [Link]
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Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Tetrahedron, 58(26), 5291–5300. [Link]
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Meneghetti, P., Montanari, E., & Marson, D. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. ACS Omega, 2(5), 2206–2214. [Link]
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Meneghetti, P., Montanari, E., & Marson, D. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. [Link]
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António, J. P. M., Russo, R., Carvalho, C. P., Cal, P. M. S. D., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
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ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. [Link]
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Couturaud, B., & Le, D. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(13), 5446–5462. [Link]
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Chem-Impex. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid. [Link]
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Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
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Starha, M., & Dvořák, M. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry, 113, 104993. [Link]
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Deshayes, S., & Gissot, A. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications, 50(46), 6390–6393. [Link]
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Kuwabara, T., & Anzai, J. (2018). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]
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Benoit, R., & O'Sullivan, C. K. (2015). Key steps towards the oriented immobilization of antibodies using boronic acids. Analytical and Bioanalytical Chemistry, 407(25), 7523–7532. [Link]
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Deshayes, S., & Gissot, A. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications. [Link]
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ResearchGate. (n.d.). Antibody immobilization via boronic acids on zwitterionic polymer... [Link]
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Boutureira, O., & Bernardes, G. J. L. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13038–13049. [Link]
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ACS Publications. (2023). Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. [Link]
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Kong, L., Zhu, J., Su, H., Zhao, L., Lu, Y., Zhu, M., & Sun, W. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Bioengineering and Biotechnology, 10, 1032892. [Link]
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Lim, R. K., & Lin, Q. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. Bioconjugate Chemistry, 30(5), 1334–1342. [Link]
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Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. [Link]
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PubChem. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. [Link]
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MDPI. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. [Link]
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Application Notes and Protocols for 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Materials Science
Introduction: The Versatility of Phenylboronic Acids in Smart Materials
Phenylboronic acids (PBAs) and their derivatives have emerged as a cornerstone in the development of advanced, "smart" materials. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, creating dynamic boronate esters.[1][2] This dynamic covalent chemistry is highly sensitive to environmental stimuli, particularly pH and the presence of specific saccharides like glucose, making PBA-functionalized materials ideal for a range of applications, from biomedical devices to environmental sensors.[2][3][4][5]
This guide focuses on the potential applications of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid , a representative member of this versatile class of compounds. The 2,3-dimethylphenylcarbamoyl substituent is anticipated to modulate the material's properties through steric effects and by influencing its solubility and intermolecular interactions, such as hydrogen bonding. These application notes will provide researchers, scientists, and drug development professionals with an in-depth understanding of how to leverage the unique characteristics of this molecule in the design and synthesis of innovative materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BNO₃ | (Predicted) |
| Molecular Weight | 269.10 g/mol | (Predicted) |
| Appearance | White to off-white solid | (Typical for similar compounds[6]) |
| Key Functional Groups | Phenylboronic acid, Amide, Dimethylphenyl | N/A |
| Primary Reactivity | Reversible boronate ester formation with diols | [2][7] |
Core Application I: Self-Healing Hydrogels for Biomedical Applications
The reversible nature of the boronate ester bond is the fundamental principle behind the creation of self-healing materials.[3][4] When a hydrogel crosslinked with these dynamic bonds is damaged, the bonds can reform, restoring the material's structural integrity. This property is particularly valuable in biomedical applications where durability and longevity are critical.
Mechanism of Self-Healing
The self-healing process is driven by the dynamic equilibrium between the phenylboronic acid and diol-containing polymers. When the hydrogel is fractured, the boronate ester crosslinks are broken. Upon bringing the fractured surfaces back into contact, the dynamic nature of these bonds allows them to reform across the interface, effectively "healing" the material. The rate and efficiency of healing can be tuned by altering factors such as pH, temperature, and the concentration of the constituent polymers.
Figure 1: Mechanism of self-healing in a boronate ester crosslinked hydrogel.
Protocol: Synthesis of a Self-Healing Hydrogel
This protocol describes the preparation of a self-healing hydrogel using a polymer functionalized with this compound and a diol-containing polymer, such as polyvinyl alcohol (PVA).
Materials:
-
This compound
-
Polymer with available amine or carboxyl groups for functionalization (e.g., chitosan, hyaluronic acid)
-
Polyvinyl alcohol (PVA), 10 wt% aqueous solution
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5 kDa)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Functionalization of a Polymer with this compound:
-
Dissolve the amine or carboxyl-containing polymer (e.g., hyaluronic acid) in a suitable buffer.
-
Activate the carboxyl groups of the polymer using EDC and NHS.
-
Add an amino-terminated derivative of this compound to the activated polymer solution. (Note: This may require a separate synthesis step to introduce an amine handle to the boronic acid derivative).
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Purify the resulting PBA-functionalized polymer by dialysis against deionized water for 3 days, followed by lyophilization.
-
-
Hydrogel Formation:
-
Prepare a 5 wt% solution of the PBA-functionalized polymer in PBS (pH 7.4).
-
Prepare a 10 wt% solution of PVA in deionized water by heating to 90°C with stirring until fully dissolved, then cool to room temperature.
-
In a small vial, mix equal volumes of the PBA-functionalized polymer solution and the PVA solution.
-
Vortex the mixture for 30 seconds. A stable hydrogel should form within minutes.
-
-
Evaluation of Self-Healing Properties:
-
Cut the prepared hydrogel into two separate pieces with a scalpel.
-
Gently press the two pieces back together.
-
Allow the hydrogel to rest at room temperature for a designated time (e.g., 1-2 hours).
-
Observe the healing of the interface. The hydrogel should be able to be stretched without breaking at the original cut site.
-
Core Application II: Glucose-Responsive Materials for Drug Delivery
The binding affinity of phenylboronic acids to diols is particularly strong for saccharides like glucose. This interaction can be harnessed to create materials that respond to changes in glucose concentration, a principle that is extensively explored for self-regulated insulin delivery systems.[4][5][8]
Mechanism of Glucose-Responsive Drug Release
In a typical system, a drug (e.g., insulin) is encapsulated within a hydrogel network crosslinked by boronate esters. In a low-glucose environment, the network remains intact, retaining the drug. When glucose levels rise, glucose molecules compete with the diol crosslinkers for binding to the phenylboronic acid sites. This competitive binding leads to a disruption of the hydrogel network, causing it to swell or partially dissolve, thereby releasing the encapsulated drug.[4][5]
Figure 2: Glucose-responsive drug release from a PBA-based hydrogel.
Protocol: Preparation and Evaluation of a Glucose-Responsive Drug Delivery System
This protocol outlines the synthesis of glucose-responsive nanoparticles and the evaluation of their drug-release profile.
Materials:
-
PBA-functionalized polymer (as prepared in the previous protocol)
-
Diol-containing polymer (e.g., a catechol-modified polymer)
-
Model drug (e.g., Rhodamine B or a fluorescently-labeled protein)
-
Glucose solutions of varying concentrations (0, 1, 5, 10, 20 mM) in PBS (pH 7.4)
-
Dialysis membrane cassettes
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
Formation of Drug-Loaded Nanoparticles:
-
Dissolve the PBA-functionalized polymer and the diol-containing polymer in PBS (pH 7.4) to a final concentration of 1 mg/mL each.
-
Add the model drug to this solution at a desired concentration.
-
Allow the solution to self-assemble into nanoparticles with stirring for 4-6 hours at room temperature.
-
-
In Vitro Drug Release Study:
-
Transfer a known volume of the nanoparticle solution into a dialysis cassette.
-
Place the dialysis cassette into a beaker containing a larger volume of PBS (pH 7.4) with a specific glucose concentration (e.g., 0 mM for the control).
-
At predetermined time intervals, withdraw a small aliquot of the buffer from the beaker and replace it with fresh buffer of the same glucose concentration.
-
Measure the concentration of the released drug in the withdrawn aliquots using a fluorometer or UV-Vis spectrophotometer.
-
Repeat the experiment with different glucose concentrations to determine the glucose-sensitivity of the drug release.
-
-
Data Analysis:
-
Calculate the cumulative drug release at each time point for each glucose concentration.
-
Plot the cumulative drug release as a function of time.
-
Compare the release profiles at different glucose concentrations to demonstrate the glucose-responsive nature of the system.
-
Core Application III: Fluorescent Sensors for Saccharide Detection
The interaction between phenylboronic acids and diols can also be exploited to create fluorescent sensors.[9] By coupling a PBA derivative to a fluorophore, the binding event with a saccharide can be translated into a change in fluorescence intensity or wavelength, allowing for quantitative detection.[9]
Mechanism of Fluorescence Sensing
Several mechanisms can be employed for fluorescence sensing with PBA derivatives. One common approach involves changes in the electronic properties of the fluorophore upon boronate ester formation. For instance, the boronic acid can act as a photoinduced electron transfer (PET) quencher for a nearby fluorophore. When the boronic acid binds to a diol, the PET process is inhibited, leading to an increase in fluorescence emission.
Figure 3: Mechanism of a PET-based fluorescent PBA sensor.
Protocol: Synthesis and Testing of a Fluorescent Saccharide Sensor
This protocol describes the synthesis of a simple fluorescent sensor by coupling this compound to a fluorophore and its subsequent testing.
Materials:
-
This compound with a reactive handle (e.g., an amine)
-
A fluorophore with a complementary reactive group (e.g., an NHS ester of a dye like fluorescein)
-
Saccharide solutions (e.g., glucose, fructose, mannose) in a suitable buffer (e.g., HEPES buffer, pH 7.4)
-
Solvents for synthesis (e.g., DMF, DMSO)
-
Fluorescence spectrophotometer
Procedure:
-
Synthesis of the Fluorescent Sensor:
-
Dissolve the amine-functionalized this compound and the NHS-ester of the fluorophore in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Purify the product by column chromatography or preparative HPLC.
-
-
Fluorescence Titration:
-
Prepare a stock solution of the purified fluorescent sensor in a suitable solvent (e.g., DMSO).
-
In a series of cuvettes, add a fixed amount of the sensor stock solution to the buffer to achieve a final concentration in the micromolar range.
-
Add increasing concentrations of the saccharide stock solution to each cuvette.
-
Record the fluorescence emission spectrum of each solution after a short incubation period.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
Analyze the data to determine the binding affinity (Ka) and the limit of detection for the saccharide.
-
Repeat the experiment with different saccharides to assess the selectivity of the sensor.
-
Conclusion and Future Outlook
This compound represents a versatile building block for the creation of advanced functional materials. Its ability to participate in dynamic covalent chemistry opens up a vast design space for stimuli-responsive polymers, self-healing hydrogels, and sensitive analytical tools. The protocols provided herein serve as a starting point for researchers to explore the potential of this and similar phenylboronic acid derivatives. Future research may focus on fine-tuning the properties of these materials by modifying the substituents on the phenyl ring, leading to even more sophisticated and highly specific applications in materials science and medicine.
References
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Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. MDPI. Available at: [Link]
-
Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. National Institutes of Health (NIH). Available at: [Link]
-
Dynamic covalent bond formation between phenylboronic acid (PBA) and sugar. ResearchGate. Available at: [Link]
-
Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. ACS Publications. Available at: [Link]
-
Photo-responsive host–guest complexation directs dynamic covalent condensation of phenyl boronic acid and d-fructose. Royal Society of Chemistry. Available at: [Link]
-
Dynamic Covalent Chemistry-based Sensing: Pyrenyl Derivatives of Phenylboronic Acid for Saccharide and Formaldehyde. Nature. Available at: [Link]
-
Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. Available at: [Link]
-
Phenylboronate-salicylate ester cross-linked self-healing hydrogel composed of modified hyaluronan at physiological pH. PubMed. Available at: [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate. Available at: [Link]
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Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. De Gruyter. Available at: [Link]
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Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]
-
Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). Available at: [Link]
-
Recent development of boronic acid-based fluorescent sensors. Royal Society of Chemistry. Available at: [Link]
-
Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health (NIH). Available at: [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. National Institutes of Health (NIH). Available at: [Link]
-
A dynamic reversible phenylboronic acid sensor for real-time determination of protein-carbohydrate interactions on living cancer cells. PubMed. Available at: [Link]
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- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]
- 5. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels | MDPI [mdpi.com]
- 6. 4-(N,N-二甲氨基甲酰基)苯硼酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Welcome to the technical support guide for the synthesis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this valuable bifunctional molecule. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a boronic acid moiety and a sterically hindered amide, presents unique synthetic challenges. The primary routes to this molecule involve either the formation of the amide bond as a final step or the introduction of the boronic acid group onto a pre-existing amide framework. Both strategies have distinct advantages and potential pitfalls. This guide will help you navigate these challenges to achieve a successful and efficient synthesis.
Choosing Your Synthetic Strategy
The optimal synthetic route depends on the availability of starting materials, scalability, and the specific challenges you are facing. The two primary pathways are outlined below.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis. The issues are categorized based on the synthetic route and the nature of the problem.
Section 1: Issues with the Amide Coupling Route (Route A)
This route involves the direct coupling of 4-carboxyphenylboronic acid with 2,3-dimethylaniline. While direct, it is prone to challenges related to the stability and reactivity of the boronic acid.
Q1: My amide coupling reaction has stalled or gives a very low yield. What are the primary causes?
A1: Low yields in this coupling are typically traced to three main factors: steric hindrance, suboptimal activation of the carboxylic acid, or decomposition of the boronic acid starting material.
-
Steric Hindrance: 2,3-Dimethylaniline is a sterically encumbered nucleophile due to the ortho-methyl group. Standard coupling reagents may not be effective.[3]
-
Inefficient Coupling Reagents: For electron-deficient or hindered amines, more potent coupling reagents are often required.[4]
-
Boronic Acid Instability: The boronic acid moiety can interfere with the reaction or decompose under the reaction conditions.
Troubleshooting Steps:
-
Select a More Robust Coupling Reagent: Switch from standard reagents like DCC or EDC/HOBt to more powerful alternatives designed for challenging couplings.
-
Optimize Reaction Conditions: Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time.
-
Protect the Boronic Acid: The most reliable solution is to protect the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable to a wide range of reaction conditions, including amide coupling, and can be easily deprotected in a final step.[5][6]
| Coupling Reagent | Base (Typical) | Solvent | Comments |
| EDC / HOBt | DIPEA, Et3N | DMF, DCM | Often sluggish for hindered anilines.[4] |
| HATU / HOAt | DIPEA, 2,4,6-Collidine | DMF, NMP | Highly effective for hindered systems; minimizes racemization if applicable. |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | EtOAc, MeCN | Powerful water scavenger, excellent for hindered couplings. |
| B(OCH₂CF₃)₃ | None (Reagent) | MeCN | A borate ester that facilitates direct amidation, often at higher temperatures.[7] |
Q2: I'm observing a significant amount of benzene as a byproduct, and my starting material is being consumed. What is happening?
A2: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[8] This process is often accelerated by heat, strong bases, and the presence of water.[9]
Mitigation Strategies:
-
Use a Weaker Base: Switch from strong bases like NaOH or KOH to milder options such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8]
-
Lower the Temperature: If the coupling can proceed at a lower temperature, this will significantly reduce the rate of protodeboronation.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water-catalyzed decomposition.
-
Use a Protected Boronic Acid: As mentioned in Q1, using a MIDA boronate or a pinacol ester derivative of the boronic acid provides a "slow-release" of the active species, keeping its concentration low and minimizing decomposition.[5]
Q3: My boronic acid starting material seems poorly soluble or behaves inconsistently between batches. Why?
A3: Boronic acids have a strong tendency to undergo spontaneous dehydration to form cyclic anhydrides called boroxines .[10] A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from three molecules of the boronic acid.
Caption: Equilibrium between a boronic acid and its boroxine.
This equilibrium can affect solubility, physical appearance, and reactivity. While boroxines are often competent in coupling reactions like Suzuki-Miyaura, their formation can complicate stoichiometry and reaction kinetics. To shift the equilibrium back to the monomeric boronic acid, you can add a controlled, small amount of water to the reaction mixture.[8]
Section 2: Issues with the Miyaura Borylation Route (Route B)
This approach first synthesizes the stable amide N-(2,3-dimethylphenyl)-4-bromobenzamide, followed by a palladium-catalyzed borylation to install the boronic acid group.
Q4: My Miyaura borylation reaction is sluggish and gives low conversion to the boronate ester.
A4: The success of a Miyaura borylation hinges on the catalytic system (palladium source and ligand) and rigorous exclusion of oxygen.
-
Catalyst/Ligand Choice: The reaction of an aryl halide with a boron source like bis(pinacolato)diboron (B₂pin₂) requires an active Pd(0) catalyst. The choice of ligand is critical for an efficient catalytic cycle, especially with potentially coordinating groups like amides.[11][12]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive, and can also lead to unwanted homocoupling side reactions.[3]
Troubleshooting Steps:
-
Select an Appropriate Catalytic System: For aryl bromides, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand is highly effective.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Check Reagent Quality: Ensure your B₂pin₂ is of high quality and has been stored properly. Use a base that is anhydrous, such as potassium acetate (KOAc).
| Palladium Precatalyst | Ligand | Base | Solvent | Typical Temp. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane, Toluene | 80-100 °C |
| PdCl₂(dppf) | (none needed) | KOAc | Dioxane, DMF | 80-100 °C |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1-Butanol | 100 °C |
Q5: I am losing a significant portion of my boronate ester product during silica gel chromatography.
A5: This is a very common problem. Boronic esters, particularly pinacol esters, are susceptible to hydrolysis on the acidic surface of standard silica gel.[13] This can lead to either the free boronic acid (which streaks badly or remains on the column) or decomposition products.
Purification Alternatives:
-
Rapid Chromatography: If you must use chromatography, perform it as quickly as possible.[14]
-
Treated Silica Gel: Use silica gel that has been neutralized with a base (e.g., washed with a solvent containing 1-2% triethylamine) or pre-treated with boric acid.[13][14]
-
Use a More Stable Ester: Consider synthesizing a more robust boronate ester, such as a MIDA boronate, which is fully compatible with silica gel chromatography.[5]
-
Non-Chromatographic Methods:
-
Recrystallization: If the boronate ester is crystalline, recrystallization is the ideal method.
-
Trituration: Stirring the crude solid in a solvent where the impurities are soluble but the product is not (e.g., hexane or ether) can be effective.
-
Section 3: General Purification and Handling
Q6: How can I reliably purify the final, free boronic acid product, which seems difficult to handle?
A6: The final product has both an acidic (boronic acid) and a neutral (amide) functionality, making it amphiphilic and often difficult to purify by standard chromatography.[15]
Recommended Purification Protocol: Derivatization with Diethanolamine
This method leverages the ability of boronic acids to form stable, crystalline adducts with diethanolamine. These adducts are often easily purified by simple filtration and can be readily converted back to the free boronic acid.[3][16]
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable solvent mixture (e.g., THF/ether).
-
Add Diethanolamine: Add one equivalent of diethanolamine dropwise while stirring.
-
Precipitation: A white, crystalline precipitate of the diethanolamine adduct should form. Stir the slurry for 15-30 minutes to ensure complete formation.
-
Isolation: Isolate the white solid by vacuum filtration, washing with cold ether.
-
Hydrolysis (Liberation of Free Boronic Acid): To use the boronic acid, the adduct can often be used directly in subsequent reactions (like Suzuki couplings) in protic solvents.[16] Alternatively, to isolate the pure free boronic acid, the adduct can be dissolved in a biphasic mixture (e.g., EtOAc and water) and acidified with aqueous HCl to a pH of ~2-3. The pure boronic acid will partition into the organic layer, which can then be separated, dried, and concentrated.
Caption: Purification workflow via diethanolamine adduct.
Detailed Experimental Protocols
Protocol 1: Synthesis via Amide Coupling of Protected Boronic Acid (Route A, Recommended)
This protocol utilizes the MIDA-protected version of 4-carboxyphenylboronic acid to circumvent stability issues during the amide coupling step.
Caption: Workflow for Route A using a MIDA-protected intermediate.
-
Protection: Synthesize 4-carboxyphenylboronic acid MIDA ester from 4-carboxyphenylboronic acid and N-methyliminodiacetic acid.[6]
-
Amide Coupling:
-
To a solution of 4-carboxyphenylboronic acid MIDA ester (1.0 eq) in anhydrous DMF, add 2,3-dimethylaniline (1.1 eq) and HATU (1.2 eq).
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the MIDA-protected amide.
-
-
Deprotection:
-
Dissolve the MIDA-protected amide in a THF/water mixture.
-
Add aqueous NaOH (2.0 M) and stir at room temperature for 2-4 hours until the hydrolysis is complete.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the final product, this compound.
-
Protocol 2: Synthesis via Miyaura Borylation (Route B)
This protocol is robust and avoids handling the free boronic acid until the final step.
-
Amide Formation: Synthesize N-(2,3-dimethylphenyl)-4-bromobenzamide from 4-bromobenzoyl chloride and 2,3-dimethylaniline in the presence of a base like triethylamine in DCM. This is a standard, high-yielding reaction.
-
Miyaura Borylation:
-
To an oven-dried flask, add N-(2,3-dimethylphenyl)-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add PdCl₂(dppf) (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction to 80-90 °C and stir for 8-16 hours, monitoring for the disappearance of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the resulting boronate ester by rapid chromatography on neutralized silica gel or by recrystallization.
-
-
Hydrolysis:
-
Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water.
-
Add sodium periodate (NaIO₄, 4 eq) and ammonium acetate (NH₄OAc, 2 eq).
-
Stir vigorously at room temperature for 4-6 hours.
-
Remove acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Dry, concentrate, and purify the final product as described in Section 3, Q6 .
-
References
- Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. (n.d.). Wordpress.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
- Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. (2025). Benchchem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
- Technical Support Center: Boronic Acid Workup Procedures. (n.d.). Benchchem.
- Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. (n.d.). PMC - PubMed Central.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. (n.d.). RSC Publishing.
- Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate.
- How to purify boronic acids/boronate esters? (2016). ResearchGate.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). ResearchGate.
- Purification of boronic acids? (2017). Reddit.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry - ACS Publications.
- 4-Carboxyphenylboronic acid. (n.d.). Chem-Impex.
- 4-(Dimethylcarbamoyl)phenylboronic acid. (n.d.). Chem-Impex.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 12. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
overcoming steric hindrance in Suzuki coupling of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals on the Suzuki Coupling of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid and Structurally Similar Hindered Substrates.
Welcome to your dedicated resource for navigating the complexities of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide, structured as a series of frequently asked questions and in-depth troubleshooting protocols, is designed to provide you with the insights of a Senior Application Scientist. Here, we will dissect the challenges posed by substrates like this compound, where steric congestion around the reactive sites can significantly impede the catalytic cycle, leading to low yields and reaction failures. Our focus will be on providing not just solutions, but a deep-seated understanding of the mechanistic principles that govern these advanced catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a sterically hindered boronic acid, such as this compound, resulting in a low yield or failing completely?
A1: Low yields or reaction failures in Suzuki couplings involving sterically hindered substrates are a common challenge. The primary reason lies in the steric clash between the bulky coupling partners and the palladium catalyst, which can inhibit one or more of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The ortho-substituents on your 2,3-dimethylphenyl group create a sterically demanding environment that can:
-
Hinder Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center can be slowed down if the halide is also sterically hindered.
-
Impede Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is often the rate-limiting step and is highly sensitive to steric bulk.
-
Prevent Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium, can be difficult if the two coupled groups are sterically bulky, as they must come into close proximity on the metal center.
Standard Suzuki coupling conditions, particularly those using traditional phosphine ligands like triphenylphosphine (PPh₃), are often ineffective for these challenging substrates because they do not create a sufficiently reactive and sterically accessible catalytic species.[1][2]
Q2: I am observing a significant amount of protodeboronation of my boronic acid. What causes this and how can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction that plagues Suzuki couplings, especially with electron-deficient or sterically hindered boronic acids.[3][4] This process is often promoted by the presence of water and the choice of base.[3] To mitigate protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but a poor choice can accelerate protodeboronation.[3][5] Using milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[2][4]
-
Anhydrous Conditions: While some Suzuki couplings tolerate water, for sensitive substrates, ensuring anhydrous reaction conditions can suppress protodeboronation.[4][6]
-
Use of More Stable Boron Reagents: Consider converting your boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3][4]
-
Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can also reduce the extent of this side reaction.[3]
Q3: Homocoupling of my boronic acid is another major byproduct. What are the primary causes and preventative measures?
A3: The formation of a biaryl product from two molecules of your boronic acid, known as homocoupling, is another common side reaction that consumes your starting material and reduces the yield of the desired cross-coupled product.[3][7]
-
Presence of Oxygen: The primary culprit for homocoupling is often residual oxygen in the reaction mixture, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3][7]
-
Prevention:
-
Rigorous Degassing: It is critical to thoroughly degas your solvent(s) before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[3]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands may be necessary.
-
In-Depth Troubleshooting Guide
Issue: Low to No Conversion of Starting Materials
When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The catalyst system is the most critical variable for hindered substrates.
1. Re-evaluate the Catalyst System: The Power of Bulky, Electron-Rich Ligands
Standard ligands like PPh₃ are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. They also facilitate the difficult reductive elimination step.[2][8]
Recommended Ligands:
-
Buchwald Ligands (Dialkylbiaryl Phosphines): These are the gold standard for challenging couplings.[9][10] They possess both steric bulk and electron-richness, which are crucial for high catalytic activity.[8][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective for constructing sterically hindered biaryls, including di-, tri-, and even tetra-ortho-substituted systems.[1][11]
-
Specialized Ligands: For extremely hindered substrates, such as those leading to tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have shown superior performance.[2][12][13][14][15]
2. Optimize the Base and Solvent Combination
The choice of base is crucial and often works in concert with the solvent.[16]
-
Bases:
-
Potassium Phosphate (K₃PO₄): Often a reliable choice for many hindered couplings, frequently used as a fine powder.[2][6][17]
-
Cesium Carbonate (Cs₂CO₃): A strong, yet often gentle base that can be effective.
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be effective, particularly with less reactive aryl chlorides.[11]
-
-
Solvents:
3. Increase Reaction Temperature
Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the key steps in the catalytic cycle.[2] If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C. Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields for sluggish couplings.[2][11]
Data Summary: Recommended Conditions for Hindered Couplings
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources of Pd(0) after in situ reduction. |
| Ligand | Buchwald type: SPhos, XPhos, RuPhosNHC type: IPr, IMesSpecialized: AntPhos, BI-DIME | Bulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination for hindered substrates.[1][2][9][11][12] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | The base activates the boronic acid; stronger, non-nucleophilic bases are often required for hindered couplings.[1][2][11] |
| Solvent | Toluene, Dioxane, THF, Xylenes | Anhydrous aprotic solvents are generally preferred. Higher boiling points allow for increased reaction temperatures.[2][16] |
| Temperature | 80 - 140 °C or Microwave | Higher temperatures provide the necessary activation energy to overcome steric barriers.[2] |
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Suzuki Coupling of a Hindered Substrate
This protocol provides a starting point for the coupling of this compound with a hindered aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Hindered Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground, 3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, the hindered aryl bromide, and finely ground K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of anhydrous toluene to form a slurry.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon (repeat 3 times).
-
Add the catalyst slurry to the Schlenk flask via syringe, followed by the remaining anhydrous toluene.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Impact of Steric Hindrance on the Catalytic Cycle
Caption: How steric hindrance negatively impacts key steps of the Suzuki coupling.
Troubleshooting Workflow for Hindered Suzuki Couplings
Caption: A systematic workflow for troubleshooting low yields in hindered Suzuki couplings.
References
- Current time inform
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.Journal of the American Chemical Society.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
- Suzuki Coupling. Organic Chemistry Portal.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Buchwald Ligands. Sigma-Aldrich.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC - NIH.
- Buchwald Prec
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Benchchem.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
- Dialkylbiaryl phosphine ligands. Wikipedia.
- Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Catalytic performance and kinetic analysis for Suzuki coupling...
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube.
- (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Welcome to the technical support center for the purification of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid (CAS No. 913835-36-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.
Compound Profile
| Property | Value | Source |
| CAS Number | 913835-36-6 | [1][2] |
| Molecular Formula | C₁₅H₁₆BNO₃ | [2] |
| Molecular Weight | 269.1 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | 2-8°C | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities for arylboronic acids include:
-
Boronic Anhydride (Boroxin): This is a trimeric cyclic anhydride formed by the intermolecular dehydration of the boronic acid. It can often be in equilibrium with the boronic acid form in solution.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Homocoupling Byproducts: Dimers of the starting materials can sometimes form.[3]
-
Protodeboronation Products: Loss of the boronic acid group to yield the corresponding arene.
Q2: My purified this compound shows a broad peak in my HPLC analysis. What could be the cause?
A2: A broad peak for a boronic acid in HPLC is a common issue.[4] This can be due to:
-
Equilibrium with Boroxin: The interconversion between the boronic acid and its cyclic anhydride (boroxin) on the column can lead to peak broadening.[4]
-
Interaction with Silica: Residual silanol groups on standard silica columns can interact with the boronic acid, causing tailing and broadening.[5]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the boronic acid, influencing its retention and peak shape.
Q3: Is it necessary to convert my boronic acid to a boronate ester for purification?
A3: While not always necessary, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can simplify purification, particularly by column chromatography. Boronate esters are generally less polar and less prone to interactions with silica gel, often resulting in better peak shapes and easier separation from polar impurities.[3][6] However, this adds an extra protection/deprotection step to your synthesis.
Troubleshooting Purification Challenges
Issue 1: Oiling Out During Recrystallization
Scenario: "I'm attempting to recrystallize my crude this compound, but it's oiling out instead of forming crystals."
Causality: Oiling out occurs when the compound's solubility in the hot solvent is too high, and upon cooling, it separates as a supersaturated liquid phase before it has a chance to crystallize.
Troubleshooting Workflow:
Caption: Troubleshooting oiling out during recrystallization.
Issue 2: Poor Separation During Column Chromatography
Scenario: "My target compound is co-eluting with impurities during silica gel chromatography."
Causality: The polarity of your compound and the impurities are too similar in the chosen eluent system. Also, interactions with the silica stationary phase can cause streaking and poor separation.[3]
Troubleshooting Workflow:
Caption: Improving separation in column chromatography.
Detailed Purification Protocols
Protocol 1: Recrystallization
Principle: This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7] The goal is to find a solvent system where the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, water, and mixtures like methanol/water or ethyl acetate/heptane).[7] Phenylboronic acids generally have good solubility in polar organic solvents like ethers and ketones, and low solubility in hydrocarbons.[6]
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
Principle: The boronic acid functional group is acidic and can be deprotonated by a base to form a water-soluble boronate salt.[3] This allows for the separation from non-acidic organic impurities. The pKa of substituted phenylboronic acids can range from approximately 4 to 10.[8] The electron-withdrawing carbamoyl group will likely lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8).[8][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., 1 M NaHCO₃ or a dilute NaOH solution). The this compound will be deprotonated and move into the aqueous layer as its boronate salt. Non-acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates out. Monitor the pH with pH paper.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Workflow Diagram for Acid-Base Extraction:
Caption: Workflow for purification by acid-base extraction.
References
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (n.d.). PMC. Retrieved from [Link]
-
Poole, C. F. (1981). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Retrieved from [Link]
-
C-S, G., & D, H. D. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Retrieved from [Link]
-
This compound cas no.913835-36-6. (n.d.). LookChem. Retrieved from [Link]
-
This compound cas no.913835-36-6. (n.d.). LookChem. Retrieved from [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. Retrieved from [Link]
-
Hudson, K. L., & Taylor, M. S. (2017). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Chemical Science, 8(11), 7544–7549. Retrieved from [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
- Phenylboronic acid complexing reagents derived from aminosalicylic acid. (n.d.). Google Patents.
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
-
Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Retrieved from [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. (2022). MDPI. Retrieved from [Link]
-
Separating Phenylboronic acid from its trimer anhydride. (2007). Chromatography Forum. Retrieved from [Link]
Sources
- 1. This compound, CasNo.913835-36-6 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 2. This compound, CasNo.913835-36-6 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separating Phenylboronic acid from its trimer anhydride - Chromatography Forum [chromforum.org]
- 5. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Suzuki Reactions with N-Aryl Boronic Acids
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving N-aryl boronic acids. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to troubleshoot and optimize these crucial C-N bond-forming reactions. N-aryl boronic acids, while invaluable synthetic building blocks, present unique challenges due to the electronic properties and potential coordinating effects of the nitrogen atom. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles and achieve high-yield, reproducible results.
Section 1: Foundational Troubleshooting - Why Did My Reaction Fail?
This section addresses the most common and critical issues encountered when a Suzuki reaction with an N-aryl boronic acid yields disappointing results. We will proceed with a logical diagnostic workflow, starting from the most fundamental aspects of the reaction setup.
FAQ 1: I have little to no product formation. What are the first things I should check?
When faced with a failed reaction, a systematic review of your setup and reagents is the first order of business. Often, the root cause is a fundamental parameter that has been overlooked.
Answer:
Start by assessing these four key areas: the catalyst's activity, the inertness of your atmosphere, the integrity of your reagents, and the appropriateness of your base and solvent system.
-
Catalyst Activity & Integrity: The heart of the Suzuki reaction is the palladium catalyst. Its efficacy is paramount. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ to enter the catalytic cycle.[1] Many precatalysts and the active Pd(0) species are sensitive to air. Consider using a fresh batch of catalyst or employing more robust, air-stable precatalysts like the Buchwald-type palladacycles (e.g., XPhos Pd G3), which are designed for greater stability and activity.[1][2]
-
Oxygen Contamination: The Suzuki-Miyaura coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative degradation of the phosphine ligands, deactivation of the Pd(0) catalyst, and promote the undesirable homocoupling of your boronic acid.[1] It is crucial to ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves not only a proper purge of the reaction vessel but also the use of degassed solvents.
-
Reagent Purity and Stability: Verify the purity of both your N-aryl boronic acid and your coupling partner (aryl halide/triflate). Boronic acids, particularly heteroaromatic ones, can degrade over time or during the reaction via protodeboronation.[1][3] N-containing heteroaryl boronic acids can be notoriously unstable.[4] If you suspect degradation, consider using a more stable derivative like a pinacol ester, MIDA boronate ester, or a potassium trifluoroborate salt.[5][6] These derivatives often exhibit enhanced stability and release the active boronic acid slowly under the reaction conditions, minimizing decomposition.[6]
-
Base and Solvent Selection: The choice of base is critical and is intricately linked to the solvent system. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] However, excessively strong bases can promote side reactions. Ensure your base is finely powdered and dry, especially for anhydrous reactions, as its physical state can significantly impact reactivity.[1][9] For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
Troubleshooting Workflow: Low Conversion
Below is a decision-making workflow to guide your troubleshooting process when faced with low or no product conversion.
Caption: A logical workflow for troubleshooting low conversion.
Section 2: Tackling Side Reactions with N-Aryl Boronic Acids
Even when the reaction proceeds, undesired side reactions can significantly lower the yield of your target molecule. N-aryl boronic acids are particularly susceptible to certain pathways.
FAQ 2: I'm observing a significant amount of protodeboronation. How can I minimize this?
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes your starting material.[5][6] This is one of the most common failure modes, especially with electron-rich or heteroaromatic boronic acids.[3]
Answer:
Protodeboronation is often promoted by the presence of water (which acts as the proton source) and the strength of the base.[10] Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[1] Switching from strong bases like NaOH or KOH to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can be highly effective.[7][10] Fluoride sources like KF or CsF are also excellent choices, especially for heteroaromatic boronic acids, as they can minimize this side reaction.[11]
-
Switch to Anhydrous Conditions: Since water is the proton source, moving to a rigorously anhydrous solvent system can dramatically reduce protodeboronation.[1] Solvents like dioxane, THF, or toluene can be used, but ensure they are freshly dried and degassed.
-
Employ a More Stable Boron Reagent: As mentioned previously, boronic acid derivatives are your best defense against protodeboronation.
-
MIDA boronates and potassium trifluoroborates are particularly robust. They participate in a "slow release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing its decomposition before it can engage in the catalytic cycle.[6]
-
Pinacol esters are also more stable than the corresponding boronic acids and are a common and effective alternative.[3]
-
-
Accelerate the Cross-Coupling: The competition between the desired Suzuki coupling and protodeboronation is kinetically controlled. By speeding up the productive reaction, you can outpace the decomposition pathway. Using highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos), can accelerate the rate-limiting steps of the Suzuki cycle and improve the product yield.[10][12]
| Parameter | Condition Favoring Protodeboronation | Recommended Action to Minimize | Rationale |
| Boron Reagent | Free Boronic Acid (esp. N-heteroaromatic) | Use Pinacol Ester, MIDA Ester, or Trifluoroborate Salt[5] | Increases stability and allows for "slow release" of the active nucleophile.[6][10] |
| Base | Strong Aqueous Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)[10] | Reduces the rate of base-catalyzed decomposition pathways.[10] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, Toluene) | Removes the primary proton source for the side reaction.[1][10] |
| Temperature | High (e.g., >100 °C) | Lower Temperature (e.g., 60-80 °C) | Slows the rate of decomposition, though it may also slow the desired reaction.[10] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., SPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[10][12] |
| Table 1: Key Parameters Influencing Protodeboronation. |
FAQ 3: My N-aryl boronic acid (e.g., a pyridine boronic acid) seems to be inhibiting the catalyst. What can I do?
The nitrogen atom in N-aryl and especially N-heteroaryl boronic acids can act as a Lewis base and coordinate to the palladium center. This can sequester the catalyst, preventing it from participating in the catalytic cycle, leading to low or no conversion.[4][13]
Answer:
This is a classic challenge with nitrogen-containing substrates. The solution lies in choosing a ligand that can sterically or electronically disfavor this inhibitory binding.
-
Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are ideal.[13] Their steric bulk creates a crowded environment around the palladium center that makes it difficult for the substrate's nitrogen to coordinate, while their strong electron-donating ability promotes the desired catalytic steps (oxidative addition and reductive elimination).[1][14]
-
Protect the Nitrogen Atom: For certain substrates, particularly those with amine functionalities, protection may be necessary. Protecting groups like Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl) can prevent the nitrogen lone pair from interfering with the catalyst.[13] These groups are generally stable to Suzuki conditions and can be removed after the coupling.
-
Consider a Different Catalyst System: While Pd(PPh₃)₄ is a workhorse catalyst, it is often not optimal for challenging substrates with coordinating groups.[13] Pre-catalysts like Pd₂(dba)₃ used in combination with a suitable bulky phosphine ligand, or robust palladacycle pre-catalysts, often provide superior results.[13]
| Base | Typical pKa (Conjugate Acid) | Common Solvents | Strengths | Potential Issues with N-Aryl Boronic Acids |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, n-Butanol, often with H₂O | Generally effective, good for many substrates. | Can be too strong for highly sensitive boronic acids, promoting protodeboronation.[10] |
| K₂CO₃ / Na₂CO₃ | ~10.3 | Toluene/H₂O, Dioxane/H₂O, EtOH | Widely used, inexpensive, moderate strength.[7] | May not be strong enough for less reactive aryl chlorides. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | More soluble in organic solvents than K₂CO₃, often gives higher yields. | Higher cost. |
| KF / CsF | ~3.2 | Isopropanol, Dioxane, THF | Mild, excellent for minimizing protodeboronation with sensitive heteroaryl boronic acids.[1][11] | May not be basic enough for all substrate combinations. |
| Organic Bases (e.g., Et₃N) | ~10.8 | Toluene, DMF | Soluble in organic solvents. | Often less effective than inorganic bases for Suzuki couplings.[7] |
| Table 2: Comparative Guide to Base Selection for N-Aryl Boronic Acid Couplings. |
Section 3: Experimental Protocols and Best Practices
Adherence to proper experimental technique is critical for success, especially when dealing with air-sensitive reagents.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with an N-Aryl Boronic Acid
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Halide (1.0 equiv)
-
N-Aryl Boronic Acid or Derivative (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the N-aryl boronic acid, the base, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[15] This is a critical step to remove oxygen.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem.
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem.
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(10), 3971–3983. [Link]
-
Wikipedia. Protodeboronation. [Link]
- BenchChem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
- CoLab. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids.
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]
-
ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Bulky Substrates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a critical challenge in modern synthetic chemistry: catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to diagnose, troubleshoot, and overcome these synthetic hurdles. We will move beyond simple procedural lists to explain the underlying causality, ensuring that every experimental choice is part of a self-validating system.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding catalyst deactivation in sterically challenging Suzuki couplings.
Q1: What are the typical signs of catalyst deactivation in my Suzuki reaction?
A1: The most common indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction begins but fails to proceed to completion, leaving significant amounts of starting material.
-
Formation of Palladium Black: A black precipitate is a tell-tale sign that the soluble Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[1][2]
-
Low or No Product Yield: Despite extended reaction times or increased temperatures, the desired product is formed in minimal quantities or not at all.[3][4]
-
Formation of Homocoupling Byproducts: You may observe the formation of biaryl products derived from the coupling of two identical aryl halide or boronic acid molecules.
-
Protodeboronation: The boronic acid starting material is consumed, but instead of the desired cross-coupled product, the corresponding arene (where the boronic acid group is replaced by a hydrogen) is formed.[3][5][6]
Q2: Why are bulky substrates particularly prone to causing catalyst deactivation?
A2: Steric hindrance from bulky substrates can impede key steps in the catalytic cycle, creating opportunities for deactivation pathways to dominate. The primary reasons include:
-
Slow Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, can be significantly slowed by steric bulk.[7][8][9][10] This sluggishness increases the lifetime of the Pd(II) intermediate, making it more susceptible to decomposition.
-
Increased Likelihood of Side Reactions: The extended lifetime of reactive intermediates allows for competing side reactions, such as β-hydride elimination (if applicable), to occur.[11][12][13]
-
Ligand Dissociation and Catalyst Agglomeration: To accommodate bulky substrates, the palladium center may dissociate a ligand. While this can be necessary for the reaction to proceed, the resulting coordinatively unsaturated palladium species are less stable and more prone to forming inactive palladium black.[2][14]
Q3: I'm seeing a lot of my boronic acid being converted back to the arene. What's happening?
A3: This side reaction is called protodeboronation and is a major pathway for substrate degradation, especially with electron-deficient or heteroaromatic boronic acids.[3][5][6] It is often accelerated by the basic and aqueous conditions required for the Suzuki coupling. Paradoxically, while bulky phosphine ligands are often used to promote difficult couplings, they can also accelerate palladium-catalyzed protodeboronation.[5][6]
Q4: Can the choice of base and solvent contribute to catalyst deactivation?
A4: Absolutely. The base and solvent play crucial roles in catalyst stability.[15][16][17]
-
Base: A base that is too strong or has poor solubility can lead to localized high concentrations that promote catalyst decomposition.[3][18] Conversely, a base that is too weak may not facilitate the transmetalation step efficiently, stalling the catalytic cycle and leading to deactivation.[3]
-
Solvent: The solvent must effectively solubilize all components of the reaction, including the catalyst, substrates, and base.[15][19] Poor solubility can lead to catalyst precipitation. Additionally, coordinating solvents can stabilize or destabilize catalytic intermediates, influencing the overall reaction rate and catalyst lifetime.[15][19]
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic guide to troubleshooting common issues encountered when performing Suzuki reactions with bulky substrates.
Problem 1: Reaction Stalls at Partial Conversion with Formation of Palladium Black
Observation: The reaction proceeds initially but stops before completion, and a black precipitate is observed.
Probable Cause: Catalyst decomposition and precipitation. This often occurs when the reductive elimination step is slow due to steric hindrance, leading to unstable Pd(II) intermediates that decompose. Insufficiently stabilizing ligands or the presence of oxygen can exacerbate this issue.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Corrective Actions & Scientific Rationale:
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be unstable, especially under basic conditions. [20] * Rationale: Converting the boronic acid to a more robust derivative, such as a neopentyl glycol boronic ester, pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate salt, can protect it from premature decomposition. [3][18][21]These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation. [18]2. Modify the Base and Solvent System:
-
Rationale: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong hydroxide bases in the presence of water can aggressively promote protodeboronation. [3]Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often more suitable. [3][18]Using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can also be effective for highly sensitive substrates. [3]3. Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. [3] * Action: Determine the lowest temperature at which the reaction proceeds at a reasonable rate. This may require longer reaction times but can significantly improve the yield by minimizing the undesired side reaction.
-
Problem 3: Reaction is Clean but Very Slow or Does Not Proceed
Observation: No significant byproduct formation is observed, but the starting materials are consumed very slowly or not at all, even at elevated temperatures.
Probable Cause: A key step in the catalytic cycle, likely oxidative addition or reductive elimination, is extremely slow due to severe steric hindrance.
Corrective Actions & Scientific Rationale:
-
Ligand Selection is Paramount: For extremely hindered substrates, even standard "bulky" ligands may not be sufficient.
-
Rationale: The ligand must create a highly active and sterically accessible monoligated Pd(0) species to facilitate oxidative addition, while also being bulky enough to promote the difficult reductive elimination step. [8][10]This is a delicate balance.
-
Advanced Ligands for Hindered Couplings: Consider highly specialized ligands designed for tetra-ortho-substituted biaryl synthesis, such as AntPhos or other ligands with unique structural features that can overcome severe steric clashes. [22][23]
-
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome a very slow catalytic turnover rate.
-
Re-evaluate the Electrophile: If possible, switching from an aryl chloride to a more reactive aryl bromide, iodide, or triflate can significantly accelerate the oxidative addition step. [20]
Table 1: Ligand Selection Guide for Bulky Substrates
| Ligand Class | Specific Examples | Key Features | Ideal For |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; widely applicable. [24] | General-purpose for hindered aryl bromides and chlorides. |
| Ferrocenyl Phosphines | dppf, D-t-BPF | Robust, with a large bite angle. | Can promote reductive elimination. [7] |
| Trialkylphosphines | P(t-Bu)₃ | Highly electron-donating and sterically demanding. | Can accelerate oxidative addition but may be prone to oxidation. [25] |
| Specialized Ligands | AntPhos | Designed for extremely hindered couplings (e.g., di-ortho-substituted aryl halides). [23] | Overcoming severe β-hydride elimination and promoting difficult reductive eliminations. [23] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
This protocol provides a robust starting point that should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mann, G., Incarvito, C., Rheingold, A. L., & Hartwig, J. F. (2001). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society, 123(11), 2671–2672. [Link]
-
Bello, D., Martínez-Salas, P., & de Lera, Á. R. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(25-26), 2686–2695. [Link]
-
Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(37), 17085–17094. [Link]
-
Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics, 21(21), 4443–4445. [Link]
-
Valente, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 140(42), 13672–13677. [Link]
-
Zhang, T., & Zhang, W. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(11), 1481–1487. [Link]
-
Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Mann, G., Incarvito, C., Rheingold, A. L., & Hartwig, J. F. (2001). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Request PDF. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834–4866. [Link]
-
Stambuli, J. P., Bühl, M., & Hartwig, J. F. (2002). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 124(32), 9346–9347. [Link]
-
Shekhar, S., & Hartwig, J. F. (2007). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Organometallics, 26(2), 340–351. [Link]
-
Narayanan, R., & El-Sayed, M. A. (2005). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society, 127(20), 7340–7341. [Link]
-
Hedström, A., & Norrby, P.-O. (2011). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry – A European Journal, 17(18), 5126–5133. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Özer, M. S., & Gürbüz, N. (2018). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 8(11), 539. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Santana, S., & Umpierre, A. (2011). Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. Green Chemistry, 13(9), 2259. [Link]
-
Gallyas, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1469. [Link]
-
Dander, J. E., & Garg, N. K. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Gallyas, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321–3323. [Link]
-
Dander, J. E., & Garg, N. K. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(3), 1947–1950. [Link]
-
Thomas, A. A., & Denmark, S. E. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 136(29), 10266–10269. [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]
-
Dong, Y., Bi, J., Zhu, D., Meng, D., & Li, T. (2019). Influences of Base and Solvent in Suzuki–Miyaura Coupling Reaction.... ResearchGate. [Link]
-
Chem Help ASAP. (2020, February 13). palladium catalytic cycle [Video]. YouTube. [Link]
-
Borah, K., et al. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6748–6764. [Link]
-
Goossen, L. J., Deng, G., & Thiel, L. M. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Angewandte Chemie International Edition, 46(29), 5560–5563. [Link]
-
Goossen, L. J., Deng, G., & Thiel, L. M. (2007). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Request PDF. [Link]
-
Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chan, H. Y. (2021). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
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Technical Support Center: Optimizing the Synthesis of N-(2,3-dimethylphenyl)benzamide Derivatives
Welcome to the technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of N-(2,3-dimethylphenyl)benzamide derivatives. This guide is structured to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and significantly improve your reaction yields. We will move beyond simple procedural steps to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Challenge of Steric Hindrance
The synthesis of N-(2,3-dimethylphenyl)benzamide and its derivatives is a common objective in medicinal chemistry.[1] The core reaction, an amide bond formation, is fundamental in organic synthesis.[2][3] However, the specific structure of 2,3-dimethylaniline presents a significant challenge: steric hindrance. The presence of a methyl group in the ortho position, exacerbated by the adjacent meta-methyl group, physically obstructs the nitrogen atom's lone pair, impeding its nucleophilic attack on the activated carboxylic acid derivative.[4][5] This often leads to low conversion rates, slow reactions, and diminished yields.[6]
This guide provides a systematic approach to overcoming these obstacles through careful selection of reagents, optimization of reaction conditions, and robust purification protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or I'm getting no product at all. What are the most likely causes?
Answer: A low or non-existent yield in this specific amide coupling is almost always traceable to a few key factors, primarily stemming from the sterically hindered nature of the 2,3-dimethylaniline.
-
Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate for the sterically hindered amine to attack. If your coupling reagent is not potent enough, this activation step will be the primary bottleneck.[4]
-
Steric Hindrance: The bulky methyl groups on the aniline ring physically block the reaction site.[4][5] This slows down the rate of nucleophilic attack, often to a point where side reactions, such as the hydrolysis of the activated intermediate, become dominant.[4]
-
Deactivation of the Amine: The amine can be rendered non-nucleophilic if it is protonated.[4] This can occur from an acid-base reaction with the carboxylic acid starting material before the coupling agent has a chance to work.[4] Using an appropriate non-nucleophilic base is crucial to prevent this.
-
Presence of Water: Moisture is detrimental. Water can hydrolyze your coupling reagent and, more importantly, the activated carboxylic acid intermediate, reverting it back to the unreactive carboxylic acid.[4][7] Using anhydrous solvents and reagents is critical.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can significantly hinder the reaction.[8][9]
Question 2: How can I effectively overcome the steric hindrance from the 2,3-dimethylphenyl group?
Answer: Tackling steric hindrance requires a multi-faceted approach focused on maximizing the reactivity of the electrophile (the carboxylic acid derivative) and optimizing conditions to favor the slow amide bond formation.
-
Convert the Carboxylic Acid to an Acyl Chloride: This is often the most robust strategy for difficult couplings. Acyl chlorides are significantly more electrophilic than the intermediates formed by many standard coupling reagents. The reaction can then be performed under Schotten-Baumann conditions.[10][11][12] This involves reacting the acyl chloride with the amine in the presence of an aqueous base (like NaOH) or an organic base (like pyridine) to neutralize the HCl byproduct and drive the reaction forward.[10][11][13]
-
Employ High-Potency Coupling Reagents: If you prefer a one-pot coupling method, standard carbodiimides like DCC or EDC may be insufficient. Switch to more powerful uronium or phosphonium salt-based reagents.[3]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often the reagent of choice for difficult couplings, as it rapidly generates a highly reactive O-acylisourea intermediate.[2][9]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent option that forms a reactive phosphonium ester.
-
-
Increase Reaction Temperature and Time: For sterically hindered substrates, reactions often require more energy and longer times to proceed to completion. Monitor the reaction by TLC or LC-MS, but be prepared for it to run for 12-24 hours or even longer. Heating the reaction (e.g., to 50-80 °C) can often provide the necessary activation energy, but must be balanced against the potential for side reactions or degradation.
Question 3: I am observing significant side reactions and impurities. How can I identify and minimize them?
Answer: The primary side reaction is typically the hydrolysis of your activated carboxylic acid intermediate back to the starting benzoic acid derivative.[14] Another common issue is the formation of byproducts from the coupling reagent itself.
-
Problem: Benzoic Acid Impurity:
-
Problem: Dicyclohexylurea (DCU) Precipitate:
-
Cause: This is the insoluble byproduct formed when using DCC (N,N'-Dicyclohexylcarbodiimide) as the coupling reagent.[15]
-
Solution: While it complicates in-process monitoring, DCU's insolubility makes it easy to remove. Simply filter the reaction mixture before the workup. If this is problematic, switch to a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), whose urea byproduct can be removed with an aqueous wash.[15]
-
-
Problem: Racemization (if chiral centers are present):
Logical Troubleshooting Workflow
If you are facing low yields, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction? A: Anhydrous aprotic polar solvents are generally recommended. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[7][9] DMF can often help dissolve all components and can be heated to higher temperatures, but it is more difficult to remove during workup. DCM is a good starting point for reactions at or near room temperature.
-
Q: Which base should I use and how much? A: A non-nucleophilic organic base is required to neutralize acids without competing with your amine nucleophile. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a standard choice.[8][9] Typically, 2.0-3.0 equivalents are used: one equivalent to neutralize the HCl salt if the amine is a hydrochloride, one to neutralize the acid generated during the reaction, and a slight excess to drive the reaction. Triethylamine (TEA) can also be used.
-
Q: How do I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.[16] For TLC, spot the starting amine, the starting carboxylic acid, and the reaction mixture on the same plate to track the consumption of starting materials and the appearance of the new, typically less polar, amide product spot. LC-MS is invaluable for confirming the mass of the desired product and identifying any major side products.
Data Summary: Reagent Selection Guide
| Parameter | Recommended Options | Rationale & Considerations |
| Activation Method | 1. Acyl Chloride Formation (SOCl₂, (COCl)₂) | Most reactive electrophile; ideal for overcoming high steric hindrance. Requires a two-step process.[17] |
| 2. Uronium Reagents (HATU, HBTU) | Excellent one-pot option for difficult couplings. Generates highly reactive intermediates.[2][9] | |
| 3. Carbodiimides (EDC, DCC) + Additive | A less expensive option, but may be insufficient. Always use with an additive like HOBt or Oxyma to boost reactivity and suppress side reactions.[4][15] | |
| Base | DIPEA (Hünig's Base) | Sterically hindered and non-nucleophilic, preventing it from reacting with the activated acid.[8][9] |
| Triethylamine (TEA) | A common alternative to DIPEA. | |
| Pyridine | Often used specifically in Schotten-Baumann reactions with acyl chlorides.[13] | |
| Solvent | Anhydrous DCM, THF, DMF | Must be aprotic and anhydrous. DMF is best for higher temperatures; DCM is easily removed.[4][9] |
Experimental Protocols
Protocol 1: High-Potency Amide Coupling using HATU[2][4]
This protocol is a robust starting point for a one-pot synthesis.
-
Preparation: Add the carboxylic acid derivative (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base like DIPEA (2.5 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Solvation: Add anhydrous DMF or DCM to the flask (to achieve a concentration of approx. 0.1-0.5 M).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows the carboxylic acid to be fully activated by HATU before the amine is introduced.
-
Amine Addition: Add the 2,3-dimethylaniline derivative (1.05 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C). Allow the reaction to proceed for 12-24 hours.
-
Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]
Caption: General workflow for HATU-mediated amide coupling.
Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)[10][12]
This two-step approach is often more successful for highly hindered systems.
Step A: Acyl Chloride Formation
-
Place the carboxylic acid (1.0 eq.) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous DCM as the solvent, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq.) or thionyl chloride (SOCl₂) dropwise. (Caution: Gas evolution occurs).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
Step B: Amide Formation
-
Dissolve the 2,3-dimethylaniline derivative (1.0 eq.) and a base such as pyridine or triethylamine (2.0 eq.) in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1, typically washing with dilute HCl to remove the base, followed by NaHCO₃ and brine.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
Zhang, C., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Available from: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available from: [Link]
-
Zhang, C., et al. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available from: [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Mitsuhiro, U., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available from: [Link]
-
Schotten Baumann Reaction. BYJU'S. Available from: [Link]
-
Gowda, B. T., et al. (2011). N-(2,3-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E. Available from: [Link]
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Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available from: [Link]
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Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. (2021). Available from: [Link]
- Process for the synthesis of a benzamide derivative. Google Patents.
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Schotten–Baumann reaction. Wikipedia. Available from: [Link]
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Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]
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Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. Available from: [Link]
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Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]
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What is the Schottan-Baumann reaction?. Quora. Available from: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). Bentham Science. Available from: [Link]
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Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzamide. Acta Crystallographica Section E. Available from: [Link]
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Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E. Available from: [Link]
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Wang, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Available from: [Link]
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Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. Available from: [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Available from: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]
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2-Chloro-N-(2,3-dimethylphenyl)benzamide. ResearchGate. Available from: [Link]
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Facile and benign synthesis of mono- and di-substituted benzimidazoles by using SnO2 nanoparticles catalyst. (2017). Journal of Nanostructure in Chemistry. Available from: [Link]
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Preparation of N-aryl isoquinolones. ResearchGate. Available from: [Link]
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Li, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available from: [Link]
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Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. Available from: [Link]
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View of The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]
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Technical Support Center: Side Reactions in the Coupling of Ortho-Substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions commonly encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted phenylboronic acids. As a senior application scientist, my goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common challenges and failures observed during the coupling of ortho-substituted phenylboronic acids.
Q1: My reaction shows low conversion, with mostly starting material recovered. What are the primary challenges with ortho-substituted substrates?
A1: Low reactivity in the coupling of ortho-substituted phenylboronic acids is most often a direct consequence of steric hindrance. The bulky ortho-substituent physically obstructs the key steps of the Suzuki-Miyaura catalytic cycle, specifically transmetalation and reductive elimination.[1][2] This steric clash slows down the formation of the desired product, often requiring more forcing conditions or specialized catalytic systems.
Core Issues & Diagnostic Checks:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for hindered substrates.[3] The steric bulk around the palladium center prevents the coupling partners from approaching and reacting.
-
Insufficient Base Strength/Type: The base plays a critical role in activating the boronic acid for transmetalation. For sterically demanding couplings, common bases like Na₂CO₃ may be insufficient.[2]
-
Suboptimal Reaction Conditions: Inadequate temperature or solvent choice can stall the reaction.
Troubleshooting Steps & Solutions:
-
Upgrade Your Ligand: This is the most critical factor. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands form highly active, coordinatively unsaturated palladium species that accelerate both oxidative addition and the crucial, sterically-hindered reductive elimination step.[3][4]
-
Use a Modern Precatalyst: Employ a well-defined palladium precatalyst, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3).[1] These are often more active and stable than catalysts generated in situ.
-
Screen Bases: A stronger base is often required to facilitate the difficult transmetalation step.[3] Create a screening table to test bases like K₃PO₄, Cs₂CO₃, and in some very hindered cases, potassium tert-butoxide.[3]
-
Increase Temperature: Hindered couplings often require higher temperatures (e.g., 80–110 °C) to overcome the activation energy barrier.[1]
Q2: I've isolated a significant byproduct where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
A2: You are observing protodeboronation , a common and often dominant side reaction where the C–B bond is cleaved and replaced by a C–H bond.[5] Ortho-substituted and electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway, which is often accelerated under basic, aqueous conditions.[2][6][7]
Mechanism of Protodeboronation:
Protodeboronation can proceed through several pathways. Under basic conditions, the boronic acid forms a boronate species ([ArB(OH)₃]⁻). This intermediate can then react with a proton source, typically water, leading to the undesired arene byproduct.[5][8] The rate of this reaction is highly pH-dependent.[8][9]
Troubleshooting Steps & Solutions:
-
Use a Milder Base: Strong bases in aqueous media can significantly accelerate protodeboronation.[1] Consider switching to weaker inorganic bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1][7]
-
Minimize Water: If your protocol allows, use anhydrous conditions. Water is often the proton source for this side reaction.[3][7] However, be aware that some bases require water for full activity.
-
Employ a "Slow-Release" Strategy: The core principle is to keep the concentration of the free, vulnerable boronic acid low at all times.[10] This is the most robust solution. Convert the boronic acid to a more stable derivative before the reaction:
-
Boronate Esters (e.g., Pinacol Esters): These are more stable than boronic acids and slowly hydrolyze under reaction conditions to release the active species.[1][10]
-
Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are significantly less prone to protodeboronation.[1]
-
MIDA Boronates: Exceptionally stable surrogates that can be used in sequential couplings.[1][11]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[1][12]
-
Q3: My main byproduct is a dimer of my boronic acid. What causes this homocoupling and how can I stop it?
A3: The formation of a symmetrical biaryl (Ar-Ar) from your boronic acid is known as homocoupling . This side reaction is typically promoted by the presence of oxygen or by certain Pd(II) species in the reaction mixture.[1][11][13]
Mechanism of Homocoupling:
Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[11] If you start with a Pd(II) source (like Pd(OAc)₂), inefficient reduction to Pd(0) can also lead to homocoupling as a competing pathway.[1][11]
Troubleshooting Steps & Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water) are thoroughly degassed to remove dissolved oxygen. Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes before adding the catalyst.[1][7]
-
Use a Pd(0) Source: Start directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the problematic in situ reduction step of Pd(II) sources.[1]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid via a syringe pump can minimize its concentration at any given time, reducing the rate of homocoupling.[3]
Visual & Data-Driven Guides
Troubleshooting Workflow for Ortho-Substituted Couplings
This diagram outlines a logical workflow for diagnosing and solving common issues.
Caption: A step-by-step guide to troubleshooting Suzuki-Miyaura reactions.
Major Side Reaction Pathways
This diagram illustrates the competition between the desired cross-coupling and the major off-cycle reactions.
Caption: Competing reaction pathways for ortho-substituted boronic acids.
Quantitative Data Summary: Impact of Reaction Parameters
The following tables summarize the qualitative impact of key variables on reaction outcomes for sterically hindered substrates.
Table 1: Effect of Base on Side Reactions
| Base | Relative Strength | Typical Use Case | Impact on Protodeboronation |
| Na₂CO₃ | Weak | Standard, non-hindered couplings | Moderate |
| K₂CO₃ | Moderate | General purpose, good starting point | Moderate to High |
| K₃PO₄ | Strong | Hindered couplings, promotes transmetalation[1] | High, especially with water |
| Cs₂CO₃ | Strong | Highly effective for hindered substrates[3] | High, especially with water |
| KF | Weak | Minimizes protodeboronation[1][7] | Low |
Table 2: Ligand Selection Guide for Hindered Couplings
| Ligand Class | Example(s) | Key Advantage | Typical Application |
| Trialkylphosphines | P(t-Bu)₃ | Electron-rich, promotes oxidative addition | General hindered couplings |
| Biarylphosphines | XPhos, SPhos[1] | Very bulky and electron-rich | Tetra-ortho-substituted biaryl synthesis |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, thermally stable | Challenging couplings, aryl chlorides |
| Triphenylphosphine | PPh₃ | Standard | Generally ineffective for hindered substrates[3] |
Preventative Strategies & Detailed Protocols
Proactively addressing side reactions is superior to troubleshooting a failed reaction. The following protocols are designed to give you the highest chance of success from the start.
Protocol 1: General Method for Challenging Couplings of Ortho-Substituted Phenylboronic Acids
This protocol incorporates best practices for minimizing side reactions when dealing with a sterically hindered boronic acid.[1]
-
Vessel Preparation: Add the aryl halide (1.0 equiv.), ortho-substituted phenylboronic acid (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the biarylphosphine ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at 80–110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[1][7] Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Stabilizing Boronic Acids via Diethanolamine Adduct Formation
This protocol converts a potentially unstable boronic acid into a stable, crystalline solid that is less prone to protodeboronation and can be used directly in the coupling reaction.[1][12]
-
Dissolution: In a vial with a stir bar, dissolve the ortho-substituted phenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methylene chloride or diethyl ether).
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form immediately or after a short period of stirring.
-
Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete formation. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be weighed and used directly in Suzuki coupling protocols, often in protic solvents.[1][12]
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Liu, W.-B., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Isidro-Llobet, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- BenchChem. (2025).
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Dracz, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for N-Aryl Benzamide Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-aryl benzamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. N-aryl benzamides are a cornerstone in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and clinical progression.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Section 1: Troubleshooting Common Impurities
This section addresses the most frequent challenge in N-aryl benzamide synthesis: the removal of residual starting materials and reaction byproducts.
Q1: My NMR spectrum shows unreacted aniline in my product. What is the most effective way to remove it?
A1: Unreacted aniline and its derivatives are common basic impurities. The most robust and scalable method for their removal is an acidic wash, a form of liquid-liquid extraction.[2][3][4]
Causality & Rationale: Anilines are basic due to the lone pair of electrons on the nitrogen atom. By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), you protonate the aniline, forming an aniline hydrochloride salt.[3] This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral N-aryl benzamide product remains in the organic layer. This difference in partitioning allows for efficient separation.[5][6]
Troubleshooting & Optimization:
-
Product Basicity: If your N-aryl benzamide product also contains basic functional groups, it may also partition into the acidic aqueous layer, leading to yield loss.[3] In such cases, column chromatography may be a more suitable method.
-
Emulsion Formation: Vigorous shaking can sometimes lead to emulsions. If this occurs, adding brine (saturated aqueous NaCl) can help break the emulsion.
-
Monitoring Removal: The effectiveness of the wash can be monitored by Thin Layer Chromatography (TLC). Spot the organic layer before and after washing. The aniline spot should disappear or significantly diminish after 2-3 washes.[2]
A detailed protocol for this procedure is provided in Section 4 .
Q2: I have residual benzoic acid or unreacted benzoyl chloride in my crude product. How can I eliminate these?
A2: These are acidic and electrophilic impurities, respectively. They can be efficiently removed by a basic wash, typically with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[7][8]
Causality & Rationale:
-
Benzoic Acid: As a carboxylic acid, benzoic acid is readily deprotonated by a mild base like sodium bicarbonate to form sodium benzoate. This salt is water-soluble and is extracted into the aqueous layer.[8]
-
Benzoyl Chloride: This is a reactive acyl chloride. It will react with water (hydrolysis) to form benzoic acid and with a base to be neutralized. Stirring the biphasic mixture for a short period (15-30 minutes) ensures complete hydrolysis and neutralization.[7][9]
Troubleshooting & Optimization:
-
Product Stability: N-aryl benzamides can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.[10] Using a mild base like NaHCO₃ at room temperature is generally safe. Avoid using strong bases like NaOH for extended periods unless your product is known to be stable.
-
Gas Evolution: The reaction of NaHCO₃ with acid generates CO₂ gas. When performing the wash in a separatory funnel, be sure to vent frequently to release the pressure.[11]
Section 2: Troubleshooting Purification Techniques
Even with a clean workup, the chosen bulk purification method can present its own challenges. This section provides solutions for common issues with recrystallization and chromatography.
Q3: My N-aryl benzamide "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem when the boiling point of the solvent is too high or the solution is cooled too rapidly.[10][12] An oil will trap impurities, defeating the purpose of recrystallization.
Causality & Rationale: For crystallization to occur, molecules must arrange themselves into an ordered lattice. If the solution is supersaturated while the temperature is still high enough for the product to be molten, it will separate as an oil.
| Potential Cause | Troubleshooting Steps |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10][12] |
| High Solute Concentration | The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[10] |
| Inappropriate Solvent | The solvent's boiling point may be too high. Consider a lower-boiling point solvent or use a mixed-solvent system where you can add an "anti-solvent" to induce crystallization at a lower temperature.[12][13] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try purifying a small sample by column chromatography to see if a pure solid can be obtained, which can then be used as a seed crystal.[10] |
Q4: My compounds are not separating well on a silica gel column. What are my options?
A4: Poor separation in column chromatography is a frequent issue, often stemming from an inappropriate mobile phase or column overloading.[14]
Causality & Rationale: Silica gel chromatography separates compounds based on their differential polarity and interaction with the stationary phase. If the eluent is too polar, all compounds will travel with the solvent front (high Rf), leading to no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf).
Troubleshooting & Optimization:
-
Optimize the Mobile Phase: The most critical step is to find the right solvent system using TLC. The ideal eluent should give your target N-aryl benzamide an Rf value between 0.25 and 0.35, with clear separation from impurities.[14] If a single solvent system doesn't work, consider changing the components. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol.[15]
-
Dry Loading: If your crude product is not very soluble in the initial, non-polar eluent, use the dry loading technique. Dissolve the compound in a strong solvent (e.g., DCM or acetone), add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can be loaded directly onto the column.[14]
-
Column Dimensions: Ensure you are not overloading the column. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude product.
-
Change the Stationary Phase: If silica gel (which is acidic) fails or causes product degradation, consider switching to a different stationary phase like neutral or basic alumina, or even using reverse-phase (C18) chromatography.[15][16]
Section 3: Key Workflows and Protocols
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting a purification strategy based on the nature of the impurities identified in your crude product.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Acidic Wash for Aniline Removal[2][3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aniline will have reacted with the HCl to form aniline hydrochloride, which will dissolve in the aqueous (bottom) layer. Drain and discard the aqueous layer.
-
Repeat Washes: Repeat the wash with 1M HCl at least two more times to ensure complete removal of the aniline. The progress of the removal can be monitored by TLC.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization Workflow[10][13][17]
The following diagram illustrates the key steps in a successful recrystallization.
Caption: A step-by-step workflow for recrystallization.
-
Dissolution: In a flask, add the crude N-aryl benzamide and a suitable solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven.[2]
References
- Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.
- BenchChem. Methods for removing unreacted aniline from N-Phenylphthalimide product.
- ResearchGate. How do I remove aniline from the reaction mixture?
- ResearchGate. What is the best technique for amide purification?
- Biotage. How should I purify a complex, polar, amide reaction mixture?
- BenchChem. strategies to reduce impurities in benzamide synthesis.
- ResearchGate. How to remove aniline from reaction mixture.
- BenchChem. Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- BenchChem. Technical Support Center: Myristic Amide Synthesis and Purification.
- BenchChem. purification strategies for removing benzyl chloride from reaction mixtures.
- Sciencemadness.org. Removing excess Benzoyl Chloride.
- ECHEMI. How do I remove aniline from the reaction mixture?
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- BenchChem. Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
- ResearchGate. How do I remove aniline from the reaction mixture?
- NIH. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Wikipedia. Liquid–liquid extraction.
- BenchChem. troubleshooting common issues in benzamide synthesis.
- ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
- WIPO Patentscope. WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.
- BenchChem. "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
- CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Reddit. Benzyl Chloride removal?
- BenchChem. The Fundamental Chemistry of N-Aryl Benzamides: A Technical Guide for Researchers.
- Organic Chemistry Portal. Substituted amide synthesis by amidation.
- YouTube. Intro to Liquid-Liquid Extraction.
- Google Patents. CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
- CDN. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
- BenchChem. Technical Support Center: Purification of 2-Iodo-N-(naphthalen-1-yl)benzamide by Column Chromatography.
- ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a.
- MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.
- NIH. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- Recrystallization and Crystallization.
- YouTube. Recrystallization.
- BenchChem. Technical Support Center: Synthesis of N-Alkyl Benzamides.
- ResearchGate. Arylation and cyclization of N‐terminus benzamide group‐containing peptides.
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Validation & Comparative
A Comparative Guide to Substituted Phenylcarbamoyl Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The choice of the organoboron coupling partner is critical to the success of this palladium-catalyzed transformation. This guide provides an in-depth comparative analysis of substituted phenylcarbamoyl boronic acids as a versatile, yet nuanced, class of reagents for Suzuki-Miyaura coupling. We will explore the underlying mechanistic principles, the influence of substituents on reactivity, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate.[3] This step is often the rate-determining step, particularly for less reactive halides like chlorides.[3]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1] The electronic nature of the Ar' group significantly influences the rate of transmetalation.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Phenylcarbamoyl Boronic Acids: The Impact of the Carbamoyl Substituent
Phenylcarbamoyl boronic acids are a class of organoboron reagents where a carbamoyl group (-CONH-Ar) is attached to the phenyl ring of the boronic acid. The carbamoyl moiety is an electron-withdrawing group, which has a significant impact on the reactivity of the boronic acid in the Suzuki-Miyaura coupling.
Generally, electron-donating groups on the aryl boronic acid enhance the rate of transmetalation and, consequently, the reaction yield.[1] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the ipso-carbon attached to the boron atom, potentially slowing down the transmetalation step.[2] This can lead to lower yields or require more forcing reaction conditions. However, the effect of an electron-withdrawing group is not always detrimental and depends on the specific catalytic system and reaction parameters.[1]
The carbamoyl group, with its ability to engage in resonance and inductive effects, modulates the electronic properties of the phenylboronic acid. Furthermore, the substituents on the N-aryl ring of the carbamoyl group can further tune the electronic nature and steric profile of the entire molecule.
Comparative Analysis of Substituted Phenylcarbamoyl Boronic Acids
While direct side-by-side comparative studies on a wide range of substituted phenylcarbamoyl boronic acids are not extensively documented in the literature, we can infer their relative reactivity based on established principles of substituent effects in Suzuki-Miyaura coupling.
| Substituent on N-Aryl Ring | Electronic Effect | Expected Impact on Reactivity | Rationale |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density on the carbamoyl nitrogen | May slightly decrease the overall electron-withdrawing nature of the carbamoyl group, potentially leading to a modest increase in reactivity compared to the unsubstituted analog. | Increased electron density on the nitrogen can be delocalized into the carbonyl, slightly reducing its electron-withdrawing pull from the phenylboronic acid ring. |
| Unsubstituted (-H) | Baseline | Reference point for comparison. | The standard case for a phenylcarbamoyl substituent. |
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Decreases electron density on the carbamoyl nitrogen | Likely to enhance the electron-withdrawing character of the carbamoyl group, potentially leading to slower transmetalation and lower yields under standard conditions. | A more electron-deficient nitrogen will increase the inductive pull of the carbonyl group, further deactivating the phenylboronic acid. |
| Sterically Hindered (e.g., ortho-substituents) | Steric Bulk | May hinder the approach of the palladium complex to the boronic acid, slowing down the transmetalation step.[4] | Increased steric hindrance around the reactive site can impede the formation of the necessary transition state for transmetalation. |
It is important to note that these are general trends, and the actual performance can be highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.[1]
Experimental Protocols
The following provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylcarbamoyl boronic acid.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the substituted phenylcarbamoyl boronic acid (1.2 mmol), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Degassed Solvent: Removes dissolved oxygen, which can also lead to catalyst degradation.
-
Base: Essential for the formation of the active boronate species required for transmetalation. The choice of base can significantly impact the reaction outcome.
-
Water in Solvent Mixture: Can aid in the dissolution of the base and facilitate the formation of the boronate.
Conclusion
Substituted phenylcarbamoyl boronic acids represent a valuable class of reagents for Suzuki-Miyaura cross-coupling, offering a handle to fine-tune the electronic and steric properties of the boronic acid partner. While the inherent electron-withdrawing nature of the carbamoyl group may necessitate careful optimization of reaction conditions, the ability to modify the N-aryl substituent provides a strategic advantage for building molecular diversity. By understanding the fundamental principles of substituent effects and employing robust experimental protocols, researchers can effectively leverage these reagents in the synthesis of complex molecular architectures for drug discovery and materials science.
References
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Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. Available at: [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters - ACS Publications. Available at: [Link]
-
Competitive Suzuki cross-coupling of aryl versus carbamoyl chloride (isolated yield shown in parenthesis) … - ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
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The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Phenylboronic acid – preparation and application - Georganics. Available at: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]
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Boronic acid - Wikipedia. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - NIH. Available at: [Link]
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Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC - NIH. Available at: [Link]
- Process for preparing substituted phenyl boronic acids - Google Patents.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
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Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
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The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. Available at: [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. Available at: [Link]
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing). Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PubMed. Available at: [Link]
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A Senior Application Scientist's Guide: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid vs. Standard Arylboronic Acids
A Comparative Analysis for Strategic Application in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of reagents is a critical determinant of synthetic success. Within the expansive toolkit of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] The performance of this Nobel Prize-winning reaction hinges significantly on the nature of the organoboron reagent.[2] This guide provides an in-depth, objective comparison of a specialized reagent, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid , against a curated set of standard arylboronic acids, supported by established chemical principles and detailed experimental protocols for independent validation.
Introduction: The Nuances of the Arylboronic Acid Partner
The Suzuki-Miyaura reaction's broad utility stems from the mild reaction conditions and the exceptional functional group tolerance afforded by organoboron reagents.[1][3] However, not all boronic acids are created equal. Their reactivity in the catalytic cycle and their stability against common decomposition pathways are profoundly influenced by the electronic and steric nature of their substituents.[4][5] Key challenges in Suzuki-Miyaura couplings often involve undesired side reactions such as protodeboronation (the replacement of the C-B bond with a C-H bond) and the formation of inactive trimeric anhydrides known as boroxines.[6][7][8] Selecting a boronic acid with the appropriate balance of reactivity and stability is therefore essential for optimizing reaction outcomes.
Spotlight on this compound
This guide focuses on This compound (herein referred to as DMCPB ), a reagent whose structure suggests unique performance attributes.
Structural Analysis: The key feature of DMCPB is the bulky N-aryl amide substituent at the para-position. This group imparts a combination of electronic and steric effects:
-
Electronic Effect: The amide group is generally considered to have a complex electronic influence. While the nitrogen lone pair can donate into the phenyl ring through resonance, the carbonyl group is inductively withdrawing.[9][10] This nuanced electronic character can modulate the nucleophilicity of the ipso-carbon attached to the boron atom, a key factor in the transmetalation step of the Suzuki cycle.[11]
-
Steric Hindrance: The two methyl groups at the ortho positions of the N-phenyl ring create significant steric bulk. This bulk is hypothesized to provide a "protective shield" around the boronic acid moiety, potentially hindering pathways for decomposition like protodeboronation or the intermolecular condensation that leads to boroxine formation.[12]
The Benchmarking Cohort: A Spectrum of Standard Arylboronic Acids
To provide a robust comparison, DMCPB is evaluated against three widely used arylboronic acids, each representing a distinct electronic profile:
-
Phenylboronic Acid (PBA): The unsubstituted parent compound serves as the fundamental baseline for reactivity and stability.[13]
-
4-Methoxyphenylboronic Acid (4-MeO-PBA): Features a strong electron-donating group (EDG), which typically increases the nucleophilicity of the aryl group, potentially accelerating the transmetalation step.[4]
-
4-Formylphenylboronic Acid (4-CHO-PBA): Contains a potent electron-withdrawing group (EWG), which decreases the nucleophilicity of the aryl group. While this can slow transmetalation, it can also increase the Lewis acidity of the boron atom and enhance stability against certain decomposition pathways under specific conditions.[14][15]
Comparative Performance Analysis
The performance of these four boronic acids can be assessed across three critical parameters: physicochemical properties, reactivity in a standardized cross-coupling reaction, and stability under typical reaction conditions.
Physicochemical Properties
A summary of key physical and chemical properties provides a foundational basis for comparison.
| Property | This compound (DMCPB) | Phenylboronic Acid (PBA) | 4-Methoxyphenylboronic Acid (4-MeO-PBA) | 4-Formylphenylboronic Acid (4-CHO-PBA) |
| CAS Number | 913835-36-6[16] | 98-80-6[13] | 5720-07-0 | 456-47-3 |
| Molecular Weight | 269.11 g/mol [17] | 121.93 g/mol [13] | 151.96 g/mol | 149.95 g/mol |
| Appearance | Solid | White to yellow powder[13] | White to off-white solid | White to yellow solid |
| Predicted Solubility | Generally soluble in polar organic solvents like THF, Dioxane, DMF. | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C).[13] | Soluble in polar organic solvents. | Soluble in polar organic solvents. |
Reactivity in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][18] The nature of the arylboronic acid directly impacts the efficiency of the Transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
4-MeO-PBA (EDG): The electron-donating methoxy group enhances the electron density on the ipso-carbon, making the aryl group more nucleophilic. This generally leads to a faster rate of transmetalation compared to the benchmark, PBA.[11]
-
4-CHO-PBA (EWG): The electron-withdrawing formyl group reduces the nucleophilicity of the aryl group, which can slow the transmetalation step.[11]
-
DMCPB: The electronic contribution of the dimethylphenylcarbamoyl group is complex, but the steric bulk is its defining feature. This bulk may slightly hinder the approach to the palladium center, potentially slowing the transmetalation rate relative to an unhindered equivalent. However, this same steric hindrance is predicted to confer superior stability.
Stability: Combating Protodeboronation and Boroxine Formation
Stability is a crucial, often overlooked, performance metric. An unstable boronic acid can decompose before it enters the catalytic cycle, leading to reduced yields and the formation of impurities.
-
Protodeboronation: This is the undesired cleavage of the C–B bond by a proton source, often water or alcohol, which is exacerbated under basic conditions.[6] Arylboronic acids with electron-withdrawing groups are particularly susceptible to base-catalyzed protodeboronation.[14]
-
Boroxine Formation: This is the reversible dehydration of three boronic acid molecules to form a cyclic trimeric anhydride.[7][19] While boroxines can sometimes be active in Suzuki couplings (hydrolyzing back to the monomer in situ), their formation can complicate stoichiometry and reaction kinetics.[8]
Hypothesized Stability Ranking: DMCPB > PBA ≈ 4-MeO-PBA > 4-CHO-PBA
The steric shielding provided by the bulky 2,3-dimethylphenyl group in DMCPB is expected to significantly inhibit both intermolecular boroxine formation and the approach of proton sources, leading to superior stability. Conversely, the highly electron-deficient nature of 4-CHO-PBA makes it more prone to decomposition pathways, especially protodeboronation.[6][14]
Experimental Design for Head-to-Head Comparison
To provide a framework for empirical validation, the following detailed protocols are presented. These experiments are designed to be self-validating systems for comparing the reactivity and stability of the four selected arylboronic acids under identical conditions.
Caption: Experimental workflow for comparative analysis of arylboronic acids.
Protocol: Comparative Suzuki-Miyaura Coupling Reactivity
Objective: To quantify the relative reactivity of DMCPB, PBA, 4-MeO-PBA, and 4-CHO-PBA in a model Suzuki-Miyaura coupling reaction by measuring product yield at set time points.
Materials:
-
4-Bromoanisole (Aryl Halide)
-
Arylboronic Acids (DMCPB, PBA, 4-MeO-PBA, 4-CHO-PBA)
-
Pd(PPh₃)₄ (Palladium Catalyst)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) (Base)
-
Toluene (Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Deionized Water
Procedure:
-
Reaction Setup: In four separate, identical reaction vials equipped with stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), the respective arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Solvent and Base Addition: To each vial, add toluene (5 mL) and 2 M aqueous Na₂CO₃ (2 mL).
-
Degassing: Seal the vials and thoroughly degas each mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction: Place the vials in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring and Sampling: At specified time points (e.g., 1 hour and 4 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor product formation and starting material consumption.
-
Workup (after 24h): Cool the reactions to room temperature. Dilute with ethyl acetate (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Determine the isolated yield for each reaction. Confirm purity by ¹H NMR.
Protocol: Accelerated Stability Study via ¹H NMR
Objective: To compare the stability of the four arylboronic acids against decomposition (primarily protodeboronation) under reaction-like conditions.
Materials:
-
Arylboronic Acids (DMCPB, PBA, 4-MeO-PBA, 4-CHO-PBA)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Dioxane-d₈ (NMR Solvent)
-
D₂O (Deuterium source)
-
Potassium Carbonate (K₂CO₃) (Base)
Procedure:
-
Sample Preparation: For each boronic acid, prepare an NMR tube containing the arylboronic acid (0.1 mmol), 1,3,5-trimethoxybenzene (0.1 mmol), and K₂CO₃ (0.3 mmol).
-
Solvent Addition: Add Dioxane-d₈ (0.6 mL) and D₂O (0.1 mL) to the NMR tube. Cap and shake vigorously to dissolve.
-
Initial Scan (t=0): Immediately acquire a quantitative ¹H NMR spectrum. Integrate the characteristic aromatic peaks of the boronic acid and the singlet of the internal standard. Calculate the initial ratio.
-
Heating and Monitoring: Place the NMR tubes in a heating block set to 80 °C.
-
Time-Course Scans: Remove the tubes at regular intervals (e.g., 2, 6, and 24 hours), cool to room temperature, and acquire a new ¹H NMR spectrum.
-
Data Analysis: For each time point, calculate the ratio of the boronic acid integral to the internal standard integral. A decrease in this ratio indicates decomposition. Plot the percentage of remaining boronic acid versus time for each compound to compare their stability profiles.
Application-Specific Recommendations
Based on the structural analysis and established chemical principles, the choice of boronic acid can be tailored to the specific synthetic challenge:
-
For Rapid, High-Yielding Couplings (Standard Substrates): 4-Methoxyphenylboronic acid is often a superior choice due to its electron-donating group accelerating the key transmetalation step.
-
For Cost-Effective, Baseline Synthesis: Phenylboronic acid remains the go-to reagent when exotic properties are not required, providing a reliable and economical option.
-
For Couplings with Electron-Rich Aryl Halides: 4-Formylphenylboronic acid , despite its slower transmetalation, can be advantageous in specific contexts where its electronic properties complement the coupling partner, though care must be taken to mitigate its lower stability.
-
For Challenging, Multi-Step Syntheses Requiring High Reagent Stability: This compound (DMCPB) is the premier candidate. Its sterically-hindered nature makes it ideal for reactions that require prolonged heating, involve sensitive functional groups, or are prone to competitive decomposition pathways. This enhanced stability can justify its higher cost in complex syntheses where maximizing yield and minimizing side-product formation is paramount.
Conclusion
The selection of an arylboronic acid is a strategic decision that extends beyond mere substrate delivery. While standard reagents like phenylboronic acid and its electronically modulated derivatives form the backbone of Suzuki-Miyaura couplings, specialized reagents like This compound offer distinct advantages in specific scenarios. The sterically-enforced stability of DMCPB provides a powerful tool for chemists to overcome common failure modes associated with reagent decomposition. By understanding the interplay between a boronic acid's structure, reactivity, and stability, researchers can more effectively design robust and efficient synthetic routes for the construction of complex molecular architectures.
References
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- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [URL not available]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [URL not available]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543. [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12275. [Link]
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Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing Counterpart to the Boronic Acid: The Suzuki–Miyaura Reaction of Boronic Esters. Angewandte Chemie International Edition, 53(14), 3624-3637. [URL not available]
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Jana, S., & Maji, B. (2021). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 23(1), 123-162. [Link]
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Isley, N. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(48), 16867-16879. [Link]
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D’Amato, E. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]
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Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7203-7206. [Link]
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Klee, J., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5348–5358. [Link]
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ResearchGate. (n.d.). Effect of substituents on SuzukieMiyaura reactions. [Link]
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Parmentier, M., et al. (2019). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 23(8), 1636–1644. [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Semantic Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
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Smith, K., et al. (2015). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 21(48), 17148-17160. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (n.d.). Electronic effects of the amide substituent. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(87), 71221-71224. [Link]
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ResearchGate. (n.d.). Solvent and substituent effect on electronic spectra of N-(4-substituted phenyl)-2,3-diphenylpropanamides. [Link]
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Bellina, F., et al. (2007). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 72(22), 8560–8563. [Link]
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Zhang, Y., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics, 39(1), 133–141. [Link]
-
Klee, J., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5348-5358. [Link]
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Maeda, K., et al. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry, 78(17), 8542–8550. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Li, P., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10657–10662. [Link]
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ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
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Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(39), 4299-4310. [Link]
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ResearchGate. (n.d.). Cross coupling reactions of arylboronic acid. [Link]
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Bobak, Y., et al. (2015). How Do Amides Affect the Electronic Properties of Pyrene?. The Journal of Physical Chemistry A, 119(32), 8684–8692. [Link]
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Reddit. (2020). r/OrganicChemistry - Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. [Link]
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Reddit. (2018). r/chemistry - Self-condensation of phenylboronic acid. [Link]
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Afonin, A. V., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-3800. [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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G̈ok, Y., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 43(4), 1836-1844. [Link]
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A Comparative Guide to the Biological Activity of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid Derivatives
Introduction: The Rising Prominence of Phenylboronic Acids in Oncology Research
Phenylboronic acid (PBA) and its derivatives have emerged from the realm of synthetic chemistry to become a focal point of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology.[1][2] The unique chemical properties of the boronic acid moiety, including its ability to form reversible covalent bonds with diols, have opened up novel avenues for therapeutic intervention.[3] This guide provides a comprehensive comparison of the biological activity of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid and its derivatives, offering insights into their mechanisms of action, structure-activity relationships, and their standing against alternative anticancer agents. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to evaluate and potentially advance these promising compounds in their research endeavors.
The journey of boronic acids in medicine has been highlighted by the clinical success of molecules like bortezomib, a proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[4][5] This success has catalyzed extensive research into a diverse array of boronic acid-containing compounds, revealing a breadth of biological activities that extend beyond proteasome inhibition.[3][6] From the disruption of the cellular cytoskeleton to the targeted delivery to cancer cells, the versatility of the phenylboronic acid scaffold is remarkable.[2][7] This guide will delve into these multifaceted biological effects, with a specific focus on derivatives of 4-(carbamoyl)phenylboronic acid, a structural motif that has shown considerable promise.
Mechanisms of Anticancer Activity: A Multi-pronged Assault on Cancer Cells
The anticancer effects of this compound and its analogs are not attributed to a single mode of action but rather a combination of targeted interventions within the cancer cell. The primary mechanisms that have been elucidated for the broader class of phenylboronic acid derivatives include the inhibition of key cellular machinery essential for cancer cell proliferation and survival.
Proteasome Inhibition: Disrupting Cellular Housekeeping
The proteasome is a critical multi-protein complex responsible for the degradation of a majority of intracellular proteins, playing a vital role in maintaining cellular homeostasis.[8] Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on efficient proteasome function to clear misfolded or damaged proteins.[4][5] Phenylboronic acid derivatives, most notably bortezomib, act as potent inhibitors of the proteasome's chymotrypsin-like activity, which is primarily located at the β5 subunit of the 20S catalytic core.[4][8] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering a cascade of events including cell cycle arrest, activation of apoptotic pathways, and ultimately, cell death.[8][9] The boronic acid moiety is crucial for this inhibitory activity, forming a stable but reversible tetrahedral intermediate with the active site threonine residue of the proteasome.
Signaling Pathway: Proteasome Inhibition by Phenylboronic Acid Derivatives
Caption: Inhibition of the proteasome by phenylboronic acid derivatives.
Tubulin Polymerization Inhibition: Destabilizing the Cytoskeleton
The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[10] Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.[10] Phenylboronic acid derivatives have been identified as a novel class of tubulin polymerization inhibitors.[1][2] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[10][11] This disruption of the microtubule network leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis.[10] The structure-activity relationship studies suggest that the substitution pattern on the phenyl ring significantly influences the potency of tubulin polymerization inhibition.[1][2]
Comparative Analysis: Structure-Activity Relationships
Table 1: Inferred Structure-Activity Relationship of 4-(N-Arylcarbamoyl)phenylboronic Acid Derivatives
| R Group on N-Aryl Ring | Inferred Effect on Anticancer Activity | Rationale and Supporting Evidence |
| 2,3-Dimethyl (Target Compound) | Potentially Moderate to High Activity | The presence of small alkyl groups on the phenyl ring can enhance hydrophobic interactions within the binding pocket of target proteins. The 2,3-disubstitution pattern may provide a favorable conformation for binding. |
| Unsubstituted Phenyl | Baseline Activity | Provides a fundamental scaffold for comparison. Its activity is often moderate. |
| Electron-donating groups (e.g., -OCH3) | Generally increases activity | Methoxy groups are frequently found in potent tubulin polymerization inhibitors, such as combretastatin A-4, and can enhance binding affinity.[1][2] |
| Electron-withdrawing groups (e.g., -F, -Cl) | Variable effects, can increase activity | Halogen substitutions can alter the electronic properties and metabolic stability of the compound, sometimes leading to enhanced potency.[6] |
| Bulky substituents (e.g., -tBu) | May decrease activity | Steric hindrance can prevent optimal binding to the target protein. |
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
Proteasome Inhibition Assay
This assay quantitatively measures the chymotrypsin-like activity of the proteasome in the presence of the test compound.
Workflow: Proteasome Inhibition Assay
Caption: Workflow for the in vitro proteasome inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS.
-
Substrate Stock: 10 mM Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) in DMSO.
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Positive Control: Bortezomib (1 µM).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM).
-
Add 188 µL of assay buffer containing purified 20S proteasome (5 nM).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 100 µM Suc-LLVY-AMC substrate (final concentration 5 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Tubulin Buffer: 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA.
-
GTP Stock: 100 mM GTP in water.
-
Tubulin Stock: Reconstitute lyophilized tubulin protein in Tubulin Buffer to a final concentration of 4 mg/mL.
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Positive Control: Colchicine (10 µM).
-
Negative Control: Paclitaxel (10 µM).
-
-
Assay Procedure:
-
In a 96-well clear microplate, add 5 µL of the test compound at various concentrations.
-
Add 45 µL of the tubulin solution and incubate on ice for 15 minutes.
-
Initiate polymerization by adding 50 µL of pre-warmed Tubulin Buffer containing 2 mM GTP.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the extent of polymerization (the plateau phase of the curve).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Directions
The exploration of this compound and its derivatives represents a promising frontier in the development of novel anticancer therapeutics. While direct experimental data for this specific compound remains to be fully elucidated, the broader understanding of the structure-activity relationships within the phenylboronic acid class provides a strong rationale for its potential efficacy. The multifaceted mechanisms of action, including proteasome and tubulin polymerization inhibition, suggest that these compounds could offer a robust and versatile platform for combating various malignancies.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of 4-(N-arylcarbamoyl)phenylboronic acid derivatives, including the 2,3-dimethylphenyl analog. This will enable the establishment of a clear and quantitative structure-activity relationship, guiding the design of more potent and selective drug candidates. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical next steps, ultimately paving the way for the potential clinical translation of this exciting class of anticancer agents.
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N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. (n.d.). ScienceDirect. Retrieved from [Link]
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Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. (2022). Journal of Medicinal Chemistry. [Link]
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Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. (2021). European Journal of Medicinal Chemistry. [Link]
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Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (n.d.). OUCi. Retrieved from [Link]
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Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. (2023). ChemRxiv. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]
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Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes. (2016). The Journal of Biological Chemistry. [Link]
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Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes. (2016). CiteAb. [Link]
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Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. (2023). International Journal of Molecular Sciences. [Link]
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A Comparative Guide to the Rigorous Validation of Suzuki Coupling Products Derived from 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its robustness, functional group tolerance, and generally high yields have made it an indispensable tool. However, the ultimate utility of any synthesized compound hinges on its purity and structural integrity. This guide provides a comprehensive, experience-driven framework for the validation of Suzuki coupling products, using the reaction of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid as a case study. We will delve into a multi-faceted analytical approach, comparing the utility of various techniques and providing actionable, step-by-step protocols.
The choice of this compound is deliberate. The presence of the bulky, electron-rich dimethylphenylcarbamoyl group introduces specific steric and electronic considerations that can influence reaction outcomes and complicate product purification and analysis. Therefore, a rigorous and well-designed validation strategy is not merely good practice; it is essential for ensuring the reliability of downstream applications.
The Suzuki Coupling Reaction: A Protocol Grounded in Mechanistic Understanding
The success of a Suzuki coupling reaction is highly dependent on the careful selection of catalyst, base, solvent, and temperature. For our subject molecule, a typical reaction might involve coupling with an aryl halide. Below is a representative protocol, with each component choice justified.
Reaction Scheme:
Navigating the Terrain of Steric Congestion: A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Reactions
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds. However, when faced with sterically demanding substrates, such as those required for the synthesis of multi-ortho-substituted biaryls, catalyst performance becomes a critical bottleneck. This guide provides an in-depth, objective comparison of leading catalyst systems, supported by experimental data, to empower researchers in selecting the optimal catalyst for these challenging transformations.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance around the coupling partners can significantly impede one or more of these steps. Large ortho substituents on either the organohalide or the organoboron reagent can disfavor the formation of the key intermediates, slowing down the reaction and leading to low yields.
The reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, is particularly sensitive to steric bulk.[2] Forcing two bulky aryl groups into the cis orientation required for elimination can be energetically unfavorable. Consequently, the choice of catalyst, and specifically the ligand coordinated to the palladium center, is paramount to overcoming these steric barriers.[2]
A Comparative Analysis of Leading Catalyst Systems
The evolution of Suzuki-Miyaura catalysis has led to the development of several classes of highly effective ligands and precatalysts designed to tackle sterically hindered substrates. The most prominent among these are phosphine-based ligands, N-heterocyclic carbenes (NHCs), and palladacycles.
The Vanguard of Phosphine Ligands: Buchwald's Biaryl Phosphines and Beyond
The research group of Stephen Buchwald has pioneered the development of bulky, electron-rich biaryl phosphine ligands that have revolutionized cross-coupling reactions.[3] These ligands are designed to promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. Their steric bulk also facilitates the crucial reductive elimination step.[3]
Key players in this family include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, SPhos is effective for a wide range of substrates, including sterically hindered ones. The methoxy groups are believed to contribute to catalyst stability through a favorable interaction with the palladium center.[3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): With even greater steric bulk than SPhos, XPhos often provides superior results for the most challenging couplings, including the formation of tetra-ortho-substituted biaryls.[3]
-
AntPhos and BI-DIME: These more recent additions to the arsenal of bulky phosphine ligands have demonstrated exceptional performance in extremely demanding Suzuki-Miyaura couplings. AntPhos, in particular, has shown unique reactivity in sterically demanding aryl-alkyl couplings, a testament to its specialized structure.[4][5] The Pd/BI-DIME catalyst system is highly effective for synthesizing biaryls with bulky ortho-isopropyl substituents.[4]
The Rise of N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability and unique steric properties make them highly effective in promoting oxidative addition and stabilizing the catalytic species.[6] For sterically hindered Suzuki-Miyaura reactions, NHC-ligated palladium complexes often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs). Robust acenaphthoimidazolylidene palladium complexes, for instance, have proven to be highly efficient and general catalysts for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls, even at low catalyst loadings.[7]
The Efficiency of Palladacycles
Palladacycles are pre-catalysts containing a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle. More importantly, they can exhibit exceptional catalytic activity, achieving very high TONs and TOFs, even at very low catalyst loadings, making them attractive for industrial applications.
Quantitative Performance Comparison
The following tables summarize the performance of various catalysts in sterically hindered Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies.
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald Ligands | |||||||||
| Pd(OAc)₂ / SPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | 1 | K₃PO₄ | Toluene | 110 | 24 | 3 | [5] |
| Pd(OAc)₂ / XPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | 1 | K₃PO₄ | Toluene | 110 | 24 | 0 | [5] |
| Pd(OAc)₂ / AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | 1 | K₃PO₄ | Toluene | 110 | 24 | 58 | [5] |
| Pd(OAc)₂ / AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | 1 | K₃PO₄ | Xylenes | 140 | 12 | 63 | [5] |
| Pd(OAc)₂ / BI-DIME | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | 1 | K₃PO₄ | Toluene | 110 | 12 | 31 | [5] |
| NHC Ligands | |||||||||
| [Pd(IPr)(allyl)Cl] | 2-Chlorotoluene | Phenylboronic acid | 0.05 | K₃PO₄ | Dioxane | RT | 2 | >99 | [8] |
| Acenaphthoimidazolylidene Pd Complex | 2-Bromomesitylene | 2,6-Dimethylphenylboronic acid | 0.05 | t-BuOK | Dioxane | 80 | 12 | >99 | [7] |
| Palladacycles | |||||||||
| Palladacycle (NHC-based) | 2,6-Dimethylchlorobenzene | Phenylboronic acid | 0.5 | Cs₂CO₃ | 2-Propanol | RT | 0.5 | 98 | [1] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide using a Buchwald Ligand (AntPhos)
This protocol is adapted from the work of Tang and co-workers for the coupling of a di-ortho-substituted aryl bromide.[5]
Materials:
-
Aryl bromide (e.g., 2,4,6-triisopropylphenyl bromide)
-
Arylboronic acid (e.g., cyclohexylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
AntPhos ligand
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed solvent (e.g., toluene or xylenes)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1 mol%) and AntPhos (2 mol%) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: To the same tube, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M in the aryl bromide) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C in toluene or 140 °C in xylenes) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride using an NHC-Palladium Catalyst
This protocol is a general representation based on the high efficiency of NHC-palladium catalysts for hindered substrates.[7][8]
Materials:
-
Aryl chloride (e.g., 2-bromomesitylene)
-
Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
NHC-Palladium precatalyst (e.g., an acenaphthoimidazolylidene palladium complex)
-
Strong base (e.g., potassium tert-butoxide, t-BuOK)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Microwave reaction vial or Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the NHC-palladium precatalyst (e.g., 0.05 mol%), the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (t-BuOK, 2.0 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from the Buchwald ligand protocol.
Mechanistic Insights and Visualizations
The enhanced efficacy of these specialized catalysts in sterically hindered couplings stems from their ability to facilitate the key steps of the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the steps impacted by steric hindrance and the role of bulky, electron-rich ligands.
Caption: A comparison of the major catalyst classes for sterically hindered Suzuki-Miyaura reactions and their key attributes.
Conclusion
The synthesis of sterically hindered biaryls via the Suzuki-Miyaura reaction is a formidable challenge that necessitates the use of highly specialized and efficient catalyst systems. While the traditional palladium catalysts may falter, the development of bulky, electron-rich phosphine ligands, robust N-heterocyclic carbene complexes, and highly active palladacycles has provided chemists with a powerful toolkit to address these synthetic hurdles. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and scalability. For academic research and broad applicability, the Buchwald-type phosphine ligands, particularly the newer generations like AntPhos, offer exceptional performance. For particularly challenging substrates and when high stability is required, NHC-palladium complexes are an excellent choice. For large-scale synthesis where catalyst loading and stability are paramount, palladacycles present a compelling option. By understanding the strengths and weaknesses of each catalyst class and utilizing the provided protocols as a starting point, researchers can confidently navigate the complexities of sterically hindered Suzuki-Miyaura couplings.
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Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. [Link]
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Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. (2024). Dalton Transactions. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (2018). National Center for Biotechnology Information. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. [Link]
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Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). ChemRxiv. [Link]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (2022). National Center for Biotechnology Information. [Link]
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A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). ResearchGate. [Link]
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and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. (2019). The Royal Society of Chemistry. [Link]
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Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts. (n.d.). ProQuest. [Link]
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Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2019). Chemical Communications. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). IntechOpen. [Link]
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Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. (n.d.). New Journal of Chemistry. [Link]
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Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts. (n.d.). ResearchGate. [Link]
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Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). ResearchGate. [Link]
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Clean and fast cross-coupling of aryl halides in one-pot. (2012). Beilstein Journal of Organic Chemistry. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. [Link]
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Xantphos ligated palladium dithiolates for Suzuki‐Miyaura cross‐coupling reaction via CO inclusion (Bhanage method). (n.d.). ResearchGate. [Link]
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NHCs used in the syntheses of tri‐ or tetra‐ortho‐substituted biaryls. (n.d.). ResearchGate. [Link]
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Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. (2015). The Journal of Organic Chemistry. [Link]
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A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. (n.d.). Organic Chemistry Frontiers. [Link]
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Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. (2002). Journal of Organic Chemistry. [Link]
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Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. [Link]
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Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. (2011). KAUST Faculty Portal. [Link]
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A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. (n.d.). Organic Chemistry Frontiers. [Link]
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A Comparative Guide to the Structural Analysis of N-(2,3-dimethylphenyl)benzamide Derivatives
This guide provides an in-depth comparative analysis of the structural features of N-(2,3-dimethylphenyl)benzamide and its derivatives. Designed for researchers and professionals in drug development, this document synthesizes crystallographic data, spectroscopic insights, and computational approaches to elucidate the subtle yet critical conformational nuances of this important class of molecules. We will explore not just the static structures but the rationale behind the analytical techniques employed, offering a comprehensive view grounded in experimental evidence.
The Architectural Core: Understanding the Benzamide Scaffold
The N-(2,3-dimethylphenyl)benzamide scaffold consists of three key components: a benzoyl ring, an N-aryl (2,3-dimethylphenyl) ring, and a central amide (-CONH-) bridge. The structural dynamics of these molecules are largely dictated by the rotational freedom around the single bonds of this amide linkage. The orientation of the two aromatic rings relative to each other, described by the dihedral angle, and the planarity of the amide group are critical determinants of the molecule's overall topology. These features, in turn, influence crystal packing, intermolecular interactions, and, crucially, biological activity.
A consistent feature observed across many benzanilides is the anti conformation between the N-H and C=O bonds within the amide bridge.[1][2] However, the substitution pattern on the aromatic rings introduces significant variability. For instance, the conformation of the N-H bond relative to the ortho- and meta-methyl groups on the aniline ring is a key point of comparison. In N-(2,3-dimethylphenyl)benzamide itself, this conformation is anti, a notable contrast to the syn conformation seen in derivatives like N-(2,3-dichlorophenyl)benzamide.[1] This highlights how substituent choice directly modulates molecular geometry.
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of these derivatives. The data reveals how minor chemical modifications lead to significant changes in three-dimensional structure. The dihedral angle between the benzoyl and the 2,3-dimethylphenyl rings is a particularly sensitive parameter, varying dramatically with substitution.
| Compound Name | Formula | Crystal System | Dihedral Angle (Benzoyl vs. Anilino Ring) | Key Structural Notes |
| N-(2,3-dimethylphenyl)benzamide | C₁₅H₁₅NO | Orthorhombic | 84.1 (2)° | The two rings are nearly perpendicular. The amide group is twisted 23.0 (3)° out of the benzoyl ring plane.[1] |
| N-(2,3-dimethylphenyl)-2-methylbenzamide | C₁₆H₁₇NO | Monoclinic | 5.9 (2)° | The ortho-methyl group on the benzoyl ring forces the aromatic rings into a nearly coplanar arrangement.[3] |
| N-(2,3-dimethylphenyl)-4-methylbenzamide | C₁₆H₁₇NO | Monoclinic | 85.90 (5)° | A para-methyl substitution on the benzoyl ring results in a nearly perpendicular orientation, similar to the unsubstituted parent.[4] |
| 2-Chloro-N-(2,3-dimethylphenyl)benzamide | C₁₅H₁₄ClNO | Monoclinic | 7.7 (1)° | Similar to the ortho-methyl derivative, the ortho-chloro substituent enforces a near-coplanar conformation between the rings.[2] |
Analysis of Trends: The data clearly demonstrates a powerful steric effect from ortho-substituents on the benzoyl ring. Both a methyl[3] and a chloro[2] group at the 2-position dramatically reduce the dihedral angle, forcing the molecule into a much flatter conformation compared to the unsubstituted or para-substituted analogues.[1][4] This conformational locking can have profound implications for receptor binding, where a specific molecular shape is often required for optimal interaction.
Methodologies for Structural Elucidation
A multi-faceted approach is essential for a complete structural understanding. While X-ray crystallography provides a precise solid-state snapshot, spectroscopic and computational methods offer complementary information about the molecule's behavior in solution and its intrinsic electronic properties.
Single-Crystal X-ray Diffraction: The Definitive Blueprint
This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.
-
Crystal Growth: High-quality single crystals are paramount. A common and effective method is the slow evaporation of a saturated solution. The title compounds are often dissolved in ethanol (e.g., 0.5 g in 30 ml) and left undisturbed at room temperature until plate-like or cuboid crystals form.[3][4] The choice of solvent is critical; it must be one in which the compound has moderate solubility and a slower evaporation rate to allow for ordered crystal lattice formation.
-
Data Collection: A suitable crystal is mounted on a diffractometer, such as an Oxford Diffraction Xcalibur system.[1] The crystal is cooled (often to 293-295 K) and irradiated with monochromatic X-rays (typically Mo Kα radiation).[3][4] The diffraction patterns are recorded as the crystal is rotated.
-
Structure Solution: The collected data is processed to yield a set of reflection intensities. Software like SHELXS97 is then used to solve the phase problem and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.[3]
-
Structure Refinement: The initial model is refined using software such as SHELXL97.[3] This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions, though some, like the amide proton, may be located in the difference map.[3]
NMR Spectroscopy: Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and assessing purity.[1][3][4] While X-ray diffraction shows a single, static conformation in the solid state, NMR provides information about the molecule's average structure and dynamics in solution.
Interestingly, for some ortho-substituted N-methoxy-N-methyl benzamides, ¹H NMR spectra at room temperature show broad humps for the N-methyl and N-methoxy protons. This is attributed to the presence of rotamers (rotational isomers) with a significant energy barrier to interconversion. Variable temperature NMR studies can resolve these broad signals into sharp singlets at higher temperatures, confirming the dynamic nature of the amide bond rotation. This insight is crucial, as the conformation in a biological medium (solution) may differ from that in a crystal.
Computational Chemistry: In Silico Support
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to support and rationalize experimental findings. As demonstrated in studies of related structures, DFT calculations can be used to optimize molecular geometry, analyze intermolecular interactions, and visualize molecular electrostatic potential.[5] This allows researchers to probe the electronic nature of the molecule and predict regions of reactivity, providing a theoretical framework that complements the empirical data from crystallography and NMR.
Structure-Activity Relationship (SAR): From Conformation to Function
The true value of detailed structural analysis lies in its ability to inform our understanding of structure-activity relationships (SAR). Benzamide derivatives are a rich source of biologically active compounds, with applications as antipsychotics, antiemetics, and, more recently, as inhibitors of enzymes like histone deacetylases (HDACs) and xanthine oxidase.[6][7][8]
The inhibitory activity of benzamide derivatives against HDAC1, for example, is highly dependent on molecular shape and electronic properties.[6] Docking studies show that the benzamide scaffold binds within a hydrophobic cavity of the enzyme. Steric and electrostatic factors are critical; contour maps from 3D-QSAR models reveal that increased electron density around the benzamide ring enhances inhibitory activity.[6]
Our comparative analysis provides a clear mechanistic insight: an ortho-substituent on the benzoyl ring (e.g., -CH₃ or -Cl) locks the molecule in a planar conformation. This planarity could either be beneficial, by promoting a better fit into a flat binding pocket, or detrimental, by preventing the molecule from adopting a more complex, three-dimensional pose required for interaction with a different target. This is the essence of rational drug design: tuning conformation through chemical modification to optimize biological effect.
Conclusion
The structural analysis of N-(2,3-dimethylphenyl)benzamide derivatives reveals a class of molecules with significant conformational plasticity. The dihedral angle between the aromatic rings is a highly sensitive and tunable parameter, primarily governed by steric hindrance from ortho-substituents on the benzoyl ring. A comprehensive analytical approach, combining the definitive power of single-crystal X-ray diffraction with the solution-state insights of NMR and the theoretical support of computational modeling, is essential for a complete understanding. This detailed structural knowledge is the bedrock upon which effective structure-activity relationship studies are built, paving the way for the rational design of novel therapeutics and advanced materials.
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Khan, I., et al. (2019). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. ResearchGate. Available at: [Link]
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Gowda, B. T., et al. (2010). 2-Chloro-N-(2,3-dimethylphenyl)benzamide. ResearchGate. Available at: [Link]
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Al-Qaisi, A. M., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 27(20), 7015. Available at: [Link]
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Argade, N. P., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Organic Chemistry: An Indian Journal, 10(4). Available at: [Link]
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A Comparative Guide to the Biological Evaluation of N-arylbenzamide Compounds
In the landscape of medicinal chemistry, the N-arylbenzamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These compounds have garnered significant attention from researchers, scientists, and drug development professionals for their potential as antimicrobial and anticancer agents. This guide provides an in-depth technical comparison of the biological evaluation of N-arylbenzamide derivatives, synthesizing data from multiple studies to offer a comprehensive overview of their performance and mechanisms of action. We will delve into the experimental protocols used to assess their efficacy, present comparative data to highlight structure-activity relationships, and explore the molecular pathways through which they exert their therapeutic effects.
Antimicrobial Activity of N-arylbenzamide Derivatives
N-arylbenzamide compounds have shown promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria, including drug-resistant strains.[1] The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Performance
The antimicrobial efficacy of N-arylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the N-aryl and benzamide rings. The following table summarizes the MIC values for a selection of N-arylbenzamide compounds against various bacterial strains, providing a comparative look at their potency.
| Compound ID | N-Aryl Substituent | Benzamide Substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 5a | Unsubstituted | 4-hydroxy | - | 6.25 | 3.12 | [2] |
| 6b | 4-methylphenyl | Unsubstituted | - | - | 3.12 | [2] |
| 6c | 4-bromophenyl | Unsubstituted | - | 6.25 | - | [2] |
| Series B Cmpd | Guanidinomethyl | Aryl esters | 0.5 - 8 | - | Weak/No Activity | [1] |
Data synthesized from multiple sources for comparative purposes.[1][2] Note that direct comparison should be made with caution due to potential variations in experimental conditions.
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Gram-Positive Selectivity: Many N-arylbenzamide derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), while showing weak or no activity against Gram-negative bacteria.[1]
-
Role of Substituents: The presence of specific substituents can significantly enhance antimicrobial activity. For instance, certain substitutions on the N-aryl ring have been shown to be crucial for potency.[2]
-
Mechanism of Action: Some of these compounds are believed to exert their antibacterial effect by inhibiting bacterial enzymes such as oligopeptidase B.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
The MIC test is a fundamental assay in microbiology to determine the antimicrobial susceptibility of bacteria. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: A two-fold serial dilution of the N-arylbenzamide compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Standardize Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity, indicating the inhibition of bacterial growth.
Anticancer Activity of N-arylbenzamide Derivatives
The N-arylbenzamide scaffold is also a cornerstone in the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes involved in cell division and signaling.
Comparative Anticancer Performance
The anticancer activity of N-arylbenzamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against a panel of cancer cell lines. The following table presents a comparison of the cytotoxic effects of different N-arylbenzamide compounds.
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| 13h | Substituted phenyl | MCF-7 | Similar to MS-275 | HDAC Inhibition | |
| 13k | Substituted phenyl | MDA-MB-231 | Similar to MS-275 | HDAC Inhibition | |
| 6g | 3-arylurea | MCF-7 | 11.58 | Aromatase Inhibition | [3] |
| 6g | 3-arylurea | MDA-MB-231 | 11.35 | Aromatase Inhibition | [3] |
| 4f | Imidazole-based | A549 (Lung) | 7.5 | ABL1 Kinase Inhibition | [4] |
| 4f | Imidazole-based | HeLa (Cervical) | 9.3 | ABL1 Kinase Inhibition | [4] |
| 4f | Imidazole-based | MCF-7 (Breast) | 8.9 | ABL1 Kinase Inhibition | [4] |
| I-1 | 2-(phenylamino) | - | 33.61 (COX-2 IC50) | COX-2/Topo I Inhibition | [5] |
Data synthesized from multiple sources for comparative purposes.[3][4][5] The specific values and cell lines vary across studies, highlighting the importance of standardized testing for direct comparison.
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Diverse Mechanisms: N-arylbenzamides target a wide array of anticancer pathways, including histone deacetylases (HDACs), aromatase, ABL1 kinase, and cyclooxygenase-2 (COX-2)/topoisomerase I.[3][4][5]
-
Substituent Effects: The nature of the N-aryl substituent is a critical determinant of both the potency and the mechanism of action. For example, the introduction of a 3-arylurea moiety confers aromatase inhibitory activity.[3]
-
Broad Spectrum Potential: Certain derivatives have demonstrated activity against a diverse range of cancer cell lines, including those from breast, lung, and cervical cancers, suggesting a broad therapeutic window.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Workflow for the MTT Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with a range of concentrations of the N-arylbenzamide compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Mechanisms of Anticancer Action
The versatility of the N-arylbenzamide scaffold allows for its interaction with multiple biological targets, leading to a variety of anticancer mechanisms. Two prominent mechanisms are the inhibition of tubulin polymerization and the inhibition of topoisomerase II.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton and are crucial for cell division. N-arylbenzamide derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization by N-arylbenzamides.
Inhibition of Topoisomerase II
Topoisomerase II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. Some N-arylbenzamide compounds act as topoisomerase II inhibitors. They stabilize the covalent complex between the enzyme and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response and ultimately leading to apoptosis.
Caption: Inhibition of Topoisomerase II by N-arylbenzamides.
Conclusion
N-arylbenzamide compounds represent a versatile and promising class of molecules with significant potential in the development of new antimicrobial and anticancer therapies. Their biological activity is highly tunable through chemical modification, allowing for the optimization of potency and selectivity. The standardized evaluation of these compounds through robust in vitro assays, such as MIC and MTT, is crucial for establishing structure-activity relationships and identifying lead candidates for further development. A thorough understanding of their mechanisms of action, including the inhibition of key cellular targets like bacterial enzymes, tubulin, and topoisomerase II, provides a rational basis for the design of next-generation N-arylbenzamide-based drugs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important chemical scaffold.
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A Comparative Spectroscopic Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth spectroscopic analysis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a compound of interest in medicinal chemistry due to the versatile reactivity and biological applications of the boronic acid moiety.[1][2] While specific experimental data for this exact molecule is not widely published, this guide will establish its expected spectroscopic characteristics based on the well-documented analysis of its core components: the phenylboronic acid group and the N-aryl amide linkage.
This guide will compare these predicted spectroscopic signatures with experimental data from simpler, yet structurally relevant, phenylboronic acid derivatives. This comparative approach offers a robust framework for researchers to interpret their own experimental data for novel boronic acid compounds.
The Structural Significance of this compound
The unique features of this compound stem from the combination of a phenylboronic acid, a known pharmacophore that can form reversible covalent bonds with diols present in biological systems, and a substituted N-phenyl amide.[3][4] This structure allows for potential interactions with biological targets through both the boronic acid and the substituted aromatic ring, making it a candidate for various therapeutic applications, including as an enzyme inhibitor.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹¹B NMR will provide critical information.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum will reveal the arrangement of all hydrogen atoms in the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (ppm) | Rationale |
| B(OH)₂ | 8.0 - 8.5 (broad singlet) | The acidic protons of the boronic acid group are typically deshielded and often appear as a broad signal that can exchange with D₂O. |
| Aromatic (protons on boronic acid ring) | 7.8 - 8.2 (multiplet) | These protons are influenced by the electron-withdrawing nature of both the boronic acid and the amide linkage, shifting them downfield. |
| Aromatic (protons on dimethylphenyl ring) | 7.0 - 7.3 (multiplet) | The chemical shifts of these protons are influenced by the methyl and amide substituents. |
| NH (amide) | 9.5 - 10.5 (broad singlet) | The amide proton is significantly deshielded due to resonance and hydrogen bonding, appearing as a broad singlet. |
| CH₃ (dimethyl) | 2.1 - 2.4 (singlets) | The two methyl groups on the phenyl ring will appear as distinct singlets in this region. |
Comparison with Phenylboronic Acid: For unsubstituted phenylboronic acid, the aromatic protons typically appear between 7.3 and 7.8 ppm.[6] The presence of the electron-withdrawing carbamoyl group at the 4-position in our target molecule is expected to shift the signals of the adjacent aromatic protons further downfield.
¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is a crucial technique for characterizing boronic acids and their derivatives.[7][8] The chemical shift of the boron atom is highly sensitive to its hybridization state.
| Boron Species | Expected ¹¹B Chemical Shift (ppm) | Hybridization |
| Trigonal Boronic Acid | +28 to +30 | sp² |
| Tetrahedral Boronate Ester | +5 to +15 | sp³ |
The ¹¹B NMR spectrum of this compound in a non-coordinating solvent is expected to show a single broad resonance in the +28 to +30 ppm range, characteristic of a trigonal sp² hybridized boron atom.[9] Upon addition of a diol, such as fructose or catechol, a new, sharper signal will appear upfield (between +5 and +15 ppm), indicating the formation of a tetrahedral sp³ hybridized boronate ester.[3][8] This shift is a definitive indicator of diol binding.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (boronic acid) | 3200 - 3600 (broad) | Stretching, often indicative of hydrogen bonding.[10] |
| N-H (amide) | 3300 - 3500 (sharp) | Stretching. |
| C=O (amide I) | 1650 - 1680 (strong) | Stretching. |
| N-H (amide II) | 1510 - 1550 | Bending. |
| B-O | 1310 - 1380 (strong) | Asymmetric stretching.[10][11] |
| C-N (amide) | 1200 - 1300 | Stretching. |
Comparison with Phenylboronic Acid: The IR spectrum of phenylboronic acid is dominated by a broad O-H stretch and a strong B-O stretch.[12][13] The spectrum of this compound will have additional characteristic peaks for the amide functional group (C=O and N-H stretches), which will be absent in the simpler phenylboronic acid.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
For this compound (Molecular Formula: C₁₅H₁₆BNO₃, Molecular Weight: 269.11 g/mol ), the following would be expected in an Electrospray Ionization (ESI) mass spectrum:
-
Positive Ion Mode: An [M+H]⁺ peak at m/z 270.1.
-
Negative Ion Mode: An [M-H]⁻ peak at m/z 268.1.
A common observation with boronic acids in mass spectrometry is the loss of water, or the formation of cyclic anhydrides (boroxines), which may lead to corresponding peaks in the spectrum.[14] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments.
Comparison with 4-(Dimethylcarbamoyl)phenylboronic acid: This commercially available analog (Molecular Formula: C₉H₁₂BNO₃, Molecular Weight: 193.01 g/mol ) would show an [M+H]⁺ peak at m/z 194.0 and an [M-H]⁻ peak at m/z 192.0.[15] The fragmentation patterns would differ due to the absence of the 2,3-dimethylphenyl group.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylboronic acid derivatives typically exhibit absorption maxima (λ_max) in the UV region.
The spectrum of this compound is expected to show absorptions arising from π → π* transitions within the aromatic rings. The conjugation between the phenyl rings through the amide linkage will likely result in a λ_max between 250 and 300 nm. The exact position of the λ_max can be influenced by the solvent polarity.[4]
Comparison with Phenylboronic Acid: Phenylboronic acid itself has a λ_max around 220 nm and a weaker absorption around 265 nm. The extended conjugation in this compound is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent phenylboronic acid.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of boronic acid derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Reference the spectrum to the residual solvent peak.
-
¹¹B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a boron-observe probe. Use a quartz NMR tube to avoid background signals from borosilicate glass.[7] Reference the spectrum to an external standard of BF₃·OEt₂.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquisition: Acquire the spectrum in both positive and negative ion modes over an appropriate m/z range.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette.
-
Acquisition: Record the absorbance spectrum over a range of 200-800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Visualizing the Analytical Workflow
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel boronic acid derivative.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic properties of this compound, grounded in the established principles of spectroscopic analysis and comparison with known analogs. By understanding the characteristic signatures in NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently identify and characterize this and other novel boronic acid derivatives, accelerating their research and development efforts in medicinal chemistry. The interplay of the boronic acid moiety and the substituted amide structure presents a rich field for spectroscopic investigation, and the methodologies outlined here provide a solid foundation for such explorations.
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15068–15075. [Link]
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The Juggernaut and the Bottleneck: A Guide to Bulky Phosphine Ligands in Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a titan of modern organic synthesis, a Nobel Prize-winning tool responsible for forging carbon-carbon bonds with unparalleled efficiency and functional group tolerance. Its application in constructing biaryl motifs is central to the discovery of new pharmaceuticals, agrochemicals, and advanced materials. However, even titans have their chinks in the armor. When chemists venture into the synthesis of sterically congested molecules, particularly tetra-ortho-substituted biaryls, the reaction often grinds to a halt.[1][2] This steric congestion creates a kinetic bottleneck, primarily by slowing the crucial transmetalation and reductive elimination steps of the catalytic cycle.[3][4]
This is where the strategic deployment of bulky, electron-rich phosphine ligands becomes paramount. These are not mere additives; they are essential activators that fundamentally alter the reactivity of the palladium catalyst to overcome steric barriers. This guide provides an in-depth comparison of the performance of key bulky phosphine ligands, grounded in mechanistic principles and supported by experimental data, to empower researchers in navigating these challenging synthetic landscapes.
The Engine Room: A Mechanistic Look at the Role of Ligands
To appreciate the impact of bulky ligands, one must first understand the engine of the reaction: the palladium catalytic cycle. The cycle is traditionally understood to proceed through three key phases: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] Bulky, electron-rich ligands, such as the renowned Buchwald dialkylbiaryl phosphines, exert a profound influence on each of these steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) species into the aryl halide (R¹-X) bond. Bulky phosphine ligands are crucial here because they favor the formation of a highly reactive, monoligated L-Pd(0) intermediate.[6] The ligand's large steric footprint discourages the formation of a less reactive L₂-Pd(0) species, while its electron-donating nature enriches the palladium center, accelerating its addition to the aryl halide.[5][6]
-
Transmetalation: In this step, the organic moiety from the activated boronic acid (R²) replaces the halide on the palladium center. The exact mechanism remains a subject of investigation, but it is widely accepted that steric bulk on the ligand can facilitate this step by creating a more accessible coordination site on the palladium(II) complex.[5][7] This is particularly important when the incoming boronic acid is itself sterically encumbered.
-
Reductive Elimination: This is the product-forming step and is frequently the rate-limiting step in the coupling of hindered substrates.[3] The steric pressure exerted by a bulky ligand forces the two organic groups (R¹ and R²) on the palladium center into close proximity. This enforced intimacy dramatically accelerates the formation of the new C-C bond and regenerates the active Pd(0) catalyst, turning over the cycle.[4][5]
A Field Guide to High-Performance Ligands
A variety of bulky phosphine ligands have been developed to tackle sterically demanding couplings. The most successful among them belong to a few key families, most notably the Buchwald biaryl phosphines and the cataCXium® ligands.
| Ligand | Class | Key Structural Features | Typical Application |
| XPhos | Buchwald Biaryl Phosphine | Dicyclohexylphosphino group, bulky dimethylphenyl groups on the biaryl backbone. | General-purpose ligand for a wide range of hindered substrates, including aryl chlorides.[3][6] |
| SPhos | Buchwald Biaryl Phosphine | Dicyclohexylphosphino group, methoxy groups on the biaryl backbone for increased solubility and activity. | Highly effective for hindered aryl bromides and chlorides, often at room temperature.[6][8] |
| RuPhos | Buchwald Biaryl Phosphine | Dicyclohexylphosphino group, diisopropylphenyl groups on the biaryl backbone. | Excellent for creating tetra-ortho-substituted biaryls and coupling of heteroaryl substrates.[9][10] |
| cataCXium® A | Di-1-adamantylalkylphosphine | Extremely bulky di(1-adamantyl)phosphino group attached to an n-butyl chain. | Highly active for Suzuki couplings of aryl chlorides, enabling very low catalyst loadings.[11][12] |
Comparative Performance in Hindered Couplings
The following table summarizes experimental data from various studies, showcasing the performance of these ligands in challenging Suzuki-Miyaura couplings. This data is intended to be illustrative rather than a direct side-by-side comparison, as optimal conditions vary.
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | BI-DIME | 1.0 (Pd) | K₃PO₄ | Toluene | 110 | 94 | [3] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos | 0.05 (Pd) | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [3] |
| 2-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 98 | [13] |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 97 | [13] |
| 2-Chloro-m-xylene | 3-Pyridine boronic acid | SPhos | 1.5 (Pd) | K₃PO₄ | Dioxane | 100 | 81 | [14] |
| 2,6-Disubstituted Bromoarene | ortho-Substituted Aryltriolborate | BIPHEP | 5.0 (Pd) | None (CuCl additive) | DMF | 80 | 95 | [15][16] |
A Note of Caution: The Double-Edged Sword of Steric Bulk
While indispensable, bulky phosphine ligands present a paradox. The very properties that accelerate the productive catalytic cycle can also promote a destructive side reaction: protodeboronation .[17][18] This process involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, thereby consuming the nucleophilic partner and reducing the overall yield.[19]
Recent mechanistic studies have demonstrated that palladium(II) complexes bound to bulky phosphine ligands can actively accelerate this undesirable pathway.[18] This creates a delicate balance: the chosen ligand must be bulky enough to facilitate the reductive elimination of the desired product but not so reactive that it predominantly catalyzes the degradation of the starting material. This underscores the critical need for careful reaction optimization and ligand screening for any new, challenging substrate combination.[18]
Experimental Protocol: A Self-Validating Workflow for Ligand Screening
This protocol provides a robust starting point for comparing the performance of different bulky phosphine ligands in a challenging Suzuki-Miyaura coupling. The parallel setup ensures that comparisons are objective.
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Safety Operating Guide
Proper Disposal of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, ensuring compliance with safety standards and minimizing environmental impact.
Understanding the Compound: Hazard Profile and Initial Precautions
This compound is a specialized reagent. While specific toxicity data is limited, its structural class—boronic acids—and functional groups warrant a cautious approach. The available safety data sheet (SDS) indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be handled as hazardous chemical waste.[2][3][4]
Immediate Safety Protocols: Before initiating any disposal-related tasks, adherence to the following personal protective equipment (PPE) standards is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[2][3] | Prevents skin contact and potential irritation. Gloves should be inspected for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron.[2][3] | Shields the body from spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator.[2] | Recommended when handling the solid compound to prevent inhalation of dust particles. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3] Furthermore, ensure that an emergency eyewash station and safety shower are readily accessible.
Waste Characterization and Segregation: The First Line of Defense
Proper waste disposal begins with accurate characterization and strict segregation. This compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Improper mixing can lead to unforeseen chemical reactions, generating additional hazards.
Key Segregation Principles:
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5][6] Waste containers for this boronic acid derivative must be stored separately from these substances to prevent dangerous reactions.
-
Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid and liquid waste containing this compound.[3]
The following diagram illustrates the initial decision-making process for waste segregation:
Caption: Spill response and decontamination workflow.
Regulatory Compliance and Institutional Policies
The disposal of this compound is governed by a hierarchy of regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law mandates the "cradle-to-grave" management of hazardous waste, from its generation to its final disposal. [7]* OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals. [8][9][10]Your laboratory's CHP is a critical resource that must be consulted.
It is imperative to adhere to your institution's specific hazardous waste management guidelines, as they are tailored to comply with federal, state, and local regulations.
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A Researcher's Guide to the Safe Handling of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid (CAS No. 913835-36-6). The following protocols are rooted in established laboratory safety principles and specific data pertaining to boronic acid derivatives, designed to ensure your safety and the integrity of your research. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Understanding the Hazards: A Proactive Approach to Safety
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure. Boronic acids as a class, while invaluable in synthetic chemistry, can be hygroscopic and require careful handling to avoid inhalation of dust or contact with skin and eyes.[2][3]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, the primary method for exposure control should be robust engineering solutions.
-
Chemical Fume Hood: All weighing and handling of this compound as a solid should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[4][5]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particulates.[3][6]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4][5][7]
Personal Protective Equipment (PPE): A Mandated Barrier
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required equipment, the rationale for its use, and recommended specifications.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4] | Protects against dust particles and accidental splashes that can cause serious eye irritation.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[4][5] | Prevents direct skin contact, which can lead to irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[5][6] |
| Body Protection | A laboratory coat must be worn and fully buttoned. For larger quantities, a chemical-resistant apron is advised.[4][5] | Protects the skin on the arms and torso from accidental spills. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary. If there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][5][6] | Prevents the inhalation of fine particles that can cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for safety.
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure the work area is clean and uncluttered.[5]
-
Verify the location and functionality of the nearest eyewash station and safety shower.[5]
-
Assemble all necessary equipment and reagents before bringing the this compound into the hood.
Handling:
-
Don all required PPE as outlined in the table above.
-
Carefully open the container, avoiding the generation of dust.[2][5]
-
Use a spatula for transferring the solid compound.[5]
Post-Handling:
-
Decontaminate any equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of all contaminated waste (see Disposal Plan).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[4][5][6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][9] Seek immediate medical attention.[9][10]
-
Skin Contact: Remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water.[1][9][11] If skin irritation occurs, seek medical advice.[7][9]
-
Inhalation: Move the affected person to fresh air immediately.[1][2][9] If breathing is difficult, provide oxygen.[1][2] Seek medical attention if symptoms persist.[9]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water if the person is conscious.[2][6][9] Seek immediate medical attention.[9][10]
Spill Response Workflow
In the case of a spill, a structured response is necessary to ensure safety and proper cleanup.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.[4][5]
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6][12] Do not dispose of this chemical down the drain.[6][11]
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- DoveMed. (n.d.). First Aid for Boric Acid Poisoning.
- IsoLab. (n.d.). Boric Acid - Standard Operating Procedure.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
- ChemicalBook. (2023, December 7). This compound - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Fisher Scientific. (2014, January 31). SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
- 10. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
